molecular formula C21H36O3 B1143403 4-Methylcyclohexanone CAS No. 1331-22-2

4-Methylcyclohexanone

Cat. No.: B1143403
CAS No.: 1331-22-2
M. Wt: 336.51
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Description

4-Methylcyclohexanone is a versatile cyclic ketone that serves as a critical building block in advanced organic synthesis and chemical research . Its unique structure and reactivity make it a valuable intermediate for developing pharmaceutical agents, including antineoplastic drugs, contributing to innovative therapeutic pathways . In materials science, this compound is employed in the synthesis of liquid crystals, playing a role in the development of new display technologies . The flavor and fragrance industry utilizes this compound for its distinct sensory characteristics . A significant area of its research application is in asymmetric synthesis, where it serves as a substrate in chemo-enzymatic Baeyer–Villiger oxidations to produce enantioenriched lactones, which are key chiral intermediates in fine chemical and pharmaceutical production . This reaction exemplifies its utility in modern, selective synthetic methodologies. Furthermore, its function as a proficient intermediate in broader organic synthesis supports its use across a spectrum of research and industrial chemical applications .

Properties

IUPAC Name

4-methylcyclohexan-1-one
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InChI

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3
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InChI Key

VGVHNLRUAMRIEW-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(=O)CC1
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID5060435
Record name Cyclohexanone, 4-methyl-
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Molecular Weight

112.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour
Record name 4-Methylcyclohexanone
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Boiling Point

169.00 to 171.00 °C. @ 760.00 mm Hg
Record name 4-Methylcyclohexanone
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Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Methylcyclohexanone
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Density

0.924-0.934
Record name 4-Methylcyclohexanone
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Vapor Pressure

1.5 [mmHg]
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CAS No.

589-92-4, 1331-22-2
Record name 4-Methylcyclohexanone
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Record name Cyclohexanone, methyl-
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Record name 4-METHYLCYCLOHEXANONE
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Melting Point

-40.6 °C
Record name 4-Methylcyclohexanone
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Foundational & Exploratory

4-Methylcyclohexanone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 589-92-4

This technical guide provides an in-depth overview of 4-Methylcyclohexanone, a crucial organic intermediate in various chemical syntheses, particularly in the pharmaceutical and flavor industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis protocols, and applications.

Core Properties of this compound

This compound, also known as tetrahydro-p-cresol, is a cyclic ketone.[1] It is a colorless to slightly yellow liquid with a musty, animal-like odor.[2][3] Its unique molecular structure makes it a versatile building block in organic synthesis.[4][5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 589-92-4[1][2][3][6][7]
Molecular Formula C₇H₁₂O[1][2][8]
Molecular Weight 112.17 g/mol [1][2][3][7][9]
Appearance Clear colorless to slightly yellow liquid[2][10]
Odor Musty, animal-like[2][3]
Boiling Point 169-171 °C (at 760 mmHg)[2][3][7][9][11]
Melting Point -41 °C to -40.6 °C[2][9]
Density 0.914 g/mL at 25 °C[2][3][7][11]
Refractive Index (n20/D) 1.4443[2][3][7]
Flash Point 40.56 °C (105 °F)[2][6]
Water Solubility Not miscible in water[2][9]
LogP 1.33 - 1.38[2][9]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the oxidation of 4-methylcyclohexanol. Several methods exist, with variations in oxidizing agents and catalysts to optimize yield and minimize environmental impact. Below are detailed methodologies for two common synthesis routes.

Oxidation of 4-Methylcyclohexanol using TEMPO Catalyst

This method utilizes (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) as a catalyst for the oxidation of 4-methylcyclohexanol.

Methodology:

  • To a 500mL autoclave, add 11.4g of 4-methylcyclohexanol and dissolve it in 200mL of perfluorodecalin.[2]

  • Add 0.16g of TEMPO catalyst, 1mL of a 20 wt% hydrochloric acid solution, and 0.07g of sodium nitrate to the mixture.[2]

  • Pressurize the autoclave with oxygen to 1 MPa and maintain this pressure.[2]

  • Stir the reaction mixture at 45°C for 30 minutes.[2]

  • After the reaction is complete, wash the mixture with water and separate the organic phase.[2]

  • Dry the organic phase overnight with anhydrous sodium sulfate.[2]

  • Distill the mixture to remove the organic solvent, yielding this compound as a colorless liquid. This method reports a yield of 98.1%.[2]

Synthesis from 1-Methoxy-4-methyl-6-bromocyclohexane

This alternative synthesis route avoids the use of sodium hypochlorite, which can produce corrosive and hazardous byproducts.[6][9]

Methodology:

  • In a reaction vessel, combine 3 moles of 1-methoxy-4-methyl-6-bromocyclohexane with 900mL of a 20% aqueous sulfolane solution.[6][9]

  • Adjust the solution's temperature to 10°C.[6][9]

  • Add a 10% oxalic acid solution to adjust the pH of the mixture to 5.[6][9]

  • Introduce 6 moles of potassium peroxodisulfate to the reaction vessel and allow the reaction to proceed for 90 minutes.[6][9]

  • Following the initial reaction, increase the temperature to 20°C.[9]

  • Add a potassium chloride solution and phenylmercuric acetate, and continue the reaction for an additional period.[6]

  • Allow the solution to separate into layers and isolate the oil layer.[6][9]

  • Wash the oil layer first with a sodium nitrate solution and then with a hexanoic acid solution.[6]

  • Perform recrystallization in a cyclohexanone solution, followed by dehydration with a suitable agent to obtain the final this compound product.[6]

Applications in Pharmaceutical Development

This compound is a vital intermediate in the synthesis of several pharmaceutical agents.[4][12] Its reactivity and structure make it an essential building block for complex molecules.[5]

Intermediate for Antineoplastic Agents

This ketone serves as a precursor in the synthesis of nitrosoureas, a class of chemotherapy drugs used to treat various cancers. Notably, it is an intermediate in the production of Lomustine (CCNU), which is used in the treatment of brain tumors and Hodgkin's lymphoma.[13] It is also an intermediate in the synthesis of methyl nitrosourea, a compound with applications in biochemical and cytotoxic research.[5]

Role in Antidiabetic Drug Synthesis

This compound is a key starting material in the synthesis of Glimepiride, an oral medication used to treat type 2 diabetes mellitus.[11] In this multi-step synthesis, this compound is first converted to this compound oxime, which is then reduced to trans-4-methylcyclohexylamine. This amine is a crucial intermediate that is further processed to produce Glimepiride.[1][11]

Below is a diagram illustrating the initial steps in the synthesis pathway of Glimepiride, starting from this compound.

Synthesis_Pathway This compound This compound 4-Methylcyclohexanone_Oxime 4-Methylcyclohexanone_Oxime This compound->4-Methylcyclohexanone_Oxime Hydroxylamine trans-4-Methylcyclohexylamine trans-4-Methylcyclohexylamine 4-Methylcyclohexanone_Oxime->trans-4-Methylcyclohexylamine Reduction (e.g., Na/Ethanol) Glimepiride Glimepiride trans-4-Methylcyclohexylamine->Glimepiride Further Synthesis Steps

Synthesis of Glimepiride Precursor

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[14] It is crucial to handle this chemical in a well-ventilated area and away from sources of ignition.[15][16] Personal protective equipment, including gloves, and eye and face protection, should be worn. Store in a tightly closed container in a cool, dry place.[15] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[14]

This guide provides a foundational understanding of this compound for research and development purposes. For more detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 4-Methylcyclohexanone: Structural Elucidation and Isomeric Complexity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylcyclohexanone, a significant organic compound utilized as a flavoring agent and a key intermediate in the synthesis of pharmaceuticals, such as the antidiabetic medication glimepiride.[1] This document delves into its structural formula, explores its various isomers, and presents key quantitative data and experimental protocols relevant to its study and application in research and development.

Structural Formula and Core Properties

This compound is a cyclic ketone with the chemical formula C₇H₁₂O.[2][3] Its structure consists of a cyclohexane ring with a ketone functional group and a methyl group substituted at the fourth carbon atom relative to the carbonyl group.

Molecular Structure:

  • IUPAC Name: 4-methylcyclohexan-1-one[3]

  • CAS Registry Number: 589-92-4[2]

  • Molecular Weight: 112.17 g/mol [3][4]

The fundamental structure of this compound serves as a basis for understanding its various isomeric forms, which arise from the different possible arrangements of the methyl group and the inherent stereochemistry of the cyclohexane ring.

Isomers of Methylcyclohexanone

Methylcyclohexanone exists in several isomeric forms, which can be broadly categorized into constitutional isomers and stereoisomers. These isomers exhibit distinct physical and spectroscopic properties.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity of atoms. The primary constitutional isomers of methylcyclohexanone are distinguished by the position of the methyl group on the cyclohexane ring.[5]

  • 2-Methylcyclohexanone: The methyl group is on the carbon atom adjacent to the carbonyl group (alpha-carbon).

  • 3-Methylcyclohexanone: The methyl group is on the beta-carbon relative to the carbonyl group.

  • This compound: The methyl group is on the gamma-carbon relative to the carbonyl group.

The following diagram illustrates the logical relationship between these constitutional isomers.

G Constitutional Isomers of Methylcyclohexanone Methylcyclohexanone Methylcyclohexanone (C₇H₁₂O) Isomer2 2-Methylcyclohexanone Methylcyclohexanone->Isomer2 Positional Isomer Isomer3 3-Methylcyclohexanone Methylcyclohexanone->Isomer3 Positional Isomer Isomer4 This compound Methylcyclohexanone->Isomer4 Positional Isomer

Constitutional Isomers of Methylcyclohexanone
Stereoisomers of this compound

Due to the substituted cyclohexane ring, this compound can exist as stereoisomers. The chair conformation of the cyclohexane ring leads to the possibility of the methyl group being in either an axial or an equatorial position. These rapidly interconvert at room temperature. More distinctly, considering the plane of the ring, cis and trans isomers are possible in substituted cyclohexanes. While this compound itself doesn't have another substituent to define cis/trans relationships in the same way as a 1,4-disubstituted cyclohexane alcohol, for instance, the concept of stereoisomerism is crucial in understanding its reactions and derivatives. For example, the reduction of this compound yields cis- and trans-4-methylcyclohexanol.

Tautomers: Keto-Enol Isomerism

Like other ketones with alpha-hydrogens, this compound exists in equilibrium with its enol tautomer.[6][7] This keto-enol tautomerism involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.[6][7] The keto form is generally more stable and predominates at equilibrium.[7][8] This equilibrium is catalyzed by both acids and bases.[7]

The diagram below illustrates the keto-enol tautomerization of this compound.

G Keto-Enol Tautomerization of this compound Keto This compound (Keto Form) Enol 4-Methylcyclohex-1-en-1-ol (Enol Form) Keto->Enol Equilibrium

Keto-Enol Tautomerization

Quantitative Data of Methylcyclohexanone Isomers

The following tables summarize key physical and spectroscopic data for the constitutional isomers of methylcyclohexanone.

Table 1: Physical Properties of Methylcyclohexanone Isomers
Property2-Methylcyclohexanone3-MethylcyclohexanoneThis compound
CAS Number 583-60-8[5]591-24-2[5]589-92-4[2][5]
Molecular Formula C₇H₁₂OC₇H₁₂OC₇H₁₂O[2]
Molecular Weight 112.17 g/mol 112.17 g/mol 112.17 g/mol [4]
Boiling Point (°C) 165.1[5]170.0[5]169-171[3][4][9]
Melting Point (°C) -13.9[5]-73.5[5]-40.6[3][5]
Density (g/cm³) 0.925[5]0.920[5]0.916[5]
Refractive Index (n20/D) ~1.448~1.4461.4443[4]
Table 2: Spectroscopic Data of Methylcyclohexanone Isomers
Spectroscopic Technique2-Methylcyclohexanone3-MethylcyclohexanoneThis compound
¹H NMR (CDCl₃, ppm) ~1.0 (d, 3H, CH₃), ~1.6-2.5 (m, 9H, ring protons)[10]~1.0 (d, 3H, CH₃), ~1.5-2.4 (m, 9H, ring protons)[10]~1.1 (d, 3H, CH₃), ~1.7-2.4 (m, 9H, ring protons)[10]
¹³C NMR (CDCl₃, ppm) ~15 (CH₃), ~22-45 (ring CH₂ & CH), ~212 (C=O)[10]~22 (CH₃), ~25-48 (ring CH₂ & CH), ~211 (C=O)[10]~21 (CH₃), ~30-46 (ring CH₂ & CH), ~211 (C=O)[10]
IR (liquid film, cm⁻¹) ~1715 (C=O stretch)[10]~1715 (C=O stretch)[10]~1715 (C=O stretch)[10]
Mass Spec. (m/z) 112 (M⁺), 97, 84, 69, 55[10]112 (M⁺), 97, 84, 69, 56[10]112 (M⁺), 97, 84, 69, 55[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and characterization of this compound and its isomers.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 4-methylcyclohexanol.[11]

Protocol: Oxidation of 4-Methylcyclohexanol

  • Reactants: A mixture of cis- and trans-4-methylcyclohexanol is used as the starting material.[11]

  • Solvent and Catalyst: The alcohol is dissolved in a suitable solvent like perfluorodecalin. A catalytic system involving TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), hydrochloric acid, and sodium nitrate is employed.[11]

  • Oxidant: Oxygen is introduced into the reaction vessel and maintained at a constant pressure (e.g., 1 MPa).[11]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 0.5 hours).[11]

  • Workup: After the reaction, the mixture is washed with water. The organic phase is separated and dried over anhydrous sodium sulfate.[11]

  • Purification: The solvent is removed by distillation to yield the final product, this compound.[11]

Spectroscopic Characterization

The following are standard protocols for the spectroscopic analysis of methylcyclohexanone isomers.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Sample Preparation: 5-10 mg of the isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard.[10]

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.[10]

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule, particularly the carbonyl (C=O) group.

  • Sample Preparation: A thin liquid film of the sample is placed between two salt plates (e.g., NaCl or KBr).[10]

  • Data Acquisition: The instrument scans the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum.[10]

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the isomers.

  • Sample Preparation: A dilute solution of the isomer is prepared in a volatile organic solvent (e.g., dichloromethane).[10]

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used. The sample is injected into the GC, where isomers are separated before entering the mass spectrometer for ionization and analysis.[10]

The following diagram outlines a general experimental workflow for the synthesis and characterization of this compound.

G Experimental Workflow for this compound Start 4-Methylcyclohexanol (Starting Material) Synthesis Oxidation Reaction (e.g., with TEMPO/O₂) Start->Synthesis Crude Crude this compound Synthesis->Crude Purification Purification (e.g., Distillation) Crude->Purification Pure Pure this compound Purification->Pure Analysis Spectroscopic Analysis Pure->Analysis NMR NMR Spectroscopy Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Data Structural Confirmation and Purity Assessment NMR->Data IR->Data MS->Data

General Experimental Workflow

Conclusion

This compound and its isomers represent a fascinating case study in structural and stereoisomerism. A thorough understanding of their distinct properties, supported by robust analytical techniques, is essential for their effective application in various fields, from flavor chemistry to pharmaceutical synthesis. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study and utilization of these important chemical entities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanone, a substituted cyclic ketone, serves as a versatile intermediate in organic synthesis and is of significant interest in the fields of medicinal chemistry and materials science. Its structural features, including the carbonyl group and the methyl-substituted cyclohexane ring, dictate its reactivity and physical behavior. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its application and analysis.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below, providing a foundational dataset for its use in experimental and developmental settings.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₁₂O[1][2][3][4]
Molecular Weight 112.17 g/mol [1][2][3][4][5][6]
Appearance Clear, colorless to slightly yellow liquid[1][3][7]
Odor Faint, musty, animal-like[1][3][5]
Density 0.914 g/mL at 25 °C[3][5][6][8]
Boiling Point 169-171 °C[1][2][3][5][6][8][9][10][11][12]
Melting Point -41 °C to -40.6 °C[1][3][7][8][9][13]
Flash Point 48 °C (118.4 °F)[10][12][13]
Refractive Index (n²⁰/D) 1.4443[3][5][6][12]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and oils.[1][14][15]
Vapor Pressure 1.5 mmHg at 25 °C[1][2]
LogP 1.33 - 1.38[1][2][3]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features and ObservationsReference(s)
¹H NMR Spectral data available.[1]
¹³C NMR Spectral data available.[16]
Infrared (IR) Spectroscopy Spectral data available.[1][17]
Mass Spectrometry (MS) Spectral data available.[1][18]
Raman Spectroscopy Spectral data available.[1]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a cyclic ketone. The carbonyl group is the primary site of chemical reactions, including nucleophilic addition, condensation reactions, and reduction. The presence of α-hydrogens allows for enolate formation and subsequent reactions.

  • Stability : Stable under normal temperatures and pressures.[7]

  • Incompatibilities : Strong oxidizing agents, reducing agents, and strong bases.[7][19] It has been reported that a mixture with nitric acid can be explosive when heated.[7]

  • Hazardous Decomposition Products : Combustion may produce carbon monoxide and carbon dioxide.[7]

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary tube method.[1][14][18][20][21]

Methodology:

  • A small amount of the liquid is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • The assembly is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with mineral oil).

  • The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

While this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then gently heating it. The temperature at which the solid transitions to a liquid is the melting point.[3][6][12][15]

Methodology:

  • A small sample of the solidified compound is introduced into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.

  • The sample is heated slowly.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point.

Measurement of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[17][19][22][23]

Methodology:

  • A clean, dry pycnometer (specific gravity bottle) or a graduated cylinder is weighed.

  • The container is filled with the liquid to a calibrated mark.

  • The filled container is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

  • The density is calculated by dividing the mass of the liquid by its volume.

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is temperature-dependent. An Abbe refractometer is commonly used for this measurement.[13][24]

Methodology:

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • A few drops of the sample liquid are placed on the prism of the refractometer.

  • The prism is closed, and the light source is switched on.

  • The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale.

Determination of Solubility

Solubility tests are performed to determine the solubility of a compound in various solvents.[2][8][9][10][14]

Methodology:

  • A small, measured amount of the solute (e.g., 0.1 g or 0.2 mL) is placed in a test tube.

  • A measured volume of the solvent (e.g., 3 mL) is added in portions with vigorous shaking.

  • The mixture is observed to determine if the solute has dissolved completely.

  • This procedure is repeated with a range of solvents, typically including water, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution, and 5% HCl solution.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Acquisition Methodology:

  • Sample Preparation : A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard.[5][25][26][27][28][29][30][31][32]

  • Instrument Setup : The sample tube is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition : The appropriate pulse sequence is selected, and the data (Free Induction Decay or FID) is acquired over a number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is used to identify the functional groups present in a molecule.[16][33][34][35]

Methodology:

  • Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used where the liquid is placed directly on the crystal.

  • Data Acquisition : The sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹). A background spectrum is typically recorded first and subtracted from the sample spectrum.

  • Data Analysis : The absorption bands in the spectrum are correlated to specific functional groups using correlation tables.

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and molecular formula of a compound.[36][37][38][39][40]

Methodology:

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization : The vaporized molecules are ionized, typically by an electron beam (Electron Ionization, EI), which knocks an electron off the molecule to form a molecular ion.

  • Mass Analysis : The ions are accelerated and then separated by a mass analyzer (e.g., a magnetic sector or a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the comprehensive characterization of a chemical compound like this compound.

G Workflow for Physicochemical Characterization of this compound cluster_0 Initial Analysis cluster_1 Physical Properties Determination cluster_2 Structural Elucidation & Purity cluster_3 Data Compilation & Reporting A Sample Acquisition (this compound) B Physical State & Appearance (Liquid, Color, Odor) A->B C Boiling Point B->C Physical Tests D Melting Point (Solidified) B->D Physical Tests E Density B->E Physical Tests F Refractive Index B->F Physical Tests G Solubility Profile B->G Physical Tests H ¹H & ¹³C NMR Spectroscopy B->H Spectroscopic Analysis K Consolidate Data C->K D->K E->K F->K G->K I IR Spectroscopy H->I J Mass Spectrometry I->J I->K J->K L Technical Guide / Report K->L

Caption: General workflow for the characterization of this compound.

References

A Technical Guide to the Safety Profile of 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylcyclohexanone (CAS No: 589-92-4; Molecular Formula: C₇H₁₂O) is a cyclic ketone used as a solvent and as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals like glimepiride.[1][2] Given its application in research and development, a thorough understanding of its safety profile is critical for professionals handling this substance. This guide provides an in-depth overview of the safety data for this compound, consolidating information from various safety data sheets (SDS) to support safe laboratory practices.

Physical and Chemical Properties

This compound is a flammable, colorless to light yellow liquid.[2][3][4] Its key physical and chemical properties are summarized below, providing essential data for handling, storage, and emergency planning.

PropertyValueSource(s)
Molecular Weight 112.17 g/mol [3][5][6]
Appearance Colorless to light yellow clear liquid[3][4]
Boiling Point 169-171 °C[1][2][3][4][5][6][7]
Melting Point -41 °C[3][8]
Flash Point 48 °C (118.4 °F) - closed cup[3][6]
Density 0.914 g/mL at 25 °C[1][2][3][6][9]
Vapor Pressure 1.5 mmHg at 25°C[4][5][8]
Vapor Density 3.86 (Air = 1)[9]
Solubility Insoluble or slightly soluble in water; soluble in oils[1][5][10]
Refractive Index n20/D 1.4443[1][6]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a flammable liquid that is harmful if swallowed.[3][5][7][11][12] The signal word associated with this chemical is "Warning".[6][7][12]

GHS ClassificationHazard ClassHazard StatementPictogram
Flammable LiquidCategory 3H226: Flammable liquid and vaporGHS02 (Flame)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)

Toxicological Profile

The primary routes of exposure to this compound are ingestion, inhalation, and contact with skin or eyes.[3] Ingestion is known to be harmful.[3][5] Contact with the skin may cause irritation characterized by itching, scaling, or reddening, while eye contact can result in redness and pain.[3] Inhalation may lead to irritation of the respiratory system.[3]

Toxicity MetricSpeciesRouteValueSource(s)
LD₅₀ (Lethal Dose, 50%)RatOral800 mg/kg[3][8]
LD₅₀ (Lethal Dose, 50%)MouseOral1600 mg/kg[3]

Exposure Control and Safe Handling

To minimize exposure and ensure safe handling of this compound, a systematic approach based on the hierarchy of controls should be implemented. This involves prioritizing engineering and administrative controls before relying on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_Controls Hierarchy of Controls for this compound node_elim Elimination (Most Effective) node_sub Substitution node_elim->node_sub node_eng Engineering Controls - Chemical Fume Hood - Explosion-proof ventilation node_sub->node_eng node_admin Administrative Controls - Standard Operating Procedures (SOPs) - Safety Training node_eng->node_admin node_ppe Personal Protective Equipment (PPE) - Nitrile Gloves, Safety Goggles - Lab Coat, Respirator (Least Effective) node_admin->node_ppe

Caption: The hierarchy of safety controls for handling chemicals.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][10]

  • Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[3][9][13]

  • Facilities must be equipped with an eyewash station.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or safety glasses with side shields.[10][9][14]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[10][14]

  • Body Protection: A laboratory coat is required to prevent skin contact.[10][9][14] For larger quantities or splash risks, consider flame-retardant antistatic protective clothing.[12]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be used.[10][9][14]

Handling and Storage:

  • Avoid contact with skin and eyes and prevent inhalation of vapors.[3][14]

  • Keep the container tightly closed when not in use.[3][13]

  • Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[3][10][9][13]

  • Ground and bond containers during material transfer to prevent static discharge.[3][10][13]

  • Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[10][9][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. The following workflows outline the recommended emergency procedures.

First Aid Response Workflow

First_Aid_Workflow cluster_routes Exposure Route cluster_actions Immediate Actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->action_inhale action_skin Remove contaminated clothing. Flush skin with water for at least 15 minutes. skin->action_skin action_eye Immediately flush eyes with plenty of water for at least 15 minutes. eye->action_eye action_ingest Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: A workflow for first aid response to chemical exposure.
Accidental Spill Cleanup Workflow

Spill_Cleanup_Workflow spill Spill Detected step1 1. Remove all sources of ignition (flames, sparks, hot surfaces). spill->step1 step2 2. Ensure adequate ventilation and evacuate non-essential personnel. step1->step2 step3 3. Wear appropriate PPE (gloves, goggles, respirator). step2->step3 step4 4. Contain the spill to prevent it from entering drains or waterways. step3->step4 step5 5. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). step4->step5 step6 6. Collect absorbed material using spark-proof tools into a suitable, sealed container for disposal. step5->step6 step7 7. Dispose of waste according to local, state, and federal regulations. step6->step7

Caption: Step-by-step procedure for cleaning up a chemical spill.

Experimental Protocols

The toxicological data, such as LD₅₀ values, presented in Safety Data Sheets are summaries of extensive experimental studies. While the detailed protocols for these specific studies are not provided in the publicly available SDS documents, a generalized workflow for an acute oral toxicity study (following OECD Guideline 420) is presented below. This illustrates the typical methodology used to determine values like the oral LD₅₀ for a substance.

LD50_Protocol_Workflow start Study Initiation prep Test Substance Preparation start->prep animals Animal Selection & Acclimation (e.g., Sprague-Dawley rats) prep->animals dosing Single Dose Administration (Oral Gavage) animals->dosing observe Observation Period (Typically 14 days) dosing->observe data Record Clinical Signs, Body Weight, and Mortality observe->data necropsy Gross Necropsy of all animals data->necropsy analysis Data Analysis & LD50 Calculation necropsy->analysis end Final Report analysis->end

Caption: Generalized workflow for an acute oral toxicity (LD₅₀) study.

References

Spectroscopic Data of 4-Methylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylcyclohexanone, a key organic intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clarity and ease of comparison.

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.20 - 2.45Multiplet4HH-2, H-6 (Axial & Equatorial)
~1.95 - 2.15Multiplet2HH-3, H-5 (Axial)
~1.65 - 1.85Multiplet1HH-4 (Axial)
~1.30 - 1.50Multiplet2HH-3, H-5 (Equatorial)
~1.05Doublet3H-CH₃

Note: Precise coupling constants were not available in the referenced spectra. Assignments are based on typical chemical shifts for substituted cyclohexanones.

¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~211.0C=O (C-1)
~46.0C-2, C-6
~30.5C-3, C-5
~34.0C-4
~21.5-CH₃
Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (alkane)
~2870StrongC-H stretch (alkane)
~1715Strong, SharpC=O stretch (ketone)[1]
~1450MediumCH₂ bend (scissoring)
~1375MediumCH₃ bend (symmetrical)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) Electron Energy: 70 eV

m/zRelative Intensity (%)Proposed Fragment
112~35[M]⁺ (Molecular Ion)[2]
97~20[M - CH₃]⁺
84~40[M - CO]⁺ or McLafferty rearrangement
69~60[C₅H₉]⁺
55100[C₄H₇]⁺ or [C₃H₃O]⁺ (Base Peak)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ 0.00).[1]

  • Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon environment. A spectral width of about 220 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans are typically accumulated.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The transformed spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat (undiluted) sample is prepared as a thin film.[3] A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr).[3] The plates are gently pressed together to form a thin, uniform liquid film.[3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The frequencies of the major absorption bands are then identified and assigned to specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the sample from the solvent and any impurities.[1]

  • Ionization: Electron Ionization (EI) is the method used. The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[4]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Visualizations

Spectroscopic Structural Analysis Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

G Spectroscopic Analysis of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_structure Structural Elucidation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (e.g., C=O, C-H) IR->IR_Data NMR_Data Connectivity & Chemical Environment (H & C Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Final Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for determining the structure of this compound using spectroscopic methods.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for the spectroscopic characterization of a chemical compound.

G General Experimental Workflow for Spectroscopic Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation cluster_report Reporting SamplePrep Sample Preparation (Dissolving, Thin Film, etc.) AcquireNMR Acquire NMR Spectra (¹H, ¹³C) SamplePrep->AcquireNMR AcquireIR Acquire IR Spectrum SamplePrep->AcquireIR AcquireMS Acquire Mass Spectrum SamplePrep->AcquireMS ProcessNMR Process NMR Data (FT, Phasing, Referencing) AcquireNMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) AcquireIR->ProcessIR ProcessMS Process MS Data (Peak Identification) AcquireMS->ProcessMS AnalyzeData Analyze & Correlate Spectroscopic Data ProcessNMR->AnalyzeData ProcessIR->AnalyzeData ProcessMS->AnalyzeData Report Structure Elucidation & Reporting AnalyzeData->Report

Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.

References

A Comprehensive Technical Guide to the Solubility of 4-Methylcyclohexanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 4-methylcyclohexanone in various organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to support laboratory work and formulation development.

Introduction

This compound (CAS No: 589-92-4), a cyclic ketone, is a colorless to pale yellow liquid with a faint, pleasant odor.[1] Its molecular structure, featuring a carbonyl group and a methyl-substituted cyclohexane ring, dictates its physicochemical properties, including its solubility in different media.[1] Understanding the solubility of this compound is paramount for its application as a solvent, a reaction intermediate in organic synthesis, and in the formulation of pharmaceutical products.[1] This guide synthesizes available data to provide a comprehensive overview of its solubility characteristics.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Boiling Point 169-171 °C[2]
Melting Point -41 °C[3]
Density 0.914 g/mL at 25 °C[2]
logP 1.38[4]

Solubility of this compound

The solubility of this compound is a function of the solvent's polarity and the temperature of the system. As a moderately polar compound, it exhibits distinct solubility profiles in polar and non-polar solvents.

Qualitative Solubility Overview

This compound is generally characterized as being insoluble or having low miscibility in water, a highly polar solvent.[4] Conversely, it is widely reported to be soluble in a variety of organic solvents.[4] This includes:

  • Non-polar solvents: Readily soluble in solvents like hexane and benzene.

  • Polar aprotic solvents: It shows moderate to good solubility in solvents such as acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

  • Polar protic solvents: It is miscible with ethanol.[4]

Quantitative Solubility Data

While qualitative descriptions are abundant, precise quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, detailed experimental data for its solubility in water has been reported.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100g of solution)
0.03.54
9.62.84
20.12.43
29.72.15
40.31.95
50.11.90
61.01.84

Data sourced from IUPAC-NIST Solubility Data Series.

Experimental Protocols for Solubility Determination

The following section outlines detailed methodologies for the experimental determination of the solubility of this compound. These protocols are based on established analytical techniques.

Gravimetric Method for Solid-Liquid Equilibrium

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solute in a solvent.

4.1.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled water bath or shaker

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight seals

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Evaporating dish or weighing boat

  • Drying oven

4.1.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the presence of undissolved solute to confirm saturation.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (or cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved particles.

  • Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Record the exact weight of the solution.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound.

  • Final Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or mole fraction.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a highly sensitive and accurate method for determining solubility, particularly for complex mixtures or when only small sample volumes are available.

4.2.1. Materials and Equipment

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Analytical column appropriate for the separation of this compound from the solvent (e.g., C18 column)

  • Mobile phase

  • Standard solutions of this compound of known concentrations

  • Other materials as listed in the Gravimetric Method.

4.2.2. Procedure

  • Equilibration and Sampling: Prepare and equilibrate the saturated solutions as described in the Gravimetric Method (steps 1-4).

  • Sample Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration of this compound within the linear range of the calibration curve.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area corresponding to this compound.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, and thus the solubility.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the solubility of this compound.

experimental_workflow A Sample Preparation (Excess this compound + Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Settling/Centrifugation) B->C D Filtration (Removal of Undissolved Solute) C->D E Gravimetric Analysis D->E Path 1 F HPLC Analysis D->F Path 2 G Solvent Evaporation & Weighing E->G H Dilution & Injection F->H I Solubility Calculation G->I H->I

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

4-Methylcyclohexanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Methylcyclohexanone: Physicochemical Properties

This guide provides core physicochemical data for this compound, a ketone compound used as a flavoring agent and as an intermediate in pharmaceutical and chemical synthesis.[1][2] It is intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is derived from its chemical structure.

PropertyValueSource
Molecular FormulaC7H12O[1][3][4]
Molecular Weight112.17 g/mol [1][4]
Molar Mass112.172 g/mol [2]
IUPAC Name4-methylcyclohexan-1-one[1]
CAS Registry Number589-92-4[3]

Experimental Protocols & Methodologies

The molecular weight and formula of this compound are calculated based on its atomic composition, as determined by its verified chemical structure. These are fundamental, constant properties of the molecule and do not require experimental determination in the context of this guide.

Logical Relationships

The relationship between the chemical structure of this compound and its molecular formula and weight is direct and foundational. The diagram below illustrates this logical connection.

A Chemical Structure (this compound) B Atomic Composition (7 Carbon, 12 Hydrogen, 1 Oxygen) A->B Determines C Molecular Formula (C7H12O) B->C Defines D Molecular Weight (112.17 g/mol) B->D Allows Calculation of

Caption: Logical flow from chemical structure to molecular properties.

References

IUPAC name for 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a pivotal organic compound with significant applications in pharmaceutical synthesis, research, and various chemical industries. Its unique molecular structure and reactivity make it an indispensable building block for complex chemical syntheses.

Nomenclature and Structure

The compound with the CAS number 589-92-4 is systematically named according to IUPAC nomenclature.

  • IUPAC Name: 4-methylcyclohexan-1-one[1]

  • Synonyms: Tetrahydro-p-cresol, p-Methyl cyclohexanone[1][2]

  • Molecular Formula: C₇H₁₂O[1][3]

  • Molecular Weight: 112.17 g/mol [1][4]

  • SMILES: CC1CCC(=O)CC1[1]

  • InChI Key: VGVHNLRUAMRIEW-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid.[1][5][6] Its key physical and chemical properties are summarized below.

PropertyValueSource
Appearance Clear colorless to pale yellow liquid[3][6]
Boiling Point 169-171 °C at 760 mmHg[1][3][5]
Melting Point -40.6 °C[1]
Density 0.914 - 0.934 g/mL at 25 °C[1][3][5]
Refractive Index 1.441 - 1.452 at 20 °C[1][7]
Vapor Pressure 1.5 mmHg[1]
Solubility Insoluble in water; soluble in oils[1]
LogP 1.38 - 1.46[1][8]
Flash Point 48 °C (118.4 °F) - closed cup

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeAvailability / Key InformationSource
¹H NMR Spectrum available[9]
¹³C NMR Spectrum available[9]
Mass Spectrum (MS) Electron Ionization (EI) spectrum available[10]
Infrared (IR) Spectrum Gas-phase spectrum available[11]

Synthesis and Experimental Protocols

This compound is a vital organic synthesis intermediate.[12] It can be synthesized through various methods, most commonly via the oxidation of 4-methylcyclohexanol.

Protocol 1: Oxidation of 4-Methylcyclohexanol

This method employs a catalyst system involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the selective oxidation of the secondary alcohol.

Experimental Protocol:

  • To a 500 mL autoclave, add 11.4 g of 4-methylcyclohexanol (a mixture of cis- and trans-isomers) and dissolve it in 200 mL of perfluorodecalin.[13]

  • Add the following catalysts and reagents to the solution: 0.16 g of TEMPO, 1 mL of a 20 wt% hydrochloric acid solution, and 0.07 g of sodium nitrate.[13]

  • Pressurize the autoclave with oxygen to 1 MPa and maintain a continuous feed.[13]

  • Heat the mixture to 45 °C and stir vigorously for 30 minutes.[13]

  • After the reaction is complete, cool the mixture and wash it with water.[13]

  • Separate the organic phase and dry it over anhydrous sodium sulfate overnight.[13]

  • Remove the organic solvent via distillation to yield the final product, this compound. The reported yield for this method is approximately 98.1%.[13]

G cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_products Product 4-Methylcyclohexanol 4-Methylcyclohexanol This compound This compound 4-Methylcyclohexanol->this compound Oxidation TEMPO TEMPO TEMPO->this compound HCl HCl HCl->this compound NaNO2 NaNO2 NaNO2->this compound O2 O2 O2->this compound Solvent: Perfluorodecalin Solvent: Perfluorodecalin Solvent: Perfluorodecalin->this compound Temp: 45 °C Temp: 45 °C Temp: 45 °C->this compound Pressure: 1 MPa Pressure: 1 MPa Pressure: 1 MPa->this compound

Synthesis of this compound via Oxidation.
Protocol 2: Synthesis from 1-methoxy-4-methyl-6-bromocyclohexane

This alternative synthetic route involves a multi-step process starting from a substituted cyclohexane derivative.

Experimental Protocol:

  • In a reaction vessel, add 3 mol of 1-methoxy-4-methyl-6-bromocyclohexane to 900 mL of a 20% (w/w) sulfolane solution.[14]

  • Adjust the solution's temperature to 10 °C.[14]

  • Add a 10% (w/w) oxalic acid solution to adjust the pH of the mixture to 5.[14]

  • Add 6 mol of potassium peroxodisulfate to the reaction mixture and continue the reaction for 90 minutes.[14]

  • Increase the temperature to 20 °C and add 6 mol of a 15% (w/w) potassium chloride solution and 6 mol of ethylene glycol. Continue the reaction for 1 hour.[15]

  • Allow the solution to separate into layers and isolate the oil layer.[15]

  • Wash the oil layer first with a 50% (w/w) sodium nitrate solution for 30 minutes, followed by an 80% (w/w) solution for 20 minutes.[15]

  • Recrystallize the product from an 85% (w/w) cyclohexanone solution.[15]

  • Dehydrate the final product using anhydrous sodium sulfate to obtain pure this compound.[15]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry.[12][16]

  • Pharmaceutical Intermediate: It is a key intermediate in the production of various pharmaceutical agents.[12] Notably, it is used in the synthesis of Glimepiride, a medication for treating type 2 diabetes mellitus, and methyl nitrosourea, a compound used in biochemical and cytotoxic research.[3][16] Its role as an intermediate for antineoplastic (anti-cancer) drugs highlights its importance in developing life-saving treatments.[12]

  • Chemical Synthesis Building Block: The predictable reactivity of its ketone group and the stability of the cyclohexanone ring make it highly advantageous for constructing complex molecular scaffolds that form the basis of new drug candidates.[16] It was used in the synthesis of the pinguisane-type sesquiterpenoid acutifolone A.[5]

  • Other Industrial Uses: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of liquid crystals for display technologies and is used as a flavoring agent and in the fragrance industry.[3][12]

G cluster_applications Key Application Areas cluster_pharma Pharmaceutical Intermediates This compound This compound Pharmaceutical Synthesis Pharmaceutical Synthesis This compound->Pharmaceutical Synthesis Flavor & Fragrance Flavor & Fragrance This compound->Flavor & Fragrance Liquid Crystal Synthesis Liquid Crystal Synthesis This compound->Liquid Crystal Synthesis General Organic Synthesis General Organic Synthesis This compound->General Organic Synthesis Glimepiride Glimepiride Pharmaceutical Synthesis->Glimepiride Methyl Nitrosourea Methyl Nitrosourea Pharmaceutical Synthesis->Methyl Nitrosourea Antineoplastic Agents Antineoplastic Agents Pharmaceutical Synthesis->Antineoplastic Agents

Applications of this compound.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[4][17] Proper safety precautions are essential when handling this compound.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquidsGHS02Warning H226: Flammable liquid and vapor.[4][17]
Acute toxicity, OralGHS07Warning H302: Harmful if swallowed.[4][17]

Precautionary Statements & Handling:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[4][17] Use explosion-proof electrical/ventilating/lighting equipment.[17] Wear protective gloves, clothing, and eye/face protection.[17] Wash skin thoroughly after handling and do not eat, drink, or smoke when using this product.[4][17]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents, strong bases, and strong reducing agents.[17][18] Keep the container tightly closed.[17][18]

  • First Aid:

    • If Swallowed: Call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[17][18]

    • If on Skin: Remove all contaminated clothing immediately. Rinse skin with water/shower.[17][18]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17][18]

    • If in Eyes: Immediately flush eyes with running water for at least 15 minutes.[17]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[17]

References

A Technical Guide to Commercial 4-Methylcyclohexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, quality attributes, and synthetic applications of 4-Methylcyclohexanone, a key starting material in pharmaceutical research and development.

Introduction

This compound (CAS No. 589-92-4) is a versatile cyclic ketone that serves as a crucial building block in organic synthesis.[1][2] Its unique molecular structure and reactivity make it an indispensable intermediate in the production of various fine chemicals and active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the commercial landscape for this compound, including key suppliers, available grades, and critical quality control parameters. Furthermore, it details its application in the synthesis of notable pharmaceutical compounds and provides exemplary experimental protocols for its use.

Commercial Suppliers and Product Specifications

A reliable supply of high-purity this compound is paramount for reproducible results in research and manufacturing.[2][3] Several reputable chemical suppliers offer various grades of this compound. Researchers should always request a Certificate of Analysis (CoA) to verify the quality and purity of the purchased material.[2][3]

Table 1: Prominent Commercial Suppliers of this compound

SupplierAvailable Purity/GradeKey Offerings
Sigma-Aldrich (Merck)≥98.0% (GC), 99%Synthesis grade, detailed CoA and safety information available.[4]
TCI America>98.0% (GC)Reagent grade for research and development.
Fisher Scientific98+%For synthesis applications.[5]
Simson Pharma LimitedHigh PurityManufacturer and exporter, provides CoA with every compound.
BOC SciencesResearch GradeSupplier of research chemicals and biochemicals, offers custom synthesis.[6]
Ningbo Inno Pharmchem Co., Ltd.High PurityManufacturer in China, offers high-purity product for various applications.[1]
Somu Organo Chem Pvt Ltd99%Intermediate for Glimepiride, GMP certified facility.[7]

Table 2: Typical Physical and Chemical Properties of Commercial this compound

PropertyValueReference
CAS Number 589-92-4[8]
Molecular Formula C₇H₁₂O[8]
Molecular Weight 112.17 g/mol [8]
Appearance Clear colorless to slightly yellow liquid[3][8]
Boiling Point 169-171 °C (lit.)[8]
Melting Point -41 °C[8]
Density 0.914 g/mL at 25 °C (lit.)[8]
Refractive Index n20/D 1.4443 (lit.)
Purity (by GC) ≥98% or ≥99%[4][9]
Solubility Not miscible in water[8]

Quality Control and Impurity Profile

Ensuring the purity of this compound is critical for its successful application in multi-step syntheses. The primary analytical method for purity assessment is Gas Chromatography (GC).[9] A typical Certificate of Analysis will also include identification by NMR, Mass Spectrometry, and IR spectroscopy.[9]

Potential impurities in commercially available this compound can arise from the manufacturing process, which commonly involves the oxidation of 4-methylcyclohexanol.[8] Incomplete oxidation can lead to residual 4-methylcyclohexanol in the final product. Other potential impurities could include isomers (e.g., 2-methylcyclohexanone or 3-methylcyclohexanone) or byproducts from side reactions.

A standardized analytical method for the determination of methylcyclohexanone in air samples has been developed by NIOSH, which can be adapted for quality control purposes.[10] This method utilizes gas chromatography for separation and quantification.[10]

Applications in Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of several important pharmaceutical compounds. Its applications range from the production of anticancer agents to antidiabetic drugs.[1][7]

Intermediate in the Synthesis of Glimepiride

Glimepiride is a sulfonylurea oral antidiabetic drug used to treat type 2 diabetes mellitus.[7] The synthesis of Glimepiride often involves the use of trans-4-methylcyclohexylamine as a key intermediate.[11] This intermediate is commonly prepared from this compound.[11]

The process involves the oximation of this compound followed by reduction to yield a mixture of cis- and trans-4-methylcyclohexylamine.[11] The desired trans-isomer is then separated and purified.[12]

Experimental Protocol: Synthesis of this compound Oxime (Precursor to the Glimepiride intermediate)

This protocol is based on general oximation procedures for ketones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole of this compound in a suitable solvent such as ethanol.

  • Addition of Reagents: Add a solution of 1.1 moles of hydroxylamine hydrochloride and 1.2 moles of a base (e.g., sodium acetate or pyridine) in water to the flask.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water. The this compound oxime will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the purified product.

Starting Material for the Synthesis of (±)-Acutifolone A

This compound has been utilized as a starting material in the total synthesis of the pinguisane-type sesquiterpenoid (±)-acutifolone A.[13] This multi-step synthesis highlights the utility of this compound in constructing complex natural product scaffolds.[13] The full synthetic route involves 14 steps with an overall yield of 14.5%.[13]

Industrial Synthesis of this compound

The most common industrial synthesis of this compound involves the oxidation of a mixture of cis- and trans-4-methylcyclohexanol.[8][14]

Experimental Protocol: Oxidation of 4-Methylcyclohexanol to this compound

This protocol is an example of a laboratory-scale synthesis.

  • Reaction Setup: In a 500 mL autoclave, dissolve 11.4 g of 4-methylcyclohexanol in 200 mL of perfluorodecalin.[14]

  • Catalyst and Reagent Addition: Add 0.16 g of TEMPO catalyst, 1 mL of a 20 wt% hydrochloric acid solution, and 0.07 g of sodium nitrate to the mixture.[14]

  • Reaction Conditions: Pressurize the autoclave with oxygen to 1 MPa and stir the mixture at 45 °C for 30 minutes.[14]

  • Work-up and Purification: After the reaction, wash the mixture with water and separate the organic phase. Dry the organic phase over anhydrous sodium sulfate overnight. Remove the solvent by distillation to obtain the crude product.[14]

  • Final Product: The resulting colorless liquid is this compound, with a reported yield of 98.1%.[14]

Workflow and Decision Making in Procurement

The selection of a suitable supplier for this compound requires a systematic approach to ensure the quality and consistency of the material for research and development.

Supplier_Selection_Workflow A Identify Potential Suppliers B Request Technical Data Sheets and Certificates of Analysis A->B C Evaluate Supplier Documentation (Purity, Impurity Profile, Specifications) B->C D Request and Evaluate a Sample C->D E Perform In-house Quality Control on Sample (GC, NMR, etc.) D->E F Decision: Does the Sample Meet Requirements? E->F G Qualify Supplier and Initiate Procurement F->G Yes H Reject Supplier or Request Further Information F->H No Glimepiride_Intermediate_Synthesis Start This compound Step1 Oximation (Hydroxylamine Hydrochloride) Start->Step1 Intermediate1 This compound Oxime Step1->Intermediate1 Step2 Reduction (e.g., Na/Ethanol) Intermediate1->Step2 Intermediate2 cis/trans-4-Methylcyclohexylamine Step2->Intermediate2 Step3 Isomer Separation (e.g., Crystallization) Intermediate2->Step3 End trans-4-Methylcyclohexylamine (Glimepiride Intermediate) Step3->End

References

The Enigmatic Role of 4-Methylcyclohexanone in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanone, a cyclic ketone, has been identified as a volatile organic compound (VOC) in the metabolome of certain plants. While its presence is confirmed, its precise role in plant physiology, defense, and interaction with the environment remains a burgeoning field of scientific inquiry. This technical guide synthesizes the current, albeit limited, understanding of this compound as a plant metabolite, offering a resource for researchers delving into plant biochemistry, chemical ecology, and natural product chemistry. The focus of this document is to present available data, detail relevant experimental protocols, and outline potential signaling pathways and biosynthetic routes for this intriguing compound.

Data Presentation: Occurrence and Quantitative Data

The presence of cyclic ketones, including derivatives of cyclohexanone, has been noted in the volatile emissions of various plants. While specific quantitative data for this compound is scarce in publicly available literature, a significant finding has been the identification of the closely related compound, cyclohexanone, as a major volatile constituent in the leaves of jicama (Pachyrhizus erosus). This discovery provides a critical reference point for the potential occurrence and relative abundance of methylated cyclohexanones in the plant kingdom.

Plant SpeciesCompoundConcentration (% of total volatiles)Plant PartAnalytical MethodReference
Pachyrhizus erosus (Jicama)Cyclohexanone32.8%LeavesHeadspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[1]

Note: The data for cyclohexanone is presented as a proxy due to the limited direct quantitative analysis of this compound in plant tissues. Further research is required to determine the prevalence and concentration of this compound across a broader range of plant species.

Putative Role in Plant Defense and Signaling

Volatile organic compounds, including ketones, play a crucial role in plant defense and communication. They can act as attractants for pollinators, deterrents to herbivores, and signaling molecules in plant-plant and plant-microbe interactions. While the specific function of this compound has not been definitively elucidated, its chemical properties as a volatile ketone suggest several potential roles:

  • Herbivore Deterrence: Many plant-derived ketones exhibit insect-repellent or toxic properties. This compound may contribute to the chemical defense arsenal of plants by deterring feeding from phytophagous insects.

  • Allelochemical Communication: As a volatile compound, this compound could be involved in allelopathy, influencing the growth and development of neighboring plants.

  • Priming of Defense Responses: The emission of this compound in response to biotic or abiotic stress could act as an airborne signal, priming the defense mechanisms of nearby plants or different parts of the same plant.

Experimental Protocols

The primary method for the analysis of this compound and other volatile metabolites in plants is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Analysis of this compound in Plant Leaf Tissue via HS-SPME-GC-MS

This protocol is based on established methods for the analysis of volatile compounds from plant leaves.

1. Sample Preparation:

  • Excise fresh, healthy leaves from the plant of interest.
  • Accurately weigh a specific amount of leaf tissue (e.g., 1.0 g) and place it into a headspace vial (e.g., 20 mL).
  • Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile and semi-volatile compounds.
  • Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column.
  • Gas Chromatography:
  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  • Oven Temperature Program: A typical program might start at 40 °C, hold for a few minutes, then ramp up to a final temperature of 250-280 °C. The specific program should be optimized for the separation of target analytes.
  • Mass Spectrometry:
  • Ionization: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching against a spectral library (e.g., NIST, Wiley).

4. Quantification:

  • For accurate quantification, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added to the vial before extraction.
  • Create a calibration curve using a series of standard solutions of this compound.

Mandatory Visualizations

Hypothetical Biosynthetic Pathway of this compound

While the precise biosynthetic pathway of this compound in plants is not yet elucidated, a plausible route can be hypothesized based on the known biosynthesis of other cyclic monoterpenoids and related ketones. This hypothetical pathway starts from the general terpenoid precursor, geranyl pyrophosphate (GPP), and involves cyclization, oxidation, and methylation steps.

Hypothetical Biosynthesis of this compound GPP Geranyl Pyrophosphate (GPP) Cyclic_Intermediate Cyclic Monoterpene Intermediate GPP->Cyclic_Intermediate Terpene Synthase (Cyclization) Cyclohexanol_Derivative Methylated Cyclohexanol Derivative Cyclic_Intermediate->Cyclohexanol_Derivative Series of enzymatic steps (Oxidation, Reduction, Methylation) Four_Methylcyclohexanone This compound Cyclohexanol_Derivative->Four_Methylcyclohexanone Dehydrogenase (Oxidation)

Caption: Hypothetical biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Experimental Workflow for Plant Volatile Analysis

The following diagram illustrates the typical workflow for the analysis of volatile organic compounds, such as this compound, from plant material.

Experimental Workflow for Plant Volatile Analysis Plant_Material Plant Material (e.g., Leaves) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Plant_Material->HS_SPME Volatile Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Desorption & Separation Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Data Acquisition Results Results (Volatile Profile) Data_Analysis->Results Interpretation

Caption: Workflow for the analysis of plant volatile organic compounds.

Potential Role in Plant Stress Response Signaling

The production of volatile compounds in plants is often regulated by signaling pathways involving phytohormones such as jasmonic acid (JA) and salicylic acid (SA), which are key players in response to biotic and abiotic stress. The emission of this compound could be triggered by these pathways.

Plant Stress Response Signaling Biotic_Stress Biotic Stress (e.g., Herbivory, Pathogen Attack) JA_Pathway Jasmonic Acid (JA) Signaling Pathway Biotic_Stress->JA_Pathway SA_Pathway Salicylic Acid (SA) Signaling Pathway Biotic_Stress->SA_Pathway Abiotic_Stress Abiotic Stress (e.g., Wounding, Drought) Abiotic_Stress->JA_Pathway Gene_Expression Activation of Defense Gene Expression JA_Pathway->Gene_Expression SA_Pathway->Gene_Expression Ketone_Synthase Ketone Biosynthesis Enzymes Gene_Expression->Ketone_Synthase Four_Methylcyclohexanone This compound Emission Ketone_Synthase->Four_Methylcyclohexanone

Caption: Potential signaling cascade leading to this compound emission.

Conclusion and Future Directions

The role of this compound as a plant metabolite is a compelling area of research that is currently in its infancy. The identification of the related compound, cyclohexanone, in Pachyrhizus erosus provides a strong foundation for future investigations. Key areas for future research include:

  • Widespread Screening: Conducting comprehensive screenings of a diverse range of plant species to identify other sources of this compound and to quantify its abundance.

  • Functional Characterization: Investigating the biological activity of this compound in plant-insect and plant-pathogen interactions to elucidate its specific role in plant defense.

  • Biosynthetic Pathway Elucidation: Utilizing isotopic labeling studies and genetic approaches to definitively map the biosynthetic pathway of this compound in plants.

  • Regulatory Network Analysis: Exploring the signaling pathways that regulate the production and emission of this compound in response to various environmental stimuli.

A deeper understanding of the role of this compound in the plant kingdom holds the potential to uncover novel mechanisms of plant defense and communication, with possible applications in agriculture and the development of new bioactive compounds.

References

Methodological & Application

Synthesis of 4-Methylcyclohexanone from p-Cresol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-methylcyclohexanone, a key intermediate in the pharmaceutical and fine chemical industries. The synthesis is a two-step process commencing with the catalytic hydrogenation of commercially available p-cresol to 4-methylcyclohexanol, followed by the oxidation of the resulting secondary alcohol to the target ketone, this compound. This application note details the experimental protocols for both reactions, offering insights into catalyst selection, reaction conditions, and product purification. Quantitative data from representative procedures are summarized for comparative analysis.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the production of pharmaceuticals, fragrances, and liquid crystal materials. Its synthesis from the readily available feedstock p-cresol presents an economically viable route for laboratory and industrial-scale production. The synthetic pathway involves two key transformations: the reduction of the aromatic ring of p-cresol and the subsequent oxidation of the intermediate alcohol. The efficiency of this process is highly dependent on the choice of catalysts and reaction conditions for each step. This note provides detailed methodologies for researchers to reliably perform this synthesis.

Overall Reaction Scheme

Synthesis_Scheme pCresol p-Cresol H2_catalyst H₂, Catalyst (e.g., Pd/C, Rh/C) methylcyclohexanol 4-Methylcyclohexanol H2_catalyst->methylcyclohexanol Hydrogenation oxidant Oxidizing Agent (e.g., Jones Reagent, TEMPO) methylcyclohexanone This compound oxidant->methylcyclohexanone Oxidation

Caption: Overall two-step synthesis of this compound from p-cresol.

Data Presentation

The following table summarizes quantitative data for the key steps in the synthesis of this compound.

Reaction Step Catalyst/Reagent Substrate Product Yield (%) Key Conditions Reference
HydrogenationRh on Aluminap-CresolThis compound33.3 (Conversion)Normal pressure, 100°C, H₂ flow: 144 L/h[1]
HydrogenationPd/Co-Cresolo-MethylcyclohexanoneHigh SelectivityAutoclave, mild conditions (50°C, 0.8-1MPa)[2]
OxidationJones ReagentSecondary AlcoholsKetonesHighAcetone, 0-25°C[3]
Oxidation(bpy)Cu(I)/TEMPOBenzyl AlcoholBenzaldehyde95Aerobic, Room Temp., 0.5h[4]
OxidationTEMPO/NaOCl4-MethylcyclohexanolThis compound98.1Biphasic system[5]

Experimental Protocols

Part 1: Catalytic Hydrogenation of p-Cresol to 4-Methylcyclohexanol

This protocol describes the hydrogenation of p-cresol using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Materials:

  • p-Cresol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

  • Celite®

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Hydrogen-filled balloon

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Catalyst Charging: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% relative to the substrate).

  • Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add ethanol via a cannula or syringe. Subsequently, add the p-cresol to the flask.

  • Hydrogenation Setup: Replace the inert gas inlet with a gas inlet adapter connected to a hydrogen-filled balloon.

  • Reaction Initiation: Evacuate the flask and then backfill with hydrogen from the balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.[6]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion of the reaction, purge the flask with an inert gas to remove any residual hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: The used Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry. After filtration, wet the Celite® pad with water and dispose of it in a dedicated waste container.[6][7]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain crude 4-methylcyclohexanol. The product can be further purified by distillation if necessary.

Part 2: Oxidation of 4-Methylcyclohexanol to this compound

This section details two common methods for the oxidation of 4-methylcyclohexanol.

Materials:

  • 4-Methylcyclohexanol

  • Acetone

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Sodium bicarbonate

  • Ether (or other extraction solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (CrO₃) in water, and then slowly add concentrated sulfuric acid while cooling in an ice-water bath.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 4-methylcyclohexanol in acetone. Cool the solution in an ice-water bath.

  • Oxidation: Slowly add the Jones Reagent from the dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature between 15-20°C. The color of the reaction mixture will change from orange/red to a greenish-blue as the Cr(VI) is reduced to Cr(III).[3]

  • Reaction Quenching: Once the oxidation is complete (as indicated by TLC or the persistence of the orange color), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color persists.

  • Work-up: Neutralize the reaction mixture by the careful addition of sodium bicarbonate.

  • Extraction: Extract the product with ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Product Isolation: Remove the solvent by rotary evaporation to yield the crude this compound. The product can be purified by distillation.

This method offers a milder and more environmentally friendly alternative to chromium-based oxidants.

Materials:

  • 4-Methylcyclohexanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite solution (bleach)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylcyclohexanol in dichloromethane.

  • Catalyst Addition: Add a catalytic amount of TEMPO (typically 1-5 mol%).

  • Oxidation: While stirring vigorously, add the sodium hypochlorite solution dropwise. The reaction is typically exothermic and may require cooling with an ice bath to maintain room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation.

Experimental Workflow and Logical Relationships

experimental_workflow cluster_hydrogenation Part 1: Hydrogenation cluster_oxidation Part 2: Oxidation start_end start_end process process decision decision reagent reagent product product p_cresol Start: p-Cresol dissolve_pcresol Dissolve in Ethanol p_cresol->dissolve_pcresol add_catalyst Add Pd/C Catalyst dissolve_pcresol->add_catalyst hydrogenate Hydrogenate (H₂ balloon) add_catalyst->hydrogenate monitor_h Monitor Reaction (TLC/GC) hydrogenate->monitor_h monitor_h->hydrogenate Incomplete filter_catalyst Filter Catalyst (Celite) monitor_h->filter_catalyst Complete evaporate_h Evaporate Solvent filter_catalyst->evaporate_h methylcyclohexanol Intermediate: 4-Methylcyclohexanol evaporate_h->methylcyclohexanol dissolve_alcohol Dissolve in Solvent methylcyclohexanol->dissolve_alcohol choose_method Choose Oxidation Method dissolve_alcohol->choose_method jones_oxidation Jones Oxidation (CrO₃/H₂SO₄) choose_method->jones_oxidation Jones tempo_oxidation TEMPO-catalyzed Oxidation (NaOCl) choose_method->tempo_oxidation TEMPO monitor_o Monitor Reaction (TLC/GC) jones_oxidation->monitor_o tempo_oxidation->monitor_o monitor_o->jones_oxidation Incomplete (Jones) monitor_o->tempo_oxidation Incomplete (TEMPO) workup Aqueous Workup & Extraction monitor_o->workup Complete dry_evaporate Dry & Evaporate Solvent workup->dry_evaporate purify Purify (Distillation) dry_evaporate->purify final_product Final Product: this compound purify->final_product

References

Application Note: Synthesis of 4-Methylcyclohexanone via TEMPO-Catalyzed Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone. The described method utilizes a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation with sodium hypochlorite (bleach), a "green" and efficient alternative to heavy metal-based oxidants.[1][2][3][4] This protocol is scalable and provides high yields of the desired ketone, an important intermediate in organic synthesis and drug development.[5] Included are a step-by-step experimental procedure, safety precautions, characterization data, and a summary of quantitative parameters.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals.[5] Traditional oxidation methods often employ chromium-based reagents, which are toxic and pose environmental risks.[3][6] The use of TEMPO as a catalyst with a co-oxidant like sodium hypochlorite offers a milder, more selective, and environmentally benign approach.[1][2][4] This method operates under mild conditions, tolerates a wide range of functional groups, and often results in high product yields.[3][6]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on a representative laboratory scale.

ParameterValueReference
Reactants
4-Methylcyclohexanol11.4 g (100 mmol)[7]
TEMPO0.16 g (1.0 mmol, 1 mol%)[7]
Sodium Hypochlorite (Bleach, ~8.25%)~100 mL (~120 mmol, 1.2 equiv)[2]
Sodium BicarbonateSaturated Aqueous Solution[2]
Sodium Bromide1.0 g (10 mmol, 10 mol%)[2]
Dichloromethane (Solvent)100 mL[2]
Reaction Conditions
Temperature0 °C to Room Temperature[2]
Reaction Time~1 hour[2]
Product
This compound
Molecular FormulaC₇H₁₂O[8]
Molecular Weight112.17 g/mol [8]
Expected Yield~90-98%[7]
AppearanceColorless to pale yellow liquid[5]
Boiling Point169-171 °C[9]

Experimental Protocol

Materials
  • 4-Methylcyclohexanol

  • TEMPO (2,2,6,6-tetramethylpiperidinyloxy)

  • Sodium hypochlorite (commercial bleach, ~8.25%)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium bromide (NaBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.4 g (100 mmol) of 4-methylcyclohexanol and 0.16 g (1.0 mmol) of TEMPO in 100 mL of dichloromethane.

  • Aqueous Phase Preparation: In a separate beaker, prepare a solution of 1.0 g (10 mmol) of sodium bromide in 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Reaction Initiation: Cool the dichloromethane solution in an ice bath to 0 °C. Add the aqueous sodium bromide/sodium bicarbonate solution to the flask.

  • Addition of Oxidant: While stirring vigorously, add ~100 mL of sodium hypochlorite solution dropwise via a separatory funnel over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1 hour).

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a 10% aqueous solution of sodium thiosulfate until the yellow color of the reaction mixture disappears.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium chloride solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Characterization

The final product can be characterized by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.35-2.25 (m, 2H), 2.20-2.10 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 1H), 1.35-1.25 (m, 2H), 1.05 (d, J=6.4 Hz, 3H).

  • IR (neat, cm⁻¹): A strong absorption band characteristic of a ketone carbonyl group will be present around 1715 cm⁻¹.[10][11]

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic; maintain temperature control with an ice bath, especially during the addition of bleach.[1]

  • Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • TEMPO can be harmful if inhaled or swallowed.[12][13]

Workflow Diagram

Oxidation_Workflow Figure 1. Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification cluster_analysis Product Analysis A Dissolve 4-methylcyclohexanol and TEMPO in Dichloromethane C Combine organic and aqueous phases and cool to 0 °C A->C B Prepare aqueous solution of NaBr and NaHCO3 B->C D Add Sodium Hypochlorite dropwise with vigorous stirring C->D E Monitor reaction by TLC D->E F Quench with Sodium Thiosulfate E->F G Separate organic layer F->G H Wash organic layer G->H I Dry and evaporate solvent H->I J Purify by distillation (optional) I->J K Characterize by NMR and IR I->K J->K

References

Application Notes: 4-Methylcyclohexanone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanone (CAS: 589-92-4) is a cyclic ketone that serves as a crucial and versatile building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique molecular structure, featuring a reactive ketone functional group and a stereochemically significant methyl-substituted cyclohexane ring, makes it an indispensable starting material for constructing complex molecular scaffolds. The predictable reactivity of the ketone allows for a variety of chemical transformations, including reduction, amination, and condensation reactions, leading to key pharmaceutical intermediates. This document outlines the applications of this compound in drug synthesis, providing detailed protocols for its key transformations.

Application in the Synthesis of Glimepiride

This compound is a pivotal starting material in the synthesis of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes mellitus. The synthesis hinges on the creation of the key intermediate, trans-4-methylcyclohexylamine, which is subsequently incorporated into the final Glimepiride molecule. The overall yield for the conversion of this compound to purified trans-4-methylcyclohexylamine hydrochloride is approximately 30%.[1][2]

The synthetic strategy involves the reductive amination of this compound. This process typically yields a mixture of cis and trans stereoisomers. Since the trans isomer is required for the synthesis of Glimepiride, a critical purification step is employed to isolate it from the mixture.[1][2]

Logical Workflow for Glimepiride Intermediate Synthesis

start This compound step1 Reductive Amination (e.g., with Hydroxylamine or Benzylamine) start->step1 step2 Formation of cis/trans Isomer Mixture of 4-Methylcyclohexylamine step1->step2 step3 Stereoisomer Separation (e.g., Fractional Crystallization) step2->step3 end Pure trans-4-methylcyclohexylamine (Key Intermediate for Glimepiride) step3->end

Caption: General workflow for the synthesis of the Glimepiride intermediate.

Application in the Synthesis of Antineoplastic Agents

This compound serves as an intermediate in the production of certain antineoplastic (anti-cancer) agents, particularly within the nitrosourea class. Cyclonitrosoureas, such as Lomustine, are alkylating agents used in chemotherapy. While the most common synthesis of Lomustine itself starts with cyclohexylamine, the same synthetic principles can be applied using 4-methylcyclohexylamine (derived from this compound) to create analogous compounds with potentially different pharmacokinetic profiles. The synthesis involves the reaction of the amine with a chloroethyl isocyanate followed by nitrosation.[3][4]

Key Synthetic Transformations and Protocols

The utility of this compound stems from several key chemical transformations that modify its core structure.

Reductive Amination to Synthesize 4-Methylcyclohexylamine

Reductive amination is one of the most critical reactions for converting this compound into a versatile amine intermediate. This can be achieved through various methods, including the reduction of an oxime intermediate or a one-pot reaction with an amine and a reducing agent.

Protocol: Two-Step Reductive Amination via Oxime Intermediate

This protocol is a common industrial method for producing 4-methylcyclohexylamine, which results in a mixture of isomers that must be separated.

  • Step 1: Oximation

    • In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent like aqueous ethanol.

    • Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC).

    • The product, this compound oxime, is typically carried forward to the next step without extensive purification.

  • Step 2: Reduction of the Oxime

    • To a solution of the crude this compound oxime in an alcohol solvent (e.g., ethanol), add metallic sodium (Na) in portions at a controlled temperature (reflux). Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

    • After the sodium is completely consumed, cool the reaction and quench carefully with water.

    • Extract the product, a mixture of cis- and trans-4-methylcyclohexylamine, with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Step 3: Isomer Separation (for trans isomer)

    • Dissolve the crude amine mixture in a minimal amount of methanol.[2]

    • Add acetone to the solution to selectively precipitate the hydrochloride salt of the trans isomer (trans-4-methylcyclohexylamine HCl).[1][2]

    • Filter the solid and repeat the recrystallization process with different methanol/acetone ratios to achieve a purity of >99.5% for the trans isomer.[2]

Catalytic Hydrogenation to Synthesize 4-Methylcyclohexanol

The reduction of the ketone to a secondary alcohol provides another key intermediate, 4-methylcyclohexanol, which can be used in further syntheses, such as the preparation of 4-methylcyclohexene.[5][6] Transfer hydrogenation is an effective method that avoids the need for high-pressure hydrogen gas.

Protocol: Transfer Hydrogenation using 2-Propanol

  • Materials: this compound, 2-propanol (as both solvent and hydrogen donor), metal oxide catalyst (e.g., hydrous zirconium oxide, magnesium oxide).[7]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and the chosen metal oxide catalyst.

    • Add an excess of 2-propanol (e.g., a donor-to-acceptor molar ratio of 6:1).[7]

    • Heat the mixture to reflux (approx. 82°C for 2-propanol) and maintain for 1-6 hours. Monitor the reaction progress by GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the catalyst.

    • Remove the excess 2-propanol and the acetone byproduct by distillation.

    • The resulting crude 4-methylcyclohexanol can be purified by fractional distillation.

Synthetic Pathways from this compound

cluster_start Starting Material cluster_products Key Intermediates A This compound B cis/trans-4-Methylcyclohexylamine A->B Reductive Amination (e.g., H₂NOH, then Na/EtOH) C cis/trans-4-Methylcyclohexanol A->C Catalytic Hydrogenation (e.g., 2-Propanol, ZrO₂)

Caption: Key transformations of this compound into amine and alcohol intermediates.

Quantitative Data Summary

The efficiency of reactions involving this compound can vary significantly based on the chosen synthetic route and conditions.

Table 1: Synthesis of this compound via Hydrogenation of p-Cresol [8]

Catalyst Temperature (°C) H₂ Flow Rate (L/h) H₂:p-Cresol (molar ratio) p-Cresol Conversion Rate (%)
Rh on Alumina 80 144 15:1 33.3
Rh on Alumina 100 144 15:1 33.5
Rh on Alumina 120 144 15:1 18.3

| Rh on Alumina | 140 | 144 | 15:1 | 12.7 |

Table 2: Comparison of Reductive Amination Methods for Ketones

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol, room temp Inexpensive, readily available Can reduce the starting ketone; requires imine to be pre-formed for best results.[9]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 4-5 Selectively reduces iminium ions, not ketones.[9] Generates toxic cyanide waste.
Sodium Triacetoxyborohydride (STAB) DCM or DCE, often with acetic acid Mild, high-yielding, less toxic than NaBH₃CN.[10] More expensive, moisture-sensitive.

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C or Rh/SiO₂, pressure | "Green" method, high atom economy. | Requires specialized high-pressure equipment.[11] |

Conclusion

This compound is a high-value intermediate in pharmaceutical synthesis, primarily due to its role as a precursor to essential building blocks like trans-4-methylcyclohexylamine for the antidiabetic drug Glimepiride. The key chemical transformations—reductive amination and catalytic hydrogenation—provide access to a range of amine and alcohol intermediates. The selection of an appropriate synthetic protocol depends on factors such as required stereochemistry, reaction scale, safety considerations, and cost, with multiple established methods available to meet diverse research and development needs.

References

Application Notes and Protocols: 4-Methylcyclohexanone in the Synthesis of Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-methylcyclohexanone as a key intermediate in the synthesis of novel antineoplastic agents. The following sections outline the synthesis of promising anticancer compounds, their biological activities, and the underlying mechanisms of action.

Introduction

This compound is a versatile and commercially available cyclic ketone that serves as a valuable building block in organic synthesis.[1][2] Its chemical structure allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including those with potential therapeutic applications. In the context of oncology, derivatives of this compound, such as 4-arylcyclohexanones and C5-curcuminoids, have demonstrated significant anticancer activity.[3][4] This document will focus on the synthesis and evaluation of two classes of antineoplastic agents derived from this compound: 2,6-bis(arylmethylene)-4-methylcyclohexanones (C5-curcuminoid analogs) and 4-aryl-4-methylcyclohexanones .

Synthesis of Antineoplastic Agents from this compound

The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones. This reaction is employed to synthesize 2,6-bis(arylmethylene)-4-methylcyclohexanones, which are analogs of curcuminoids and have shown potent cytotoxic effects against various cancer cell lines.[5]

Experimental Protocol:

  • Materials:

    • This compound

    • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde, 3,4-dimethoxybenzaldehyde)

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) solution (10%)

    • Hydrochloric Acid (HCl), dilute

    • Round bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a round bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (2.2 equivalents) in ethanol.

    • To this solution, add a 10% aqueous solution of sodium hydroxide dropwise while stirring vigorously at room temperature.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, neutralize the reaction mixture with dilute hydrochloric acid until the pH is approximately 7.

    • The precipitated solid product is collected by vacuum filtration and washed with cold water and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 2,6-bis(arylmethylene)-4-methylcyclohexanone derivative.

The Robinson annulation is a powerful ring-forming reaction in organic chemistry used to create six-membered rings.[6][7] It involves a Michael addition followed by an intramolecular aldol condensation.[8][9] This method can be adapted to synthesize 4-aryl-4-methylcyclohexanones, a class of compounds that has demonstrated anticancer properties.

Experimental Protocol:

  • Materials:

    • This compound

    • Aryl vinyl ketone (e.g., Phenyl vinyl ketone)

    • Base (e.g., Sodium ethoxide, Potassium hydroxide)

    • Ethanol or Tetrahydrofuran (THF)

    • Round bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a round bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add the aryl vinyl ketone (1 equivalent) to the solution.

    • Slowly add a solution of the base (e.g., sodium ethoxide in ethanol) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The Michael addition product, a 1,5-diketone, is formed.

    • To induce the intramolecular aldol condensation, the reaction mixture is heated to reflux for 2-4 hours.

    • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-4-methylcyclohexanone.

Quantitative Data: In Vitro Cytotoxicity

The synthesized compounds are typically evaluated for their anticancer activity against a panel of human cancer cell lines using cell viability assays, such as the MTT assay.[1][10] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are determined.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2,6-bis(arylmethylene)- 4-methylcyclohexanones 2,6-bis(4-nitrobenzylidene)-4-methylcyclohexanoneHeLa (Cervical Cancer)8.70 ± 3.10[5]
K562 (Leukemia)6.50 ± 1.80[5]
MCF-7 (Breast Cancer)11.04 ± 2.80[5]
MDA-MB-231 (Breast Cancer)2.30 ± 1.60[5]
C5-Curcuminoids (Cyclohexanone Core) (2E,6E)-2,6-bis(3′-nitrobenzylidene)-4-hydroxycyclohexanoneA2780 (Ovarian Cancer)0.68[11]
C33A (Cervical Cancer)0.69[11]
MDA-MB-231 (Breast Cancer)0.92[11]
(2E,6E)-2,6-bis[(4′-pyridinyl)methylene]-4-hydroxycyclohexanoneA2780 (Ovarian Cancer)0.76[11]
C33A (Cervical Cancer)2.69[11]
MDA-MB-231 (Breast Cancer)1.28[11]

Experimental Protocols for Biological Assays

This protocol outlines the steps to determine the cytotoxic effects of the synthesized compounds on cancer cells.[2][3]

  • Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized compounds dissolved in DMSO

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 values are then determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell proliferation, and survival, and its dysregulation is implicated in many cancers.[12][13] Some cyclohexanone derivatives have been shown to inhibit the activation of NF-κB.[14]

NF_kappa_B_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα Gene Gene Transcription Nucleus->Gene Activates Inhibitor This compound Derivative Inhibitor->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Topoisomerase I is an essential enzyme involved in DNA replication and transcription.[15] Its inhibition leads to DNA damage and subsequent apoptosis in cancer cells, making it a key target for anticancer drugs.[16] Certain cyclohexanone derivatives have been identified as inhibitors of topoisomerase I.[17]

Topoisomerase_Inhibition TopoI Topoisomerase I CleavableComplex Topo I-DNA Cleavable Complex TopoI->CleavableComplex Binds to DNA DNA Supercoiled DNA DNA->CleavableComplex RelaxedDNA Relaxed DNA CleavableComplex->RelaxedDNA Re-ligation DNA_Damage DNA Strand Breaks CleavableComplex->DNA_Damage Prevents re-ligation Inhibitor This compound Derivative Inhibitor->CleavableComplex Stabilizes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of Topoisomerase I inhibition by this compound derivatives.

Experimental Workflow

The overall workflow for the synthesis and evaluation of antineoplastic agents from this compound is summarized below.

Workflow Start This compound Synthesis1 Claisen-Schmidt Condensation Start->Synthesis1 Synthesis2 Robinson Annulation Start->Synthesis2 Product1 2,6-bis(arylmethylene)- 4-methylcyclohexanones Synthesis1->Product1 Product2 4-Aryl-4-methyl- cyclohexanones Synthesis2->Product2 Purification Purification (Recrystallization/ Chromatography) Product1->Purification Product2->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization BioAssay In Vitro Cytotoxicity (MTT Assay) Characterization->BioAssay Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB, Topoisomerase I Assay) Characterization->Mechanism DataAnalysis IC50 Determination BioAssay->DataAnalysis

Caption: General workflow for the synthesis and evaluation of antineoplastic agents.

References

Application Notes and Protocols: Reaction Mechanism of 4-Methylcyclohexanone in Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. This document provides a detailed overview of the reaction mechanism of 4-methylcyclohexanone in aldol condensation, including both acid and base-catalyzed pathways. Understanding this mechanism is vital for controlling reaction outcomes, optimizing yields, and predicting stereochemistry, which are critical aspects of drug development and chemical research. This compound, a substituted cyclic ketone, presents an interesting case for studying the regioselectivity and stereoselectivity of aldol reactions.

Reaction Mechanisms

The aldol condensation of this compound can proceed via two primary mechanistic pathways: base-catalyzed and acid-catalyzed. Both pathways involve the formation of an enol or enolate intermediate, which then acts as a nucleophile.

Base-Catalyzed Aldol Condensation

The base-catalyzed aldol condensation of this compound proceeds through the formation of an enolate ion. The reaction can be a self-condensation or a crossed condensation with another carbonyl compound, such as an aldehyde.[1][2][3]

Step 1: Enolate Formation A base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate. This compound has two α-carbons, C2 and C6, both of which can be deprotonated.

Step 2: Nucleophilic Attack The enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of another molecule of this compound (in a self-condensation) or an aldehyde (in a crossed condensation).[1] This results in the formation of a tetrahedral intermediate, an alkoxide.

Step 3: Protonation The alkoxide is protonated by a protic solvent (e.g., water or ethanol) to yield a β-hydroxy ketone, the initial aldol addition product.[1]

Step 4: Dehydration (Condensation) Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration to form an α,β-unsaturated ketone.[4] This step is often facile as it leads to a conjugated system. In a basic medium, this elimination typically proceeds through an E1cB mechanism.

Base-Catalyzed Aldol Condensation of this compound

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone This compound enolate Enolate ketone->enolate + Base enolate2 Enolate base Base (e.g., OH⁻) alkoxide Alkoxide Intermediate enolate2->alkoxide carbonyl Carbonyl Compound (Aldehyde or Ketone) carbonyl->alkoxide + alkoxide2 Alkoxide Intermediate aldol_addition β-Hydroxy Ketone (Aldol Addition Product) alkoxide2->aldol_addition + H₂O aldol_addition2 β-Hydroxy Ketone final_product α,β-Unsaturated Ketone (Aldol Condensation Product) aldol_addition2->final_product - H₂O (Heat)

Caption: Base-catalyzed aldol condensation mechanism of this compound.

Acid-Catalyzed Aldol Condensation

The acid-catalyzed aldol condensation proceeds through the formation of an enol. The acid catalyst serves to both promote enol formation and activate the carbonyl group for nucleophilic attack.[5][6]

Step 1: Carbonyl Protonation An acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of this compound, making the α-hydrogens more acidic.

Step 2: Enol Formation A weak base (e.g., water) removes an α-hydrogen to form the enol intermediate.

Step 3: Nucleophilic Attack The enol, acting as the nucleophile, attacks the protonated carbonyl carbon of another this compound molecule.[6]

Step 4: Deprotonation Loss of a proton from the resulting oxonium ion yields the neutral β-hydroxy ketone (aldol addition product).

Step 5: Dehydration Under acidic conditions, the hydroxyl group of the aldol addition product is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of the α,β-unsaturated ketone.[5][6]

Acid-Catalyzed Aldol Condensation of this compound

G cluster_step1 Step 1 & 2: Enol Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Dehydration ketone This compound enol Enol ketone->enol + H⁺, - H⁺ enol2 Enol acid Acid (e.g., H₃O⁺) oxonium Oxonium Ion enol2->oxonium protonated_ketone Protonated Ketone protonated_ketone->oxonium + oxonium2 Oxonium Ion aldol_addition β-Hydroxy Ketone (Aldol Addition Product) oxonium2->aldol_addition - H⁺ aldol_addition2 β-Hydroxy Ketone final_product α,β-Unsaturated Ketone (Aldol Condensation Product) aldol_addition2->final_product + H⁺, - H₂O

Caption: Acid-catalyzed aldol condensation mechanism of this compound.

Experimental Protocols

The following are general protocols for performing the aldol condensation of this compound. These can be adapted for self-condensation or crossed condensation with an aldehyde.

Protocol 1: Base-Catalyzed Crossed Aldol Condensation

This protocol describes the reaction of this compound with an aromatic aldehyde (e.g., 4-methylbenzaldehyde).[7]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-methylbenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)

  • Dilute acetic acid in ethanol (e.g., 4%)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, toluene)

Procedure:

  • In a suitable flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (2.0 mmol) in 95% ethanol (3-4 mL).[7][8]

  • While stirring, slowly add the aqueous NaOH solution (2.5-3.0 mL).[7][8]

  • Continue stirring at room temperature for a designated period (e.g., 15-30 minutes). The formation of a precipitate may be observed.[8][9]

  • If no precipitate forms, gently heat the reaction mixture (e.g., on a steam bath) for 10-15 minutes.[8]

  • Cool the mixture in an ice bath to complete precipitation.[10]

  • Collect the crude product by vacuum filtration.

  • Wash the product sequentially with cold 95% ethanol, cold 4% acetic acid in ethanol, and finally with more cold 95% ethanol.[7][8]

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product and determine its mass, melting point, and characterize by spectroscopic methods (e.g., NMR, IR).[7][11]

Protocol 2: Acid-Catalyzed Self-Condensation

This protocol is a general representation of an acid-catalyzed self-condensation.

Materials:

  • This compound

  • Strong acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst)

  • Anhydrous solvent (e.g., toluene, if necessary)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a flask containing this compound, add the acid catalyst. The reaction can sometimes be run neat.

  • Heat the mixture under reflux for a specified time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a liquid acid catalyst was used, carefully neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product, for example, by column chromatography.

  • Characterize the purified product by spectroscopic methods.

Experimental Workflow for Aldol Condensation

G start Start reagents Combine Ketone, Aldehyde, and Solvent start->reagents catalyst Add Catalyst (Base or Acid) reagents->catalyst reaction Stir at Room Temperature or Heat catalyst->reaction precipitation Cool in Ice Bath to Induce/Complete Precipitation reaction->precipitation filtration Vacuum Filter to Isolate Crude Product precipitation->filtration wash Wash Product with Cold Solvents filtration->wash recrystallization Recrystallize from Suitable Solvent wash->recrystallization characterization Dry and Characterize Product (Yield, MP, NMR, IR) recrystallization->characterization end End characterization->end

Caption: A generalized experimental workflow for aldol condensation.

Data Presentation

The following tables summarize representative quantitative data for aldol condensation reactions involving cyclohexanone derivatives.

Table 1: Reaction Conditions and Yields for Crossed Aldol Condensation of Cyclohexanone Derivatives

KetoneAldehydeCatalystSolventTime (h)Temperature (°C)Yield (%)Reference
Cyclohexanone4-MethylbenzaldehydeBrønsted acidic ionic liquid-480~90[12]
CyclohexanoneFurfuralMg/Al mixed oxide-558068[13]
This compound4-MethoxybenzaldehydeNaOHEthanol-Room Temp-[1]

Table 2: Spectroscopic Data for a Representative Aldol Condensation Product

Product: 2,6-bis(4-methylbenzylidene)cyclohexanone

¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)IR (KBr) ν (cm⁻¹)
7.79 (s, 2H), 7.38 (d, 4H), 7.18 (d, 4H), 2.91 (t, 4H), 2.38 (s, 6H), 1.78 (m, 2H)189.9, 138.3, 135.9, 134.1, 130.3, 129.2, 28.5, 23.0, 21.51660 (C=O), 1605 (C=C)

Note: Spectroscopic data can vary slightly based on the solvent and instrument used. The data presented here is representative.[11]

Conclusion

The aldol condensation of this compound is a versatile reaction that can be effectively controlled through the choice of catalyst (acid or base) and reaction conditions. The provided protocols offer a starting point for the synthesis of various α,β-unsaturated ketones, which are valuable intermediates in medicinal chemistry and materials science. Careful characterization of the products using modern analytical techniques is essential to confirm their structure and purity. The mechanistic understanding and experimental guidelines presented in these notes aim to facilitate further research and application of this important chemical transformation.

References

Application Note: Gas Chromatography (GC) Method for the Analysis of 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanone (CAS 589-92-4) is a key intermediate and building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its purity and concentration are critical parameters that can significantly impact the quality, safety, and efficacy of the final products.[3] Gas chromatography (GC) is a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound, making it an essential tool in pharmaceutical research, development, and quality control.

This application note provides detailed protocols for the analysis of this compound using both traditional packed column and modern capillary column gas chromatography with Flame Ionization Detection (GC-FID). It also outlines various sample preparation techniques applicable to different matrices encountered in research and drug development.

Analytical Methodologies

The choice between a packed and a capillary column depends on the specific analytical needs. Packed columns are robust and can handle larger sample volumes, while capillary columns offer significantly higher resolution and sensitivity.[4]

Method 1: Packed Column GC-FID (Based on NIOSH 2521)

This method is well-suited for routine analysis and when high resolution of isomers is not the primary goal. It is a robust technique, particularly for air monitoring applications, but can be adapted for liquid samples.

Method 2: High-Resolution Capillary Column GC-FID

For complex matrices or when separation of this compound from other closely related impurities is necessary, a high-resolution capillary column is recommended. Non-polar or intermediate-polarity columns are generally effective for the analysis of ketones.[5]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the two GC methods.

ParameterMethod 1: Packed Column GC-FIDMethod 2: High-Resolution Capillary Column GC-FID (Typical Performance)
Linearity Range 0.5 to 4 mg per sample0.1 µg/mL to 1000 µg/mL (or wider, method-dependent)
Limit of Detection (LOD) 0.09 mg per sampleTypically < 0.05 µg/mL
Limit of Quantification (LOQ) Not explicitly stated, but can be estimated from LODTypically < 0.2 µg/mL
Precision (%RSD) 4.1% (0.7 to 2.9 mg per sample)< 5%
Accuracy/Recovery Bias: 0.69%95-105%

Experimental Protocols

Sample Preparation

The appropriate sample preparation method depends on the sample matrix and the concentration of this compound.

Protocol 1: Direct Injection/Dilution (for clean samples)

This method is suitable for relatively clean samples, such as reaction mixtures where this compound is a major component.

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., acetone, dichloromethane, or ethyl acetate) to a final concentration within the linear range of the GC method.[3] A typical starting concentration is around 1 mg/mL.[4]

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) (for aqueous samples or samples with non-volatile interferences)

LLE is used to separate this compound from aqueous matrices or to remove non-volatile components.

  • Take a known volume or weight of the sample and place it in a separatory funnel.

  • Add an equal volume of an immiscible organic solvent (e.g., hexane, ethyl acetate).

  • Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Allow the layers to separate.

  • Collect the organic layer containing the this compound.

  • If necessary, dry the organic layer with a drying agent like anhydrous sodium sulfate.

  • The extract can be concentrated or diluted as needed before injection into the GC.

Protocol 3: Headspace Analysis (for solid or viscous liquid samples)

Headspace analysis is ideal for determining the concentration of volatile compounds like this compound in solid or high-boiling point liquid matrices without injecting the non-volatile components.

  • Accurately weigh a portion of the sample into a headspace vial.

  • Seal the vial with a septum and cap.

  • Place the vial in the headspace autosampler oven and allow it to equilibrate at a set temperature (e.g., 80-120°C) for a specific time to allow the volatile components to partition into the headspace.

  • An automated syringe will then take a sample of the gas from the headspace and inject it into the GC.

Gas Chromatography (GC) Conditions

The following tables detail the instrumental parameters for both packed and capillary column methods.

Table 1: Packed Column GC-FID Conditions

ParameterValue
Instrument Gas Chromatograph with FID
Column 1.2 m x 3-mm OD Stainless Steel, packed with 50/80 mesh Porapak Q
Carrier Gas Nitrogen, 30 mL/min
Injector Temperature 200°C
Column Temperature 190°C (Isothermal)
Detector Temperature 260°C
Injection Volume 5 µL

Table 2: High-Resolution Capillary Column GC-FID Conditions (Recommended)

ParameterValue
Instrument Gas Chromatograph with FID
Column DB-5, HP-5, or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium or Hydrogen, 1-2 mL/min (constant flow)
Injector Temperature 250°C
Oven Temperature Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C
Detector Temperature 280°C
Injection Volume 1 µL (with split, e.g., 50:1, or splitless for trace analysis)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis & Data Processing Sample Sample Matrix (e.g., Reaction Mixture, Formulation) Prep_Method Select Preparation Method Sample->Prep_Method Direct_Injection Direct Injection/ Dilution Prep_Method->Direct_Injection Clean Sample LLE Liquid-Liquid Extraction Prep_Method->LLE Aqueous/ Dirty Sample Headspace Headspace Analysis Prep_Method->Headspace Solid/ Viscous Sample GC_Vial Sample in GC Vial Direct_Injection->GC_Vial LLE->GC_Vial Headspace->GC_Vial GC_Injection GC Injection GC_Vial->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Acquisition Data Acquisition (Chromatogram) FID_Detection->Data_Acquisition Quantification Quantification (Peak Integration & Calibration) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the GC analysis of this compound.

Signaling_Pathway_Logical_Relationship cluster_column_selection Column Selection Logic cluster_detector_choice Detector Choice Analysis_Goal Analytical Goal Routine_Analysis Routine Analysis/ High Concentration Analysis_Goal->Routine_Analysis Complex_Matrix Complex Matrix/ Trace Analysis/ Isomer Separation Analysis_Goal->Complex_Matrix Packed_Column Packed Column (e.g., Porapak Q) Routine_Analysis->Packed_Column Sufficient Capillary_Column Capillary Column (e.g., DB-5) Complex_Matrix->Capillary_Column Recommended FID Flame Ionization Detector (FID) Quantification Quantification of Carbon-Containing Analyte Quantification->FID Ideal Choice

Caption: Logical relationship for selecting the appropriate GC column and detector.

References

Application Notes and Protocols for the Purification of 4-Methylcyclohexanone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Methylcyclohexanone using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established principles of reversed-phase chromatography and are intended to serve as a comprehensive guide for achieving high-purity this compound for research, development, and quality control purposes.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Ensuring the high purity of this compound is critical for the quality and efficacy of the final products.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and efficiency.[3] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the purification of this compound. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

Analytical Method Development

Prior to preparative purification, an analytical HPLC method is developed to determine the optimal separation conditions. This analytical method serves as the foundation for scaling up to a preparative scale.

Recommended Analytical HPLC Conditions

A suitable starting point for the analytical separation of this compound is a reversed-phase method. The following conditions are recommended based on methods for similar ketone compounds and general principles of RP-HPLC.[3][4]

ParameterRecommended Condition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A: Water; B: Acetonitrile (ACN)
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of mobile phase

Note: For Mass Spectrometry (MS) compatibility, volatile buffers such as formic acid or ammonium formate can be added to the mobile phase at low concentrations (e.g., 0.1%).

Preparative HPLC Purification

The goal of preparative HPLC is to isolate a larger quantity of the target compound with high purity. This is achieved by scaling up the analytical method. The key is to maintain the resolution achieved in the analytical separation while increasing the sample load.

Scaling Up from Analytical to Preparative HPLC

The transition from an analytical to a preparative method involves adjusting the flow rate and injection volume to accommodate a larger column. The following formulas can be used for this purpose:

  • Flow Rate Scaling: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID² / Analytical Column ID²)

  • Injection Volume Scaling: Preparative Injection Volume = Analytical Injection Volume × (Preparative Column ID² / Analytical Column ID²)

Recommended Preparative HPLC Protocol

This protocol is designed for the purification of milligram to gram quantities of this compound.

3.2.1. Materials and Equipment

  • Preparative HPLC system with a binary pump, autosampler, and fraction collector

  • UV-Vis detector

  • C18 preparative column (e.g., 21.2 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Crude this compound sample

  • Glass vials for fraction collection

  • Rotary evaporator for solvent removal

3.2.2. Preparative HPLC Parameters

ParameterRecommended Condition
Column C18, 5 µm particle size, 21.2 x 150 mm
Mobile Phase A: Water; B: Acetonitrile (ACN)
Gradient 60% B to 90% B over 10 minutes
Flow Rate 21.2 mL/min (calculated based on scaling from a 1.0 mL/min analytical flow rate)
Column Temperature Ambient
Detection UV at 210 nm
Sample Preparation Dissolve the crude this compound sample in the initial mobile phase composition to the highest possible concentration without precipitation.
Injection Volume Dependent on sample concentration and column loading capacity. Start with a scaled injection volume and optimize based on peak shape.

3.2.3. Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve crude sample) Injection Sample Injection SamplePrep->Injection SystemEquilibration System Equilibration (Pump mobile phase) SystemEquilibration->Injection Separation Chromatographic Separation (Preparative Column) Injection->Separation Detection UV Detection Separation->Detection FractionCollection Fraction Collection (Based on UV signal) Detection->FractionCollection SolventEvaporation Solvent Evaporation (Rotary Evaporator) FractionCollection->SolventEvaporation PurityAnalysis Purity Analysis (Analytical HPLC) SolventEvaporation->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Caption: Workflow for HPLC purification of this compound.

3.2.4. Step-by-Step Protocol

  • System Preparation:

    • Install the preparative C18 column.

    • Prime the pumps with the mobile phases (Water and Acetonitrile).

    • Equilibrate the column with the initial mobile phase composition (60% Acetonitrile) at the calculated preparative flow rate (21.2 mL/min) until a stable baseline is achieved.

  • Sample Injection:

    • Prepare a concentrated solution of the crude this compound in the initial mobile phase. Filter the sample if any particulate matter is present.

    • Inject the sample onto the column. The injection volume will depend on the loading capacity of the column and the concentration of the sample. It is recommended to perform a loading study with increasing injection volumes to determine the maximum load without compromising resolution.

  • Chromatographic Separation and Fraction Collection:

    • Run the gradient program.

    • Monitor the chromatogram in real-time.

    • Set the fraction collector to collect the peak corresponding to this compound based on the retention time observed in the analytical run. Collection can be triggered by a specific time window or by the UV signal threshold.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure compound.

    • Remove the mobile phase solvent from the collected fractions using a rotary evaporator.

    • The purified this compound will be obtained as a liquid residue.

  • Purity Analysis:

    • Dissolve a small amount of the purified product in the mobile phase.

    • Analyze the purity of the collected fraction using the analytical HPLC method described in section 2.1.

    • The purity should be significantly higher than the crude material.

Data Presentation

The following table summarizes the expected outcomes of the analytical and preparative HPLC methods.

ParameterAnalytical HPLCPreparative HPLC
Column Dimensions 4.6 x 150 mm21.2 x 150 mm
Flow Rate 1.0 mL/min21.2 mL/min
Typical Injection Volume 10 µL1-5 mL (sample dependent)
Expected Purity of Crude < 95%-
Expected Purity of Final Product -> 99%
Sample Throughput AnalyticalMilligrams to Grams

Logical Relationships in HPLC Purification

The successful purification of this compound via HPLC relies on a logical sequence of steps, from method development to the final purity assessment.

Logical_Relationships cluster_method_dev Method Development cluster_scale_up Scale-Up cluster_purification Purification and Analysis AnalyticalMethod Analytical Method Development Optimization Optimization of Separation AnalyticalMethod->Optimization ScalingCalcs Scaling Calculations Optimization->ScalingCalcs PrepMethod Preparative Method Establishment ScalingCalcs->PrepMethod PurificationRun Preparative HPLC Run PrepMethod->PurificationRun FractionAnalysis Fraction Purity Analysis PurificationRun->FractionAnalysis FinalProduct High-Purity Product FractionAnalysis->FinalProduct

Caption: Logical steps for HPLC purification method development.

Conclusion

This application note provides a comprehensive framework for the successful purification of this compound using preparative HPLC. By following the detailed protocols for analytical method development, scaling up, and post-purification processing, researchers can obtain high-purity this compound suitable for a wide range of applications. The key to successful preparative chromatography is a systematic approach, starting with a well-optimized analytical method.

References

Application Notes and Protocols for 4-Methylcyclohexanone in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanone (CAS: 589-92-4) is a cyclic ketone recognized as a flavoring agent in the food industry and has potential applications in the fragrance sector.[1][2] It is characterized by a unique organoleptic profile, generally described as musty and animalic, with some sources noting a faint peppermint-like or benzene-like odor.[3][4] This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in flavor and fragrance formulations. It includes physicochemical properties, sensory analysis protocols, stability testing methodologies, and quality control procedures.

Physicochemical and Regulatory Information

A comprehensive understanding of the physicochemical properties and regulatory status of this compound is essential for its effective and safe application.

PropertyValueReference
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[1]
Odor Profile Musty, animal[3]
Boiling Point 169-171 °C[1]
Density 0.914 g/mL at 25 °C[3]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Flash Point 48 °C (118.4 °F)[3]
FEMA Number 3948[1][2][5][6]
GRAS Status Generally Recognized as Safe as a flavoring agent[4][5]
JECFA Number 1104[2][6]

Applications in the Flavor Industry

This compound is utilized as a flavoring agent in a variety of food products. Its musty, animalic notes can add complexity and depth to certain flavor profiles.

Food CategoryAverage Usual PPMAverage Maximum PPM
Baked Goods10.025.0
Nonalcoholic Beverages5.010.0
Chewing Gum50.0100.0
Frozen Dairy5.010.0
Soft Candy25.050.0

(Source: The Good Scents Company)[4]

Note: While listed as a flavoring agent, some sources indicate that this compound is "not for fragrance use," which may be due to its specific odor profile not being desirable in typical fragrance applications or other regulatory considerations.[4]

Experimental Protocols

Sensory Evaluation Protocol: Flavor Profile and Threshold Determination

This protocol outlines the methodology for determining the flavor profile and detection threshold of this compound in an aqueous solution.

Objective: To characterize the flavor profile of this compound and determine its detection threshold in water.

Materials:

  • This compound (high purity, ≥99%)

  • Odor-free, distilled water

  • Glass flasks with stoppers

  • Graduated pipettes and syringes

  • Sensory panel of at least 10-15 trained assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in odor-free water to obtain concentrations ranging from 0.01 ppm to 10 ppm.

  • Triangle Test for Threshold Determination:

    • Present panelists with three samples: two are identical (blanks, containing only water), and one contains a low concentration of this compound.

    • Ask panelists to identify the "odd" sample.

    • The threshold is determined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.

  • Descriptive Analysis for Flavor Profile:

    • Present panelists with a sample of this compound at a supra-threshold concentration (e.g., 5-10 ppm in water).

    • Ask panelists to describe the flavor and aroma attributes using a standardized lexicon (e.g., musty, animalic, earthy, minty).

    • Panelists should also rate the intensity of each attribute on a scale (e.g., 1 to 9).

  • Data Analysis:

    • Calculate the group's detection threshold.

    • Analyze the descriptive data to create a flavor profile of this compound.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis prep_stock Prepare 1000 ppm Stock Solution prep_dilutions Create Serial Dilutions (0.01 - 10 ppm) prep_stock->prep_dilutions triangle_test Triangle Test for Threshold Determination prep_dilutions->triangle_test Low Concentrations descriptive_analysis Descriptive Analysis for Flavor Profile prep_dilutions->descriptive_analysis Supra-threshold Concentration threshold_calc Calculate Detection Threshold triangle_test->threshold_calc profile_gen Generate Flavor Profile descriptive_analysis->profile_gen

Sensory Evaluation Workflow
Stability Testing Protocol: Accelerated Shelf-Life Study in a Beverage Matrix

This protocol describes an accelerated stability study to evaluate the stability of this compound in a model acidic beverage.

Objective: To assess the chemical stability of this compound in an acidic beverage under accelerated conditions.

Materials:

  • This compound

  • Model acidic beverage base (e.g., citric acid solution at pH 3.5)

  • Glass bottles with airtight seals

  • Stability chambers with controlled temperature and humidity

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare the model beverage and spike it with a known concentration of this compound (e.g., 10 ppm).

  • Storage Conditions:

    • Store samples in the stability chambers at accelerated conditions (e.g., 40°C/75% RH).

    • Store control samples at room temperature (25°C/60% RH).

  • Time Points: Pull samples for analysis at specified time points (e.g., 0, 1, 2, 4, and 6 weeks).

  • Analytical Method (GC-MS):

    • Extract the volatile compounds from the beverage samples using a suitable method (e.g., solid-phase microextraction - SPME).

    • Analyze the extracts by GC-MS to quantify the concentration of this compound.

  • Sensory Evaluation: Conduct sensory evaluation (descriptive analysis) on the stored samples to assess any changes in the flavor profile.

  • Data Analysis:

    • Plot the concentration of this compound over time for both storage conditions.

    • Analyze the sensory data to identify any significant changes in the flavor profile.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis (at t = 0, 1, 2, 4, 6 weeks) prep_beverage Prepare Model Beverage (pH 3.5) spike_flavor Spike with 10 ppm This compound prep_beverage->spike_flavor accelerated Accelerated Conditions (40°C/75% RH) spike_flavor->accelerated control Control Conditions (25°C/60% RH) spike_flavor->control gcms_analysis GC-MS Analysis (Quantification) accelerated->gcms_analysis sensory_analysis Sensory Evaluation (Flavor Profile) accelerated->sensory_analysis control->gcms_analysis control->sensory_analysis

Accelerated Stability Testing Workflow

Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for the quality control of this compound, ensuring its purity and identity.

Protocol: GC-MS Analysis for Purity Assessment

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compounds (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity by determining the peak area percentage of this compound relative to the total peak area.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium. While the specific ORs that bind to this compound have not been definitively identified, the general olfactory signal transduction cascade is well-established. It is hypothesized that as a cyclic ketone, this compound likely interacts with a subset of ORs that recognize cyclic or ketone moieties.

Upon binding of this compound to an OR, a conformational change in the receptor activates a coupled G-protein (Gαolf). This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing, resulting in the perception of smell.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Space odorant This compound receptor Olfactory Receptor (OR) (GPCR) odorant->receptor Binding g_protein G-protein (Gαolf) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulation camp cAMP adenylyl_cyclase->camp Production cng_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cations Cations (Na+, Ca2+) cng_channel->cations Influx atp ATP atp->camp camp->cng_channel Opening depolarization Depolarization cations->depolarization Leads to Signal to Brain Signal to Brain depolarization->Signal to Brain

General Olfactory Signal Transduction Pathway

References

The Role of 4-Methylcyclohexanone in the Synthesis of Advanced Liquid Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pivotal role of 4-methylcyclohexanone and its derivatives in the synthesis of calamitic liquid crystals, particularly those belonging to the phenylcyclohexane (PCH) family. These materials are integral to modern display technologies and are explored in drug delivery systems. This guide offers detailed experimental protocols, data presentation, and workflow visualizations to assist researchers in the synthesis and exploration of novel liquid crystal structures.

Introduction to this compound in Liquid Crystal Design

This compound is a valuable precursor in the multi-step synthesis of mesogenic compounds, which are the core components of liquid crystals.[1] The cyclohexane ring within its structure is a key building block for creating the rigid core of many calamitic (rod-shaped) liquid crystals.[2] The specific substitution on the cyclohexane ring, such as the methyl group in this compound, significantly influences the final properties of the liquid crystal, including its mesophase behavior, clearing point, and electro-optical performance.

While this compound itself can be a starting point, it is often converted into other derivatives, such as 4-alkylcyclohexanones, to achieve the desired molecular architecture for specific liquid crystal applications. The subsequent synthetic steps typically involve the formation of a biphenyl or phenylcyclohexane core, followed by the introduction of a terminal cyano group, which contributes to the molecule's polarizability and alignment in an electric field.

Data Presentation: Properties of a Representative Phenylcyclohexane Liquid Crystal

The following table summarizes the key properties of a well-known phenylcyclohexane liquid crystal, 4-(trans-4-propylcyclohexyl)benzonitrile (also known as PCH3), which can be synthesized from a 4-propylcyclohexanone precursor. This data is crucial for researchers aiming to synthesize and characterize similar liquid crystal compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Mesophase BehaviorReference
4-(trans-4-propylcyclohexyl)benzonitrile (PCH3)C₁₆H₂₁N227.35Cr 43 N 81 I[3][4]

Abbreviation Key: Cr = Crystalline, N = Nematic, I = Isotropic. The numbers indicate the transition temperatures in degrees Celsius.

Experimental Protocols: Synthesis of a Phenylcyclohexane Liquid Crystal

Protocol 1: Synthesis of 4-Propylcyclohexanone from 4-Propylphenol

This protocol describes a method to synthesize the key intermediate, 4-propylcyclohexanone, which can then be used to build the liquid crystal structure.

Materials:

  • 4-Propylphenol

  • Platinum on carbon (Pt/C) catalyst

  • Hydrogen gas (H₂)

  • Water

  • Ethyl acetate

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with 4-propylphenol, a catalytic amount of Pt/C, and water.

  • Pressurize the reactor with hydrogen gas to approximately 2 MPa.

  • Heat the reactor to the desired temperature (e.g., up to 300°C) with continuous stirring.

  • Maintain the reaction for a set period (e.g., 1 hour).

  • After cooling, extract the reaction mixture with ethyl acetate.

  • The organic layer can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the yield of 4-propylcyclohexanone.[1]

Protocol 2: Synthesis of 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH3)

This multi-step protocol outlines the synthesis of a target liquid crystal from 4-propylcyclohexanone.

Step 1: Grignard Reaction

Materials:

  • Magnesium turnings

  • 4-Bromobenzonitrile

  • Anhydrous tetrahydrofuran (THF)

  • 4-Propylcyclohexanone

  • Iodine (for initiation)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by reacting magnesium turnings with 4-bromobenzonitrile in anhydrous THF. A crystal of iodine can be used to initiate the reaction.

  • Once the Grignard reagent is formed, cool the solution to 0°C.

  • Slowly add a solution of 4-propylcyclohexanone in anhydrous THF to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol, 4-(4-cyanophenyl)-1-propylcyclohexanol.

Step 2: Dehydration

Materials:

  • Crude 4-(4-cyanophenyl)-1-propylcyclohexanol

  • A suitable dehydrating agent (e.g., iodine, potassium bisulfate, or a strong acid)

  • Toluene or another suitable solvent

Procedure:

  • Dissolve the crude alcohol in a solvent such as toluene.

  • Add a catalytic amount of the dehydrating agent.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the crude alkene, 4-(4-cyanophenyl)-1-propylcyclohexene.

Step 3: Catalytic Hydrogenation

Materials:

  • Crude 4-(4-cyanophenyl)-1-propylcyclohexene

  • Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst

  • Ethanol or another suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the crude alkene in a suitable solvent like ethanol.

  • Add the catalyst (e.g., 10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product, a mixture of cis- and trans-4-(4-propylcyclohexyl)benzonitrile.

Step 4: Purification

Procedure:

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to isolate the desired trans isomer, which typically exhibits liquid crystalline properties.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical relationships within the synthesis of phenylcyclohexane liquid crystals.

G cluster_start Starting Material cluster_intermediate_synthesis Intermediate Synthesis cluster_lc_synthesis Liquid Crystal Synthesis cluster_product Final Product start This compound intermediate 4-Propylcyclohexanone start->intermediate Alkylation/Conversion grignard Grignard Reaction (with 4-Bromobenzonitrile) intermediate->grignard dehydration Dehydration grignard->dehydration hydrogenation Catalytic Hydrogenation dehydration->hydrogenation purification Purification hydrogenation->purification product 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH Liquid Crystal) purification->product

Caption: Synthetic workflow for a PCH liquid crystal from this compound.

G cluster_core Core Structure Formation cluster_properties Property Tuning cluster_lc Liquid Crystal Properties cyclohexanone 4-Alkylcyclohexanone (from this compound) phenylcyclohexane Phenylcyclohexane Core cyclohexanone->phenylcyclohexane influences phenyl_ring Aromatic Moiety (e.g., from Grignard reagent) phenyl_ring->phenylcyclohexane influences mesophase Mesophase Formation (e.g., Nematic Phase) phenylcyclohexane->mesophase determines alkyl_chain Alkyl Chain (e.g., Propyl) alkyl_chain->mesophase influences transition temps cyano_group Terminal Cyano Group cyano_group->mesophase induces polarity

Caption: Structure-property relationships in phenylcyclohexane liquid crystals.

References

Application Notes and Protocols: TEMPO-Catalyzed Oxidation of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the TEMPO-catalyzed oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone, a valuable intermediate in organic synthesis. The protocol is based on established methods, offering high yield and selectivity. This guide also includes a comparison of different TEMPO-based oxidation protocols and detailed analytical data for the resulting product.

Introduction

The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants, which are associated with environmental and safety concerns. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst offers a greener and more efficient alternative. TEMPO, a stable nitroxyl radical, facilitates the oxidation of alcohols in the presence of a co-oxidant, which regenerates the active oxoammonium species. This catalytic process allows for the use of milder and more environmentally benign terminal oxidants.

Data Presentation

The following table summarizes various protocols for the TEMPO-catalyzed oxidation of secondary alcohols, providing a comparison of reaction conditions and yields.

ProtocolCo-oxidant SystemSubstrateProductYield (%)Reference
Specific Protocol TEMPO/HCl/NaNO₂/O₂4-MethylcyclohexanolThis compound98.1[1]
Anelli Protocol TEMPO/NaOCl/KBrSecondary AlcoholsKetonesHigh[2][3][4][5]
Zhao Protocol TEMPO/NaOCl (cat.)/NaClO₂Primary & Secondary AlcoholsAldehydes & KetonesHigh[2]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-methylcyclohexanol using a TEMPO-catalyzed aerobic oxidation.

Materials:

  • 4-methylcyclohexanol (11.4 g, 100 mmol)

  • TEMPO (0.16 g, 1.02 mmol)

  • Hydrochloric acid (20 wt% solution, 1 mL)

  • Sodium nitrite (0.07 g, 1.01 mmol)

  • Perfluorodecalin (200 mL)

  • Anhydrous sodium sulfate

  • 500 mL autoclave

  • Magnetic stirrer

  • Oxygen supply with pressure regulator

  • Standard laboratory glassware for work-up and distillation

Procedure:

  • To a 500 mL autoclave, add 4-methylcyclohexanol (11.4 g) and dissolve it in perfluorodecalin (200 mL).

  • Add the catalyst TEMPO (0.16 g), hydrochloric acid (1 mL of a 20 wt% solution), and sodium nitrite (0.07 g) to the solution.

  • Seal the autoclave and pressurize it with oxygen to 1 MPa, ensuring a continuous supply.

  • Stir the reaction mixture vigorously at 45 °C for 30 minutes.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove the acid and salts.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the perfluorodecalin by distillation to yield the final product, this compound, as a colorless liquid.[1]

Product Analysis:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • Appearance: Clear, colorless to pale yellow liquid.[6][7]

  • Boiling Point: 169-171 °C.[6][7]

  • Density: Approximately 0.914 g/mL at 25 °C.[6][7]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1710 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methyl group and the protons on the cyclohexanone ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon typically in the range of 208-212 ppm, in addition to signals for the other carbons in the molecule.

Experimental Workflow```dot

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Add 4-methylcyclohexanol and perfluorodecalin to autoclave B Add TEMPO, HCl, and Sodium Nitrite A->B C Pressurize with Oxygen (1 MPa) B->C D Stir at 45 °C for 30 min C->D E Cool and Depressurize D->E F Wash with Water E->F G Separate Organic Phase F->G H Dry with Anhydrous Na₂SO₄ G->H I Filter H->I J Distill to Remove Solvent I->J K Obtain this compound J->K L Spectroscopic Analysis (IR, NMR) K->L

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

References

Troubleshooting & Optimization

Frequently Asked Questions (FAQs) & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Methylcyclohexanone. Navigate common experimental challenges with detailed protocols, data-driven insights, and logical workflows to enhance your reaction yields and purity.

Question 1: My yield for this compound is consistently low when oxidizing 4-Methylcyclohexanol. What are the likely causes and how can I fix this?

Answer: Low yield in the oxidation of 4-Methylcyclohexanol is a common issue that can stem from several factors. Systematically evaluating your experimental setup against the following points can help diagnose the problem:

  • Incomplete Oxidation: The primary reason for low conversion is often related to the oxidizing agent or reaction conditions.

    • Oxidizing Agent: Ensure you are using a suitable and active oxidizing agent for converting a secondary alcohol to a ketone. Common choices include Pyridinium chlorochromate (PCC), Jones reagent, or systems like TEMPO with a co-oxidant.[1][2] The choice of oxidant can significantly impact efficiency and selectivity.[2]

    • Reaction Time & Temperature: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction appears to stall, a cautious increase in temperature or a longer reaction time may be necessary.[2]

    • Starting Material Purity: Impurities in the starting 4-Methylcyclohexanol, especially water, can interfere with the reaction. Ensure your alcohol is pure and dry before use.[2]

  • Side Reactions: The formation of unintended byproducts can consume your starting material or product, thus reducing the yield.

    • Over-oxidation: Some strong oxidizing agents can lead to the cleavage of the cyclohexanone ring, forming dicarboxylic acids. Using milder, more selective reagents can mitigate this.

    • Elimination Reactions: Under acidic conditions, dehydration of the alcohol to form 4-methylcyclohexene can compete with the desired oxidation.[3][4] Controlling the temperature and acidity is crucial.

  • Workup & Purification Issues: Product can be lost during the isolation phase. Ensure your extraction and distillation procedures are optimized to minimize loss. The boiling point of this compound is approximately 169-171°C.[5]

Below is a troubleshooting workflow to help identify the source of low yield.

G start Low Yield Observed check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Reaction Complete check_conversion->complete High check_oxidant Evaluate Oxidizing Agent (Activity & Suitability) incomplete->check_oxidant check_conditions Optimize Conditions (Time & Temperature) incomplete->check_conditions check_purity Verify Starting Material Purity (Anhydrous?) incomplete->check_purity check_side_reactions Analyze for Side Products (NMR/GC-MS) complete->check_side_reactions end Yield Optimized check_oxidant->end check_conditions->end check_purity->end over_oxidation Over-oxidation Products Found? check_side_reactions->over_oxidation use_milder_oxidant Use Milder / More Selective Oxidant over_oxidation->use_milder_oxidant Yes check_workup Review Workup & Purification Procedure over_oxidation->check_workup No use_milder_oxidant->end check_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question 2: I am considering synthesizing this compound via the hydrogenation of p-cresol. How do reaction conditions affect the yield?

Answer: The catalytic hydrogenation of p-cresol is a viable pathway, but the conversion rate is highly sensitive to reaction conditions, particularly temperature. Using a rhodium (Rh) on alumina catalyst, studies have shown a distinct optimal temperature range for maximizing the conversion of p-cresol.[6]

Temperature (°C)p-Cresol Conversion Rate (%)
600.1
8033.3
10033.5
12018.3
14012.7
1601.0
1800.2
2000.2
2200.5
Data sourced from a study on the catalytic hydrogenation of p-cresol at normal pressure.[6]

As the data indicates, the conversion rate peaks around 80-100°C.[6] At lower temperatures, the reaction rate is too slow, while at temperatures significantly above this range, the conversion rate drops dramatically.[6] Therefore, precise temperature control is paramount for optimizing yield in this synthesis route. Other critical parameters include the hydrogen flow rate and the molar ratio of hydrogen to p-cresol.[6]

Question 3: What are the common synthesis routes for this compound and which one offers the highest yield?

Answer: There are two primary, high-yielding routes for the synthesis of this compound. The choice often depends on the available starting materials, equipment, and safety considerations.

  • Oxidation of 4-Methylcyclohexanol: This is arguably the most common laboratory and industrial method.[5] It involves the oxidation of the secondary alcohol to the corresponding ketone. Various oxidizing systems can be employed, with some modern catalytic methods achieving yields upwards of 98%.[7]

  • Catalytic Hydrogenation of p-Cresol: This method involves the direct hydrogenation and tautomerization of p-cresol.[6] While effective, it requires specialized high-pressure equipment and careful control over reaction conditions to achieve optimal yields.[6]

A third, less common method starts from 1-methoxy-4-methyl-6-bromocyclohexane, which can also produce very high yields (98.2%) but involves a more complex multi-step procedure.[8]

The table below compares reported yields from different optimized protocols.

Starting MaterialReagents/CatalystReported Yield (%)Reference
4-MethylcyclohexanolTEMPO, O₂, HCl, NaNO₂98.1[7]
1-methoxy-4-methyl-6-bromocyclohexaneK₂S₂O₈, then KCl, PhHgOAc98.2[8]
p-CresolRh on Alumina Pellets, H₂~33.5 (Conversion)[6]

Based on reported data, oxidation of 4-methylcyclohexanol using a TEMPO-based catalytic system and the multi-step synthesis from the brominated ether both offer near-quantitative yields.[7][8]

G cluster_0 Route 1: Oxidation cluster_1 Route 2: Hydrogenation start1 4-Methylcyclohexanol reagent1 Oxidizing Agent (e.g., TEMPO/O2, PCC) start1->reagent1 + product This compound reagent1->product start2 p-Cresol reagent2 H2 / Catalyst (e.g., Rh/Alumina) start2->reagent2 + reagent2->product

Caption: The two primary synthesis pathways to this compound.

Experimental Protocols

Protocol 1: High-Yield Oxidation of 4-Methylcyclohexanol using a TEMPO Catalyst

This protocol is adapted from a patented method demonstrating a high yield of 98.1%.[7]

Materials:

  • 4-Methylcyclohexanol (11.4g)

  • Perfluorodecalin (200mL, Solvent)

  • TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy, free radical) (0.16g, Catalyst)

  • Hydrochloric acid (1mL, 20 wt% solution)

  • Sodium nitrate (0.07g)

  • Oxygen (O₂) gas

  • Anhydrous sodium sulfate

Equipment:

  • 500mL autoclave

  • Magnetic stirrer

  • Standard laboratory glassware for workup

  • Distillation apparatus

Procedure:

  • Add 11.4g of 4-methylcyclohexanol to a 500mL autoclave and dissolve it in 200mL of perfluorodecalin.

  • To the solution, add 0.16g of the catalyst TEMPO, 1mL of 20 wt% hydrochloric acid, and 0.07g of sodium nitrate.[7]

  • Seal the autoclave and pressurize it with oxygen to 1 MPa, ensuring a continuous feed.

  • Heat the mixture to 45°C and stir vigorously for 30 minutes.[7]

  • After the reaction is complete, cool the autoclave, vent the pressure, and transfer the mixture to a separatory funnel.

  • Wash the reaction mixture with water. Separate the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate overnight.

  • Filter to remove the drying agent and remove the perfluorodecalin solvent by distillation to obtain the final product, 11.0g of colorless liquid this compound (98.1% yield).[7]

Protocol 2: Synthesis via Catalytic Hydrogenation of p-Cresol

This protocol is based on a study optimizing the conversion of p-cresol.[6]

Materials:

  • p-Cresol

  • Hydrogen (H₂) gas

  • Rhodium (Rh) on 3.17 mm alumina pellets (Catalyst)

Equipment:

  • Fixed-bed catalytic reactor

  • Heating system with precise temperature control

  • Gas flow controllers

Procedure:

  • Pack the reactor with the Rh on alumina catalyst.

  • Preheat the p-cresol feed to 160°C.

  • Introduce a flow of hydrogen gas at a rate of 144 L/h.

  • Introduce the vaporized p-cresol into the hydrogen stream to achieve a molar ratio of hydrogen to p-cresol of 15:1.[6]

  • Maintain the catalytic bed temperature at 100°C for optimal conversion.[6]

  • The product stream exiting the reactor is then cooled and condensed.

  • The condensed liquid is collected and purified by distillation to isolate this compound from any unreacted starting material and byproducts. The reported conversion rate under these conditions is 33.5%.[6]

References

Technical Support Center: Purification of 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities in crude this compound typically arise from its synthesis. These include:

  • Unreacted Starting Material: 4-Methylcyclohexanol is a common impurity from the oxidation reaction used to synthesize the ketone.

  • Isomeric Impurities: Positional isomers such as 2-Methylcyclohexanone and 3-Methylcyclohexanone can be present, depending on the synthetic route.

  • Water: Water can be present from the reaction workup or absorbed from the atmosphere.

  • Solvent Residues: Solvents used in the synthesis or extraction steps may remain in the crude product.

Q2: What are the typical purity requirements for this compound in different industries?

A2: Purity requirements vary depending on the application. For use as a pharmaceutical intermediate, high purity is crucial, often requiring an assay of ≥99%.[1] In the fragrance and flavor industries, while high purity is desired, the profile of specific odor-contributing impurities is also critical. For general organic synthesis, a purity of ≥98% is often acceptable.[1]

Q3: How can I effectively remove water from this compound?

A3: Since this compound is immiscible with water, several methods can be employed for water removal:

  • Azeotropic Distillation: Toluene can be used as an entrainer to form a low-boiling azeotrope with water, which is then removed by distillation.

  • Drying Agents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used to dry the liquid product. The mixture should be allowed to stand for a sufficient period before decanting or filtering.

  • Brine Wash: Washing the organic layer with a saturated sodium chloride (brine) solution during the workup can help remove bulk water before final drying.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary method for purifying this compound, especially for separating it from impurities with different boiling points, such as the starting material 4-methylcyclohexanol.

Problem: Poor separation between this compound and impurities.

Potential CauseRecommended Solution
Inefficient Fractionating Column Use a column with a higher number of theoretical plates, such as a Vigreux, packed, or spinning band column.
Distillation Rate Too High Reduce the heating rate to ensure a slow and steady distillation, allowing for proper vapor-liquid equilibrium to be established in the column. A rate of 1-2 drops per second for the distillate is a good starting point.
Poor Insulation Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.
Fluctuating Heat Source Use a stable heating source, such as a heating mantle with a controller, to provide consistent heat input.

Problem: The compound appears to be decomposing during distillation.

Potential CauseRecommended Solution
High Pot Temperature This compound is relatively stable, but prolonged heating at high temperatures can lead to degradation.[2] Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Presence of Acidic or Basic Impurities Neutralize the crude product before distillation by washing with a dilute solution of sodium bicarbonate (if acidic) or dilute hydrochloric acid (if basic), followed by a water wash.
Column Chromatography

Column chromatography is effective for separating this compound from impurities with similar boiling points, such as its isomers.

Problem: Co-elution of this compound and its isomers.

Potential CauseRecommended Solution
Inappropriate Solvent System The polarity of the mobile phase is critical for separation. Use a solvent system with a lower polarity to increase the retention time and improve separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. A common mobile phase for ketones is a mixture of hexane and ethyl acetate.
Column Overloading The amount of crude material loaded onto the column should be optimized. Overloading leads to broad peaks and poor separation. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Incorrect Stationary Phase For separating closely related isomers, a high-surface-area silica gel (e.g., 230-400 mesh) is recommended.

Quantitative Data Summary

The following table summarizes the expected purity levels and yields for different purification methods when targeting common impurities in this compound. These values are estimates and can vary based on the initial purity and experimental conditions.

Purification MethodTarget ImpurityStarting Purity (Typical)Expected Final PurityEstimated Yield
Simple Distillation 4-Methylcyclohexanol90%95-98%>90%
Fractional Distillation 4-Methylcyclohexanol, Isomers95%>99%80-90%
Flash Column Chromatography Isomers, colored impurities98%>99.5%70-85%
Azeotropic Distillation WaterVaries<0.1% water>95%

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities, such as residual solvents and 4-methylcyclohexanol.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer and adapter

  • Glass wool or aluminum foil for insulation

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux) for a period before any distillate is collected.

  • Collecting Fractions:

    • Forerun: Slowly increase the heat to begin distillation. Collect the initial fraction (forerun), which will contain any low-boiling impurities, until the temperature at the thermometer stabilizes at the boiling point of this compound (approx. 169-171 °C at atmospheric pressure).

    • Main Fraction: Change the receiving flask and collect the main fraction of pure this compound while the temperature remains constant.

    • Final Fraction: If the temperature begins to rise significantly, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this fraction in a separate flask.

  • Analysis: Analyze the purity of the main fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparative Column Chromatography of this compound

Objective: To separate this compound from its isomers and other closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Collection tubes or flasks

  • Sand

  • Cotton or glass wool

  • Air or nitrogen source for flash chromatography (optional)

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the final product by GC or NMR.

Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Initial Purity Analysis (GC/NMR) Crude->Analysis1 Decision1 Impurities Present? Analysis1->Decision1 Distillation Fractional Distillation Decision1->Distillation Different B.P. Chromatography Column Chromatography Decision1->Chromatography Similar B.P. / Isomers Pure_Product Pure this compound Decision1->Pure_Product Purity OK Drying Drying (e.g., with MgSO4) Distillation->Drying Chromatography->Drying Final_Analysis Final Purity Analysis (GC/NMR) Drying->Final_Analysis Final_Analysis->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Check_Method Review Purification Method Start->Check_Method Distillation_Issue Distillation Problem? Check_Method->Distillation_Issue Distillation Chromatography_Issue Chromatography Problem? Check_Method->Chromatography_Issue Chromatography Poor_Separation_D Poor Separation Distillation_Issue->Poor_Separation_D Yes Decomposition Decomposition Distillation_Issue->Decomposition No Poor_Separation_C Poor Separation Chromatography_Issue->Poor_Separation_C Yes Tailing_Bands Tailing Bands Chromatography_Issue->Tailing_Bands No Optimize_Distillation Optimize Distillation Parameters (e.g., column, rate, vacuum) Poor_Separation_D->Optimize_Distillation Check_Stability Check for Contaminants Lower Temperature Decomposition->Check_Stability Optimize_Chromatography Optimize Chromatography (e.g., solvent, loading) Poor_Separation_C->Optimize_Chromatography Improve_Packing Improve Column Packing Check Sample Load Tailing_Bands->Improve_Packing

Caption: A troubleshooting decision tree for purification issues.

References

Technical Support Center: Troubleshooting the Oxidation of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues such as incomplete reactions and the presence of impurities.

Frequently Asked Questions (FAQs)

Q1: My oxidation of 4-methylcyclohexanol is incomplete. What are the likely causes?

A1: Incomplete oxidation of 4-methylcyclohexanol can stem from several factors:

  • Insufficient Oxidizing Agent: The stoichiometry of the reaction is crucial. Ensure you are using a sufficient molar excess of the oxidizing agent.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached completion if the time is too short or the temperature is too low. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Poor Reagent Quality: The oxidizing agent may have degraded over time. It is advisable to use a fresh or properly stored batch of the reagent.

  • Inefficient Mixing: In heterogeneous reactions, vigorous and constant stirring is necessary to ensure proper mixing of the reactants.[1]

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is happening and how can I prevent it?

A2: The formation of an alkene, specifically 4-methylcyclohexene, is a common side reaction resulting from the acid-catalyzed dehydration of 4-methylcyclohexanol.[2][3] This is more likely to occur under acidic conditions, especially at elevated temperatures.[2] To minimize this side reaction, consider the following:

  • Choice of Oxidizing Agent: Avoid strongly acidic oxidizing conditions if possible.

  • Temperature Control: Maintain the recommended reaction temperature to avoid favoring the dehydration pathway.

  • Reaction Conditions: The use of a strong acid catalyst like sulfuric or phosphoric acid will promote dehydration.[2][4]

Q3: How can I be sure my product is the ketone (this compound) and not the unreacted alcohol or an alkene byproduct?

A3: Several analytical techniques can be used to identify your product and assess its purity:

  • Infrared (IR) Spectroscopy: This is a powerful tool for identifying functional groups. The desired product, this compound, will show a strong characteristic carbonyl (C=O) stretch around 1715 cm⁻¹. The starting material, 4-methylcyclohexanol, will exhibit a broad O-H stretch around 3300 cm⁻¹. The alkene byproduct will show a C=C stretch around 1650 cm⁻¹ and =C-H stretches above 3000 cm⁻¹.

  • Gas Chromatography (GC): GC can be used to determine the relative amounts of different components in your product mixture by separating them based on their boiling points.[5]

  • Unsaturation Tests: Chemical tests can indicate the presence of alkenes. For example, the color of a bromine solution or potassium permanganate solution will disappear upon reaction with an alkene.[5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

If you are experiencing a lower than expected yield of the desired ketone, consult the following table for potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and monitor via TLC.[1] - Ensure the reaction temperature is optimal. - Use a fresh, active oxidizing agent.
Product Loss During Workup - Ensure proper phase separation during extraction. "Salting out" with a saturated sodium chloride solution can improve the extraction efficiency of the ketone.[1] - Carefully transfer all of the product between vessels. - Ensure the drying agent is used correctly before the final filtration.
Side Reactions - Use a milder, more selective oxidizing agent like Pyridinium Chlorochromate (PCC) to minimize over-oxidation or other side reactions.[1] - Carefully control the reaction temperature.[1]
Issue 2: Presence of Unreacted 4-Methylcyclohexanol

The presence of starting material in your final product indicates an incomplete reaction.

Potential Cause Troubleshooting Steps
Insufficient Oxidizing Agent - Recalculate the stoichiometry and ensure a sufficient molar equivalent of the oxidizing agent is used.
Suboptimal Reaction Conditions - Increase the reaction time or temperature as guided by literature procedures or TLC analysis.[1]
Poor Mixing - For heterogeneous mixtures, ensure vigorous and continuous stirring.[1]

Experimental Protocol: Oxidation of 4-Methylcyclohexanol with Bleach

This protocol provides a method for the oxidation of 4-methylcyclohexanol to this compound using sodium hypochlorite (household bleach).

Materials:

  • 4-methylcyclohexanol

  • Glacial Acetic Acid

  • Household Bleach (sodium hypochlorite solution, ~5-8%)

  • Saturated Sodium Bisulfite Solution

  • 6M Sodium Hydroxide

  • Saturated Sodium Chloride Solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

  • Stir bar and stir plate

  • Ice bath

Procedure:

  • In an Erlenmeyer flask equipped with a stir bar, combine 4-methylcyclohexanol and glacial acetic acid.

  • Cool the flask in an ice bath to lower the temperature.

  • Slowly add the bleach solution dropwise to the stirred mixture over a period of approximately 15-20 minutes, ensuring the temperature is maintained between 30-40°C.

  • After the addition is complete, continue stirring for a designated time, monitoring the reaction progress by TLC.

  • Once the reaction is complete, test for excess oxidant using starch-iodide paper. If the test is positive, add saturated sodium bisulfite solution dropwise until the test is negative.

  • Neutralize the reaction mixture by the slow addition of 6M sodium hydroxide until the solution is basic.

  • Transfer the mixture to a separatory funnel and add dichloromethane to extract the product.

  • Separate the organic layer and wash it sequentially with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude this compound.

  • The product can be further purified by simple distillation if necessary.

Visual Guides

Below are diagrams to assist in understanding the chemical process and troubleshooting steps.

Caption: Chemical transformation of 4-methylcyclohexanol.

G Figure 2: Troubleshooting Workflow start Incomplete Oxidation Detected check_reagents Check Oxidizing Agent (Age, Purity, Stoichiometry) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, Mixing) start->check_conditions analyze_byproducts Analyze for Byproducts (e.g., Alkene via IR/GC) start->analyze_byproducts reagent_issue Reagent Issue Identified check_reagents->reagent_issue condition_issue Condition Issue Identified check_conditions->condition_issue byproduct_issue Dehydration Occurring analyze_byproducts->byproduct_issue reagent_issue->check_conditions No replace_reagent Use Fresh/Pure Reagent Adjust Stoichiometry reagent_issue->replace_reagent Yes condition_issue->analyze_byproducts No modify_conditions Increase Time/Temperature Improve Stirring condition_issue->modify_conditions Yes byproduct_issue->start No, other issue adjust_for_byproduct Lower Temperature Use Milder Acid Conditions byproduct_issue->adjust_for_byproduct Yes rerun_experiment Re-run Experiment replace_reagent->rerun_experiment modify_conditions->rerun_experiment adjust_for_byproduct->rerun_experiment

References

Technical Support Center: Purifying 4-Methylcyclohexanone via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 4-Methylcyclohexanone using column chromatography techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during purification.

Troubleshooting Guide

This guide addresses specific problems that may arise during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of this compound and Impurities Incorrect mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC). A good starting point for silica gel is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a target Rf value of 0.2-0.3 for this compound.[1]
Column overloading.Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Improperly packed column.Ensure the column is packed uniformly without any cracks or air bubbles. Wet packing is generally recommended for better results.[2]
This compound Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[3]
This compound Elutes Too Slowly or Not at All (Low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase.[3]
Compound decomposition on the column.This compound may be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[4]
Peak Tailing of this compound Strong interaction with the stationary phase.The ketone functional group can interact with the acidic silanol groups on silica gel. Adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can help reduce tailing.
Column overloading.Reduce the sample load.
Channeling in the column packing.Repack the column carefully to ensure a homogenous stationary phase bed.[2]
Co-elution with 4-Methylcyclohexanol Similar polarities of the ketone and alcohol.While 4-methylcyclohexanol is more polar, separation can be challenging. Use a less polar mobile phase to increase the separation between the two compounds. In normal-phase chromatography, the less polar this compound will elute before the more polar 4-methylcyclohexanol.[5][6]
Product Fractions are Contaminated with an Unknown Impurity Impurity has a similar polarity to the product.Try a different solvent system to alter the selectivity of the separation.[7] If using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system for TLC screening.
Low Recovery of Purified this compound Compound is irreversibly adsorbed or decomposing on the column.As mentioned, deactivating the silica gel or using alumina can prevent loss of product.[4]
Sample is too dilute in collected fractions.Concentrate the fractions before analysis to ensure you can detect the compound.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The most common and cost-effective stationary phase is silica gel (230-400 mesh).[2] However, if you observe degradation of your compound, you may consider using deactivated silica gel or neutral alumina.[4]

Q2: How do I select the appropriate mobile phase (eluent)?

A2: The best way to determine the optimal mobile phase is by performing Thin Layer Chromatography (TLC) beforehand. A good starting point is a mixture of hexane and ethyl acetate.[8] The ideal solvent system will give your this compound an Rf value between 0.2 and 0.3, which generally provides the best separation.[1]

Q3: My this compound appears to be degrading on the silica gel column. What can I do?

A3: Ketones can sometimes be sensitive to the acidic nature of silica gel. To mitigate this, you can deactivate the silica gel by preparing a slurry with your mobile phase containing 1-3% triethylamine.[9] Alternatively, using a less acidic stationary phase like neutral alumina can be an effective solution.[4]

Q4: What are the likely impurities I need to separate from this compound?

A4: Common impurities depend on the synthetic route. If prepared by oxidation of 4-methylcyclohexanol, unreacted starting material is a likely impurity. Isomeric impurities may also be present.[10]

Q5: How can I visualize this compound on a TLC plate?

A5: Since this compound does not have a strong UV chromophore, visualization under a UV lamp may be faint. Staining the TLC plate is often more effective. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the ketone.

Q6: Should I use gravity chromatography or flash chromatography?

A6: Flash chromatography is generally faster and provides better resolution than gravity chromatography. If you have access to a flash chromatography system or can apply gentle pressure to a standard column, it is the preferred method.

Experimental Protocols

Thin Layer Chromatography (TLC) for Mobile Phase Optimization

Objective: To determine the optimal solvent system for the column chromatography of this compound.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary tubes for spotting

  • Crude this compound sample

  • Hexane

  • Ethyl acetate

  • Potassium permanganate stain

Methodology:

  • Prepare a dilute solution of your crude this compound in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution on the baseline of a TLC plate.

  • Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Add a small amount of a chosen solvent system to the developing chamber, ensuring the solvent level is below the baseline of the TLC plate.

  • Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots by dipping the plate in a potassium permanganate stain.

  • Calculate the Rf value for the this compound spot in each solvent system. The optimal system will give an Rf of approximately 0.2-0.3.[1]

Flash Column Chromatography Protocol

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)[2]

  • Optimized mobile phase (from TLC analysis)

  • Crude this compound

  • Sand

  • Collection tubes

  • Rotary evaporator

Methodology:

Column Packing (Wet Packing Method):

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Gently tap the column to aid in uniform packing.

  • Drain the excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[11]

Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[2]

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, taking care not to disturb the sand layer.

  • Apply pressure to the top of the column to force the solvent through at a steady rate.

  • Collect the eluent in fractions in separate tubes.

  • Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase (Collect Fractions) load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_separation Separation Problems cluster_elution Elution Problems start Chromatography Issue? poor_sep Poor Separation? start->poor_sep peak_shape Peak Tailing? start->peak_shape no_product No Product Eluting? start->no_product check_rf Rf in optimal range (0.2-0.3)? poor_sep->check_rf adjust_mp Adjust Mobile Phase Polarity check_rf->adjust_mp No overload Column Overloaded? check_rf->overload Yes reduce_load Reduce Sample Load overload->reduce_load Yes add_modifier Add Modifier to Mobile Phase (e.g., TEA) peak_shape->add_modifier repack Repack Column peak_shape->repack check_decomp Check for Decomposition (Deactivate Silica/Use Alumina) no_product->check_decomp

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Mitigating byproduct formation in 4-Methylcyclohexanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methylcyclohexanone. The information is designed to help mitigate byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unintended byproducts in reactions with this compound?

A1: The most common byproducts depend on the reaction type. For base-catalyzed reactions, aldol condensation products are frequent. In alkylations, you may see over-alkylation or O-alkylation. Reductions can lead to diastereomeric mixtures of alcohols. Grignard reactions may result in byproducts from enolization or reduction of the ketone.

Q2: How does the methyl group at the 4-position influence reactivity and byproduct formation?

A2: The 4-methyl group does not significantly influence the acidity of the α-protons, so enolate formation is similar to cyclohexanone. However, it can have a subtle influence on the conformational equilibrium of the ring, which may affect the diastereoselectivity of nucleophilic additions to the carbonyl group.

Q3: How can I control the regioselectivity of enolate formation in this compound?

A3: Since this compound is symmetrical with respect to the carbonyl group, only one enolate is formed. This simplifies reactions such as alkylation and aldol condensation as there is no issue of constitutional isomers forming from reaction at different α-positions.

Troubleshooting Guides

Alkylation Reactions

Issue: Low yield of the desired mono-alkylated product and formation of poly-alkylated byproducts.

  • Possible Cause: The mono-alkylated product can be deprotonated by the base still present in the reaction mixture, leading to a second alkylation. This is more likely with excess base or prolonged reaction times.[1]

  • Troubleshooting Steps:

    • Stoichiometry of the Base: Use a stoichiometric amount of a strong base like lithium diisopropylamide (LDA) to ensure the complete conversion of this compound to its enolate before adding the alkylating agent.[1] This minimizes the presence of excess base that could deprotonate the product.[1]

    • Order of Addition: Add the alkylating agent to the pre-formed enolate solution at a low temperature.[1]

    • Reaction Time and Temperature: Keep the reaction time to a minimum and maintain a low temperature to reduce the rate of the second deprotonation and subsequent alkylation.[1]

Issue: Significant formation of the O-alkylated byproduct.

  • Possible Cause: The oxygen atom of the enolate can also act as a nucleophile. The extent of O-alkylation versus C-alkylation is influenced by the counter-ion, solvent, and the nature of the electrophile.[1] Harder electrophiles and more ionic character in the enolate O-metal bond favor O-alkylation.[1]

  • Troubleshooting Steps:

    • Choice of Alkylating Agent: Use a soft electrophile like methyl iodide (CH₃I) to favor C-alkylation.[1] Avoid harder alkylating agents like dimethyl sulfate if C-alkylation is the desired outcome.[1]

    • Solvent: Aprotic solvents such as tetrahydrofuran (THF) are generally preferred.[1]

    • Counter-ion: Lithium enolates tend to have more covalent character and favor C-alkylation.[1]

Issue: Formation of high molecular weight byproducts.

  • Possible Cause: These are likely the result of an aldol condensation reaction where the enolate of this compound attacks the carbonyl of another molecule of the ketone.[1] This is more common when weaker bases are used, as a significant concentration of the starting ketone remains in the presence of the enolate.[1]

  • Troubleshooting Steps:

    • Choice of Base: Use a strong, hindered base like LDA to rapidly and completely form the enolate.

    • Low Temperature: Conduct the reaction at low temperatures (e.g., -78 °C) to minimize the rate of the aldol reaction.[1]

    • Order of Addition: Ensure the ketone is added slowly to the base to avoid a high concentration of the ketone in the presence of the enolate.

Aldol Condensation Reactions

Issue: Self-condensation of this compound instead of reaction with the desired aldehyde.

  • Possible Cause: The enolate of this compound can react with another molecule of the ketone instead of the intended aldehyde electrophile.

  • Troubleshooting Steps:

    • Order of Addition: Slowly add this compound to a mixture of the base and the aldehyde. This ensures that the enolate is formed in the presence of a high concentration of the desired electrophile.

    • Use of a Non-enolizable Aldehyde: When possible, use an aldehyde that cannot form an enolate itself (e.g., benzaldehyde) to prevent competing self-condensation of the aldehyde.

Issue: Low yield of the condensed product.

  • Possible Cause: The aldol addition may be reversible, or the subsequent dehydration to the enone may not proceed to completion.

  • Troubleshooting Steps:

    • Reaction Conditions: For the dehydration step, heating the reaction mixture, sometimes with the addition of an acid or base catalyst, can drive the reaction to completion.

    • Removal of Water: In some cases, removing the water formed during the condensation can shift the equilibrium towards the product.

Reduction Reactions (e.g., with NaBH₄, LiAlH₄)

Issue: Formation of a mixture of diastereomeric alcohols (cis- and trans-4-methylcyclohexanol).

  • Possible Cause: The hydride can attack the carbonyl group from either the axial or equatorial face, leading to two different diastereomers. The ratio of these products is dependent on the steric bulk of the reducing agent.

  • Troubleshooting Steps:

    • To favor the trans-alcohol (equatorial -OH group): Use a small, unhindered reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents favor axial attack, leading to the formation of the equatorial alcohol.

    • To favor the cis-alcohol (axial -OH group): Use a bulky, sterically hindered reducing agent like L-Selectride. The large size of this reagent favors attack from the less hindered equatorial face, resulting in the axial alcohol.

Reducing AgentMajor Attack TrajectoryMajor Product
Sodium Borohydride (NaBH₄)Axialtrans-4-Methylcyclohexanol
Lithium Aluminum Hydride (LiAlH₄)Axialtrans-4-Methylcyclohexanol
L-SelectrideEquatorialcis-4-Methylcyclohexanol
Wittig Reactions

Issue: Low or no yield of the desired alkene.

  • Possible Cause: Steric hindrance from the cyclohexyl ring can slow down the reaction, especially with stabilized ylides. The ylide may also be unstable under the reaction conditions.

  • Troubleshooting Steps:

    • Choice of Ylide: For sterically hindered ketones like this compound, non-stabilized ylides are generally more reactive and give better yields.[2]

    • Reaction Conditions: Ensure anhydrous conditions, as Wittig reagents are strong bases and will be quenched by protic solvents.

    • Order of Addition: In some cases, generating the ylide in the presence of the ketone can be beneficial, especially if the ylide is unstable.[3]

Grignard/Organolithium Reactions

Issue: Low yield of the tertiary alcohol and recovery of starting material.

  • Possible Cause: The Grignard or organolithium reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which is unreactive towards further nucleophilic addition. This is more prevalent with bulky organometallic reagents.

  • Troubleshooting Steps:

    • Choice of Reagent: Use less sterically hindered Grignard or organolithium reagents if possible.

    • Low Temperature: Running the reaction at low temperatures can favor the nucleophilic addition pathway over enolization.

    • Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of CeCl₃ can increase the electrophilicity of the carbonyl carbon and suppress enolization, thereby promoting the desired 1,2-addition.

Experimental Protocols

Protocol 1: General Procedure for Aldol Condensation of this compound with an Aromatic Aldehyde
  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in ethanol (5 mL).

  • While stirring, add an aqueous solution of sodium hydroxide (e.g., 2 mL of 2M NaOH).

  • Continue stirring at room temperature for 1-2 hours. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Reduction of this compound with Sodium Borohydride
  • Dissolve this compound (1.0 g, 8.9 mmol) in methanol (20 mL) in a flask and cool the solution in an ice bath.

  • In small portions, carefully add sodium borohydride (0.17 g, 4.5 mmol) to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Carefully add dilute hydrochloric acid (e.g., 1M HCl) to quench the reaction and neutralize the excess borohydride.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the product mixture of cis- and trans-4-methylcyclohexanols.

Visualizations

Aldol_Condensation_Byproducts ketone This compound enolate Enolate of This compound ketone->enolate Base byproduct Self-Condensation Byproduct ketone->byproduct desired_product Desired Aldol Condensation Product enolate->desired_product Attacks Aldehyde enolate->byproduct Attacks another Ketone molecule aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->desired_product

Caption: Byproduct formation in Aldol condensation.

Reduction_Diastereoselectivity cluster_small Small Reducing Agent (e.g., NaBH4) cluster_bulky Bulky Reducing Agent (e.g., L-Selectride) ketone This compound axial_attack Axial Attack (less hindered face) ketone->axial_attack Major Pathway equatorial_attack Equatorial Attack (more hindered face) ketone->equatorial_attack Major Pathway trans_alcohol trans-4-Methylcyclohexanol (Equatorial -OH) axial_attack->trans_alcohol cis_alcohol cis-4-Methylcyclohexanol (Axial -OH) equatorial_attack->cis_alcohol

Caption: Diastereoselectivity in the reduction of this compound.

Grignard_Reaction_Pathways start This compound + Grignard Reagent (R-MgX) addition 1,2-Nucleophilic Addition start->addition Desired Pathway enolization Enolization (Deprotonation) start->enolization Side Reaction (favored by bulky R groups) product Tertiary Alcohol addition->product Acidic Workup enolate Magnesium Enolate (unreactive) enolization->enolate

Caption: Competing pathways in Grignard reactions.

References

Technical Support Center: Synthesis of 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction selectivity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common synthesis routes are:

  • Catalytic Hydrogenation of p-Cresol: This is a widely used method involving the selective hydrogenation of the aromatic ring of p-cresol. Palladium (Pd) and Rhodium (Rh) based catalysts are frequently employed.[1][2] The key challenge is to stop the reaction at the ketone stage and prevent further reduction to 4-methylcyclohexanol.[3]

  • Oxidation of 4-Methylcyclohexanol: This method involves the oxidation of a mixture of cis- and trans-4-methylcyclohexanol.[4] Various oxidizing agents can be used, including oxygen with a catalytic system.[5]

Q2: What is the main challenge in selectively synthesizing this compound via p-cresol hydrogenation?

A2: The primary challenge is preventing the over-hydrogenation of the target product, this compound, to the corresponding alcohol, 4-methylcyclohexanol.[3] The reaction proceeds in a stepwise fashion, and the ketone is a reactive intermediate.[2] Therefore, reaction conditions and catalyst choice are critical to maximize the yield of the ketone and minimize the alcohol byproduct.[6]

Q3: Which type of catalyst is generally preferred for the selective hydrogenation of p-cresol to this compound?

A3: Palladium (Pd) catalysts, particularly Pd on activated carbon (Pd/C), are often preferred for the selective hydrogenation of phenols to the corresponding cyclohexanones.[2][7] The selectivity can be further enhanced by modifying the catalyst, for instance, through acid or base treatment, which alters the adsorption characteristics of the reactant and intermediate on the catalyst surface.[6][7] While Rhodium (Rh) catalysts are also used, Pd-based systems often show higher selectivity for the ketone.[2]

Troubleshooting Guide

Issue 1: Low Selectivity - High Yield of 4-Methylcyclohexanol

  • Possible Cause: The reaction conditions (temperature, pressure) are too harsh, or the reaction time is too long, leading to the over-hydrogenation of the ketone intermediate.

  • Troubleshooting Steps:

    • Reduce Hydrogen Pressure: Higher hydrogen pressure can increase the rate of ketone hydrogenation.[6] Try reducing the pressure to the minimum required for a reasonable reaction rate.

    • Lower Reaction Temperature: Elevated temperatures can favor the formation of the alcohol. Operating at a lower temperature (e.g., 80-120°C) can improve selectivity for the ketone.[3][7]

    • Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the ketone and alcohol. Stop the reaction when the concentration of this compound is at its maximum.

    • Catalyst Modification: Consider using a base-treated Pd/C catalyst (Pd-C-B), which has been shown to result in smaller values for the relative reactivity of the ketone compared to the cresol, thus favoring ketone accumulation.[6][7]

Issue 2: Low Conversion of p-Cresol

  • Possible Cause: Suboptimal reaction conditions, poor catalyst activity, or the presence of catalyst poisons.[3]

  • Troubleshooting Steps:

    • Optimize Temperature: The conversion of p-cresol is highly dependent on temperature. For a Rh/alumina catalyst at normal pressure, the optimal temperature range for high conversion was found to be around 80-100°C.[1]

    • Check Hydrogen Flow Rate: Ensure an adequate flow of hydrogen is supplied to the reaction. A molar ratio of hydrogen to p-cresol of 15:1 has been used effectively.[1]

    • Verify Catalyst Activity: If possible, test the catalyst with a model reaction to confirm its activity. The preparation method and handling of the catalyst are crucial.

    • Investigate Catalyst Poisoning: A sudden drop in reaction rate may indicate poisoning. Analyze reactants and solvents for common poisons (e.g., sulfur compounds) using GC-MS. Surface analysis of the used catalyst via XPS can also identify adsorbed species.[3] Running the reaction with fresh, purified materials and a new catalyst batch can confirm poisoning.[3]

Issue 3: Formation of Side Products Other Than 4-Methylcyclohexanol

  • Possible Cause: Depending on the reaction conditions and catalyst, side reactions such as aldol condensation or hydrogenolysis can occur.[8]

  • Troubleshooting Steps:

    • Control Temperature: Higher temperatures can promote side reactions. Maintain the reaction temperature within the optimal range identified for selectivity.

    • Use an Inert Solvent: The choice of solvent can influence selectivity. Cyclohexane is often used as an inert solvent in these hydrogenations.[6][7]

    • Characterize Byproducts: Use techniques like GC-MS or NMR to identify the structure of the unknown byproducts. This information can provide clues about the undesired reaction pathway and help in devising a strategy to minimize it.

Data Presentation: Factors Affecting Reaction Outcome

Table 1: Effect of Temperature on p-Cresol Conversion (Catalyst: Rh on Alumina Pellets, Normal Pressure, H₂:p-cresol = 15:1 molar ratio)

Reaction Temperature (°C)p-Cresol Conversion Rate (%)
600.1
8033.3
10033.5
12018.3
14012.7
1601.0
1800.2
2000.2
2200.5

Data adapted from a study on the catalytic hydrogenation of p-cresol.[1]

Table 2: Kinetic Parameters for p-Cresol Hydrogenation over Different Pd/C Catalysts (Solvent: Cyclohexane, Temperature: 80°C)

Catalyst TypeDescriptionRelative Reactivity (K)¹Ketone Formation Selectivity (f)²
Pd-C Commercial Pd/C0.014 - 0.620.85 - 1.0
Pd-C-N Water-Washed Pd/CVery SmallHigh
Pd-C-A Acid-Treated Pd/CVery SmallHigh
Pd-C-B Base-Treated Pd/CSmallHigh

¹ K = Relative reactivity of the ketone to the cresol. Lower values are desirable for ketone accumulation.[6][7] ² f = Selectivity for the formation of the ketone intermediate.[7] Data summarized from kinetic studies.[6][7]

Experimental Protocols

Key Experiment: Selective Hydrogenation of p-Cresol using a Pd/C Catalyst

This protocol describes a general procedure for the selective hydrogenation of p-cresol to this compound in a batch reactor.

Materials:

  • p-Cresol

  • 5% Palladium on activated carbon (Pd/C) catalyst

  • Cyclohexane (solvent)

  • High-purity hydrogen gas

  • Anhydrous magnesium sulfate (for drying)

Apparatus:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Filtration setup.

  • Rotary evaporator.

  • Gas Chromatograph (GC) for reaction monitoring.

Procedure:

  • Catalyst Preparation: If required, pre-treat the commercial Pd/C catalyst. For example, to prepare a base-treated catalyst (Pd-C-B), wash the commercial Pd/C with a dilute NaOH solution, followed by extensive washing with deionized water until the filtrate is neutral, and then dry under vacuum.

  • Reaction Setup:

    • Add p-cresol and cyclohexane to the autoclave.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent pre-exposure to air.

    • Seal the reactor securely.

  • Reaction Execution:

    • Purge the reactor several times with low-pressure hydrogen gas to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.15–5.0 MPa).[6][7]

    • Begin stirring and heat the reactor to the target temperature (e.g., 80°C).[6][7]

    • Maintain a constant hydrogen pressure throughout the reaction.

    • Take small samples periodically (if the reactor setup allows) to monitor the reaction progress by GC analysis.

  • Work-up and Isolation:

    • Once the desired conversion/selectivity is reached, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Remove the catalyst from the reaction mixture by filtration.[3]

    • Wash the catalyst with a small amount of fresh solvent.

    • Combine the filtrate and washings.

    • Remove the solvent (cyclohexane) from the filtrate using a rotary evaporator.

    • The remaining crude product can be purified further by distillation under reduced pressure.

Visualizations

Reaction_Pathway PC p-Cresol MCHone This compound (Target Product) PC->MCHone + H₂ (Desired Pathway) MCHol 4-Methylcyclohexanol (Over-hydrogenation Byproduct) MCHone->MCHol + H₂ (Undesired Pathway) Other Other Byproducts (e.g., Aldol Condensation) MCHone->Other Side Reaction

Caption: Reaction pathway for p-cresol hydrogenation.

Experimental_Workflow A Reactant & Catalyst Charging (p-Cresol, Solvent, Pd/C) B Reactor Sealing & Purging (Remove Air) A->B C Hydrogenation Reaction (Set T, P, Stirring) B->C D Reaction Monitoring (GC Sampling) C->D E Cooldown & Depressurization C->E Reaction Complete D->C Continue Reaction F Catalyst Filtration E->F G Product Isolation (Solvent Evaporation) F->G H Purification (Distillation) G->H

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Start Problem: Low Selectivity for This compound Cause1 High Yield of 4-Methylcyclohexanol? Start->Cause1 Cause2 Other Byproducts Observed? Start->Cause2 Sol1a Reduce H₂ Pressure Cause1->Sol1a Yes Sol1b Lower Temperature Cause1->Sol1b Yes Sol1c Shorten Reaction Time (Monitor with GC) Cause1->Sol1c Yes Sol2a Identify Byproducts (GC-MS, NMR) Cause2->Sol2a Yes Sol2b Optimize Temperature to Minimize Side Reactions Sol2a->Sol2b

Caption: Troubleshooting decision tree for low selectivity.

References

4-Methylcyclohexanone reaction condition refinement for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining reaction conditions for the synthesis of high-purity 4-methylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-documented methods for the synthesis of this compound involve the oxidation of 4-methylcyclohexanol. Key oxidation reagents include:

  • Jones Reagent (Chromium trioxide in sulfuric acid/acetone): A strong oxidizing agent that is cost-effective and often results in high yields.[1][2][3]

  • Pyridinium Chlorochromate (PCC): A milder and more selective oxidizing agent than Jones reagent, particularly useful for preventing over-oxidation.[4][5][6][7]

  • Swern Oxidation (DMSO, oxalyl chloride, triethylamine): A metal-free oxidation that proceeds under mild, basic conditions and is known for its high chemoselectivity.[8][9][10][11][12][13]

  • TEMPO-catalyzed Oxidation: A method that can use sodium hypochlorite or other co-oxidants and is known for high efficiency.

Q2: How do I choose the best oxidation method for my needs?

A2: The choice of oxidant depends on several factors, including the scale of your reaction, the sensitivity of your substrate to acidic or harsh conditions, and environmental and safety considerations.

  • For large-scale, cost-effective synthesis where high oxidation power is required, Jones oxidation may be suitable. However, it uses a carcinogenic Cr(VI) reagent and can lead to over-oxidation if not carefully controlled.[1]

  • If your starting material or product is sensitive to strong acids, PCC oxidation offers a milder alternative.[4][6] It is performed under anhydrous conditions, which prevents the formation of carboxylic acid byproducts.[5][6]

  • For substrates with sensitive functional groups that might not tolerate chromium-based reagents, the Swern oxidation is an excellent choice due to its mild and non-acidic nature.[8] However, it produces volatile and malodorous byproducts like dimethyl sulfide.[8][9][13]

Q3: What are the typical impurities I might encounter, and how can I minimize them?

A3: Common impurities include unreacted starting material (4-methylcyclohexanol), over-oxidation products, and side-products from condensation reactions.

  • Unreacted 4-methylcyclohexanol: This can result from incomplete reaction due to insufficient oxidant, low reaction temperature, or short reaction time. To minimize this, ensure the correct stoichiometry of the oxidizing agent and monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Over-oxidation Products (e.g., dicarboxylic acids): This is a significant concern with strong oxidizing agents like Jones reagent, especially in the presence of water.[2][3][14] Using a milder reagent like PCC under anhydrous conditions can prevent this.[5][6]

  • Aldol Condensation Products: Self-condensation of the resulting this compound can occur under certain conditions, leading to higher molecular weight impurities. This is more likely to happen if the reaction is run at elevated temperatures or for extended periods in the presence of a base.

Q4: What are the best practices for purifying this compound?

A4: Purification strategies depend on the scale of the reaction and the nature of the impurities.

  • Extraction and Washing: After the reaction, a standard workup involving extraction with an organic solvent (e.g., diethyl ether, dichloromethane) followed by washing with water, brine, and sometimes a mild basic solution (like sodium bicarbonate) to remove acidic byproducts is crucial.

  • Drying: The organic layer should be thoroughly dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.

  • Distillation: Fractional distillation is a highly effective method for purifying this compound, as it is a liquid at room temperature.

  • Chromatography: For small-scale reactions or to achieve very high purity, column chromatography using silica gel is a common and effective technique.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Insufficient Oxidant: Ensure you are using the correct stoichiometric amount of the oxidizing agent. For some reactions, a slight excess may be necessary. - Low Reaction Temperature: While some oxidations are performed at low temperatures (e.g., Swern oxidation), ensure the temperature is appropriate for the chosen method. For Jones and PCC oxidations, the reaction is often conducted at room temperature or with gentle cooling. - Short Reaction Time: Monitor the reaction progress by TLC or GC to ensure it has gone to completion before workup.
Product Loss During Workup - Inefficient Extraction: Ensure thorough extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. - Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it. - Premature Product Evaporation: this compound is volatile. Be cautious during solvent removal using a rotary evaporator; use a moderate temperature and vacuum.
Side Reactions - Over-oxidation: If using a strong oxidizing agent like Jones reagent, ensure the reaction is not left for an extended period after the starting material is consumed. Consider switching to a milder oxidant like PCC. - Degradation of Starting Material or Product: If your substrate is sensitive to the reaction conditions (e.g., acidic environment of Jones oxidation), consider a milder, neutral, or basic method like Sworn or PCC oxidation.
Issue 2: High Levels of Impurities in the Final Product
Impurity Type Possible Cause Suggested Solution
Unreacted 4-Methylcyclohexanol Incomplete reaction.See "Incomplete Reaction" under Issue 1 .
Over-oxidation Byproducts Use of a strong oxidizing agent in the presence of water.- Use an anhydrous solvent for the reaction. - Switch to a milder oxidizing agent like PCC.[4][5][6]
Chromium Residues (from Jones or PCC) Incomplete removal during workup.- After the reaction, quench any excess oxidant with isopropanol. - Filter the reaction mixture through a pad of Celite or silica gel to remove the chromium salts.[7]
Dimethyl Sulfide (from Swern Oxidation) Inherent byproduct of the reaction.- Perform the reaction in a well-ventilated fume hood. - During workup, thoroughly wash the organic layer to remove water-soluble byproducts. - Carefully remove the volatile dimethyl sulfide during solvent evaporation under vacuum. Rinsing glassware with bleach can help to neutralize the odor.[8]

Data Presentation: Comparison of Oxidation Methods

Oxidation Method Oxidizing Agent Typical Solvent Temperature (°C) Typical Yield (%) Key Advantages Common Issues
Jones Oxidation CrO₃ / H₂SO₄Acetone/Water0 - 25HighCost-effective, rapid reaction.[1][3]Over-oxidation to dicarboxylic acids, uses carcinogenic Cr(VI), acidic conditions.[2][14]
PCC Oxidation Pyridinium ChlorochromateDichloromethaneRoom Temp.Good to HighMilder than Jones, avoids over-oxidation, anhydrous conditions.[4][5][6]Toxic Cr(VI) reagent, can produce tarry byproducts that complicate purification.[7]
Swern Oxidation DMSO, (COCl)₂, Et₃NDichloromethane-78 to Room Temp.HighMetal-free, mild conditions, high chemoselectivity.[8][12]Produces malodorous dimethyl sulfide, requires low temperatures.[8][9][13]
TEMPO Catalysis TEMPO / NaOClBiphasic (e.g., DCM/water)0 - 25Very High (up to 98%)High efficiency, catalytic use of TEMPO.Requires careful pH control, potential for chlorinated byproducts.

Experimental Protocols

Protocol 1: Jones Oxidation of 4-Methylcyclohexanol

Materials:

  • 4-methylcyclohexanol

  • Jones Reagent (prepared by dissolving chromium trioxide in aqueous sulfuric acid)

  • Acetone

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-methylcyclohexanol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice-water bath.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed.

  • Continue adding the reagent until the orange-red color persists.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Remove the acetone by rotary evaporation.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by fractional distillation.

Protocol 2: PCC Oxidation of 4-Methylcyclohexanol

Materials:

  • 4-methylcyclohexanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of PCC and Celite (or silica gel) in anhydrous DCM in a round-bottom flask, add a solution of 4-methylcyclohexanol in anhydrous DCM at room temperature with stirring.

  • Stir the mixture for 2-4 hours and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the organic filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

  • Purify by distillation or column chromatography.

Protocol 3: Swern Oxidation of 4-Methylcyclohexanol

Materials:

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • 4-methylcyclohexanol

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 15 minutes.

  • Add a solution of 4-methylcyclohexanol in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature at -78°C. Stir for 30 minutes.

  • Slowly add triethylamine to the mixture. The reaction is exothermic, so add it slowly to maintain the low temperature.

  • After the addition of triethylamine, allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation or column chromatography.

Visualizations

Experimental_Workflow_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Prepare Reagents setup Set up Reaction Flask under Inert Atmosphere (for Swern) start->setup Swern add_oxidant Add Oxidizing Agent (Jones/PCC) or Activate DMSO (Swern) start->add_oxidant Jones/PCC cool Cool Reaction Flask (for Swern) setup->cool cool->add_oxidant Swern add_alcohol Add 4-Methylcyclohexanol add_oxidant->add_alcohol react Stir at Appropriate Temperature add_alcohol->react monitor Monitor Reaction by TLC/GC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Agent wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End: High-Purity this compound purify->end

Caption: General experimental workflow for the oxidation of 4-methylcyclohexanol.

Troubleshooting_Low_Yield start Low Yield of this compound check_completion Check Reaction Completion TLC/GC shows unreacted starting material? start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes complete Reaction is Complete check_completion->complete No troubleshoot_incomplete Troubleshoot Incomplete Reaction Increase oxidant stoichiometry Increase reaction time Optimize temperature incomplete->troubleshoot_incomplete check_workup Review Workup Procedure Potential for product loss during extraction? Emulsion formation observed? Volatilization during solvent removal? complete->check_workup optimize_workup Optimize Workup Perform multiple extractions Use brine to break emulsions Careful solvent removal check_workup->optimize_workup Yes check_side_reactions Investigate Side Reactions Evidence of over-oxidation? Substrate/product degradation likely? check_workup->check_side_reactions No change_method Consider Alternative Method Use milder oxidant (PCC) Use non-acidic method (Swern) check_side_reactions->change_method Yes

Caption: Troubleshooting logic for addressing low product yield.

Signaling_Pathway_Impurity_Formation start 4-Methylcyclohexanol + Oxidant product This compound (Desired Product) start->product Successful Oxidation unreacted Unreacted 4-Methylcyclohexanol start->unreacted Incomplete Reaction side_products Method-Specific Byproducts (e.g., Cr salts, Dimethyl Sulfide) start->side_products Inherent to Method over_oxidized Over-oxidation Products (e.g., Dicarboxylic Acids) product->over_oxidized Strong Oxidant (e.g., Jones) + H₂O

Caption: Pathways leading to product and common impurities.

References

Technical Support Center: Storage and Handling of 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of 4-Methylcyclohexanone to prevent its degradation and ensure the integrity of your experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during the storage and use of this compound.

Q1: I've noticed a yellowing of my this compound sample over time. What could be the cause?

A1: A color change to yellow or pale yellow in this compound is often an indicator of degradation.[1] This is typically caused by autoxidation, a reaction with atmospheric oxygen that can be accelerated by exposure to light and elevated temperatures. The initial products of autoxidation are hydroperoxides, which can further react to form colored impurities. To minimize this, always store the compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q2: My analysis (GC-MS) of an older bottle of this compound shows several new, smaller peaks. What are these likely to be?

A2: The appearance of new peaks in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis suggests the formation of degradation products. Besides autoxidation products, this compound can undergo aldol condensation, especially if acidic or basic impurities are present. This reaction can lead to the formation of higher molecular weight byproducts. It is also possible that the smaller peaks correspond to fragmentation products from more complex degradation compounds.

Q3: Can I still use a this compound sample that has slightly changed in color?

A3: For applications requiring high purity, it is not recommended to use a discolored sample as the impurities could interfere with your reaction or analysis. If the application is less sensitive, you may consider purifying the material by distillation. However, it is always best to use a fresh, high-purity sample for reliable and reproducible results.

Q4: What are the ideal storage conditions to maximize the shelf-life of this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3][4] The container should be a tightly sealed amber glass bottle to protect it from light and air.[5] For extended storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation.

Quantitative Data on Stability

ParameterRecommendation / DataSource
Recommended Storage Temperature Room Temperature (Cool, dry place)[5]
Shelf Life (unopened, properly stored) Typically 24 months[5]
Incompatible Substances Strong oxidizing agents, strong reducing agents, strong bases, nitric acid[2][3][4]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide upon combustion[2][4]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the purity of a this compound sample and detecting potential degradation products.

Objective: To determine the purity of a this compound sample and identify any impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Capillary column suitable for ketone analysis (e.g., DB-5ms, HP-5ms, or equivalent)

  • Autosampler vials with septa

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

    • Ensure the sample is fully dissolved.

    • Transfer the solution to an autosampler vial.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C (FID) or as per MS requirements

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percentage of the main this compound peak to determine purity.

    • If using GC-MS, identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Visualizations

Troubleshooting_Degradation start Observe Degradation (e.g., color change, new peaks) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes proper_storage Proper Storage Confirmed check_storage->proper_storage No cause Potential Causes: - Air (Oxygen) Exposure - Light Exposure - Heat Exposure - Contamination (Acid/Base) improper_storage->cause proper_storage->cause action Corrective Actions: - Store in tightly sealed amber bottle - Use inert gas (N2/Ar) - Store in cool, dark place cause->action retest Re-analyze for Purity (GC) action->retest purify Consider Purification (e.g., Distillation) purify->retest discard Discard if Purity is Critical retest->purify Purity below spec retest->discard Purity critical Experimental_Workflow_Purity_Assessment sample This compound Sample prep Sample Preparation (Dilution in appropriate solvent) sample->prep injection GC Injection prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Detection (FID or MS) separation->detection analysis Data Analysis (Peak Integration, Library Search) detection->analysis report Purity Report & Impurity Profile analysis->report

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides structured troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound, a neutral compound?

The most common cause of peak tailing for polar, neutral compounds like this compound is secondary interactions with the stationary phase.[1][2] On silica-based columns, residual silanol groups (Si-OH) can form hydrogen bonds with the ketone's oxygen atom, causing a portion of the analyte molecules to be retained longer than the primary hydrophobic interaction, which results in a tailing peak.[1][2] Other potential causes include column overload, extra-column dead volume, and physical deformities in the column bed.[3][4]

Q2: How can the mobile phase pH affect the peak shape of a neutral analyte?

While this compound itself is not ionizable, the mobile phase pH significantly affects the surface chemistry of the silica-based stationary phase.[5][6] At a mid-range pH (above ~3), acidic residual silanol groups become ionized (Si-O⁻), which can strongly interact with analytes that have basic functional groups.[1][6] For polar neutral compounds, lowering the mobile phase pH to below 3 ensures these silanol groups are fully protonated (Si-OH), minimizing unwanted secondary interactions and improving peak symmetry.[1][7]

Q3: Can my choice of column chemistry prevent peak tailing?

Yes, column selection is critical. Modern, high-purity silica columns that are "end-capped" are designed to minimize peak tailing.[7] End-capping chemically converts many of the active residual silanol groups into less reactive species.[7] For particularly problematic separations, using a column with a different stationary phase, such as a polymer-based or hybrid organic-silica support, can eliminate silanol interactions altogether.[2][8]

Q4: Is it possible that the issue is simply column overload?

Column overload is a frequent cause of peak distortion and can lead to tailing, although it is more commonly associated with peak fronting.[7] It occurs when the amount of sample injected saturates a portion of the stationary phase. To check for this, you can dilute your sample and inject it again or reduce the injection volume.[3][7] If the peak shape improves, mass overload was the likely issue.[7]

Troubleshooting Guides

Systematic Workflow for Diagnosing Peak Tailing

Follow this logical workflow to systematically identify and resolve the root cause of peak tailing for this compound.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Chemical & Method Optimization cluster_2 Resolution start Peak Tailing Observed (Tailing Factor > 1.2) check_system Rule out Physical Issues: Inject a neutral, non-polar standard (e.g., Toluene) start->check_system check_overload Check for Column Overload: Reduce concentration or injection volume check_system->check_overload If Toluene peak is symmetrical fix_hardware Physical Issue Detected: Check for dead volume, leaks, column void. Fix hardware. check_system->fix_hardware If Toluene peak tails adjust_ph Adjust Mobile Phase pH: Lower pH to < 3 with 0.1% Formic or Phosphoric Acid check_overload->adjust_ph If tailing persists resolved Peak Tailing Resolved check_overload->resolved If successful add_additive Use Mobile Phase Additive: Add 0.1% Triethylamine (TEA) to mask silanols adjust_ph->add_additive adjust_ph->resolved If successful change_column Change Column: Use a modern, end-capped or base-deactivated column add_additive->change_column add_additive->resolved If successful change_column->resolved If successful

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Experimental Protocols for Troubleshooting

1. Mobile Phase pH Adjustment

This protocol aims to suppress the ionization of residual silanol groups on the silica stationary phase.

  • Objective: To improve peak symmetry by reducing secondary polar interactions.

  • Methodology:

    • Prepare your standard mobile phase (e.g., 60:40 Acetonitrile:Water).

    • Prepare a modified aqueous mobile phase containing 0.1% (v/v) of an acidifier like formic acid or phosphoric acid to bring the final pH below 3.0.

    • Flush the HPLC system and column with the new, low-pH mobile phase until the baseline is stable.

    • Inject the this compound sample.

    • Compare the tailing factor of the resulting peak to the original conditions.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase CompositionApproximate pHTailing Factor
60:40 ACN:Water7.01.9
60:40 ACN:Water with 0.1% Formic Acid2.81.2
60:40 ACN:Water with 0.1% Phosphoric Acid2.11.1

2. Use of a Silanol-Masking Additive

This protocol uses a competing base to block the active silanol sites.

  • Objective: To prevent the analyte from interacting with residual silanols by introducing a mobile phase additive that preferentially binds to them.

  • Methodology:

    • Prepare your standard mobile phase.

    • To this mobile phase, add a small concentration of a silanol-masking agent, such as triethylamine (TEA), typically around 0.1%.[8]

    • Thoroughly mix the modified mobile phase and degas.

    • Equilibrate the column with the TEA-containing mobile phase.

    • Inject the sample and analyze the peak shape. Note: TEA can be difficult to remove from a column and may suppress MS signals.

3. Column Overload Test

This protocol determines if peak distortion is caused by injecting too much sample mass.

  • Objective: To verify if the column's stationary phase is being saturated by the analyte.

  • Methodology:

    • Prepare a stock solution of this compound.

    • Create a dilution series from the stock (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, and 10 µg/mL).

    • Using a constant injection volume, inject each concentration and record the tailing factor.

    • If the tailing factor decreases significantly with lower concentrations, mass overload is a contributing factor.

Table 2: Impact of Sample Concentration on Tailing Factor

Concentration (µg/mL)Injection Volume (µL)Tailing Factor
100102.0
50101.6
20101.2
10101.1
Mechanism of Peak Tailing due to Secondary Interactions

The diagram below illustrates the desired primary retention mechanism versus the undesired secondary interaction that leads to peak tailing for this compound on a C18 column.

TailingMechanism cluster_Analyte This compound cluster_StationaryPhase Silica Stationary Phase Analyte Analyte C18 C18 Ligand Primary Retention Analyte->C18:f1 Hydrophobic Interaction (Symmetrical Peak) Silanol Residual Silanol (Si-OH) Secondary Interaction Analyte->Silanol:f1 Hydrogen Bonding (Causes Peak Tailing)

Caption: Primary (desired) and secondary (undesired) analyte interactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Methylcyclohexanone and 2-Methylcyclohexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the influence of methyl group substitution on the chemical behavior of cyclohexanone rings, supported by experimental data and detailed protocols.

The positioning of a methyl group on the cyclohexanone ring profoundly influences its reactivity, a critical consideration in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a detailed comparison of the chemical reactivity of 4-methylcyclohexanone and 2-methylcyclohexanone, focusing on key reaction classes including enolate formation, nucleophilic addition, and reduction. Understanding these differences is paramount for researchers and drug development professionals in designing efficient synthetic routes and predicting reaction outcomes.

Executive Summary

The primary distinction in reactivity between this compound and 2-methylcyclohexanone stems from the location of the methyl substituent. In 2-methylcyclohexanone, the α-methyl group exerts significant steric and electronic effects, directly influencing the regioselectivity of enolate formation and the stereoselectivity of nucleophilic attack on the carbonyl carbon. This allows for a high degree of control in directing reactions to a specific α-carbon or controlling the stereochemical outcome. In contrast, the γ-methyl group in this compound has a more subtle influence on the reactivity of the carbonyl group, primarily affecting the conformational equilibrium of the ring and, consequently, the stereochemical course of nucleophilic additions.

Enolate Formation and Reactivity

The formation of enolates is a cornerstone of carbonyl chemistry, enabling a wide array of carbon-carbon bond-forming reactions. The position of the methyl group dramatically alters the landscape of enolate generation.

2-Methylcyclohexanone: A Tale of Two Enolates

2-Methylcyclohexanone is an unsymmetrical ketone with two different sets of α-protons, leading to the formation of two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.

  • Kinetic Enolate: Formation of the kinetic enolate occurs through the removal of a proton from the less substituted and more sterically accessible α-carbon (C6). This is typically achieved using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) under irreversible conditions.[1][2]

  • Thermodynamic Enolate: The thermodynamic enolate is the more stable, more substituted enolate, formed by deprotonating the C2 carbon. Its formation is favored under conditions that allow for equilibration, such as using a weaker base at higher temperatures.[1][2]

This ability to selectively generate either the kinetic or thermodynamic enolate makes 2-methylcyclohexanone a versatile substrate for regioselective alkylation and other reactions.[3]

This compound: A Single Enolate

In contrast, this compound is a symmetrical ketone with only one type of α-proton. Deprotonation, therefore, leads to a single enolate, simplifying reactions where regioselectivity is not a desired outcome. The remote methyl group has a negligible electronic effect on the acidity of the α-protons.

Comparative Data: Enolate Formation
Feature2-MethylcyclohexanoneThis compound
Number of Possible Enolates Two (Kinetic and Thermodynamic)One
Kinetic Enolate Formation Favored with bulky bases (e.g., LDA) at low temperatures (-78 °C)[1][2]Not applicable
Thermodynamic Enolate Formation Favored with weaker bases at higher temperatures[1][2]Not applicable
Regioselectivity of Alkylation Controllable to favor C6 (kinetic) or C2 (thermodynamic) alkylation.[3]Alkylation occurs symmetrically at C2 and C6.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of cyclohexanones. The stereochemical outcome of this addition is influenced by steric and electronic factors, which are differentially affected by the methyl group in the 2- and 4-positions.

In 2-methylcyclohexanone , the α-methyl group exerts a significant steric influence, hindering the approach of nucleophiles from the same face. This often leads to a preference for the nucleophile to attack from the face opposite to the methyl group.

For This compound , the methyl group is remote from the carbonyl and does not directly sterically hinder the approach of a nucleophile. However, it influences the conformational equilibrium of the cyclohexane ring. The methyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational preference can influence the facial selectivity of nucleophilic attack on the carbonyl group. Computational studies have shown that for this compound, nucleophilic attack often results in a higher proportion of the product where the nucleophile has added from the axial direction.[4]

Reduction Reactions

The reduction of cyclohexanones to their corresponding cyclohexanols is a common transformation where the position of the methyl group dictates the diastereoselectivity of the product.

In the reduction of 2-methylcyclohexanone with sodium borohydride (NaBH₄), the major product is typically the trans-2-methylcyclohexanol.[5][6] This outcome is a result of the hydride nucleophile preferentially attacking from the less sterically hindered face, which is trans to the adjacent methyl group.[6]

For the reduction of This compound , the major product is the cis-4-methylcyclohexanol, resulting from the preferential axial attack of the hydride on the more stable chair conformation where the methyl group is equatorial.[4]

Comparative Data: Sodium Borohydride Reduction
Starting MaterialMajor ProductMinor ProductProduct Ratio (Major:Minor)
2-Methylcyclohexanone trans-2-Methylcyclohexanol[5]cis-2-Methylcyclohexanol[5]~4:1 (trans:cis)[5]
This compound cis-4-Methylcyclohexanol[4]trans-4-Methylcyclohexanol[4]~86:14 (cis:trans)[4]

Experimental Protocols

Protocol 1: Comparative Reduction of 2-Methylcyclohexanone and this compound with Sodium Borohydride

Objective: To compare the diastereoselectivity of the reduction of 2-methylcyclohexanone and this compound.

Materials:

  • 2-Methylcyclohexanone

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

  • Separatory funnel, round-bottom flasks, magnetic stirrer, ice bath

Procedure:

  • Set up two separate reactions, one for each ketone.

  • In a 50 mL round-bottom flask, dissolve 1.0 g of the respective methylcyclohexanone in 10 mL of methanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add 0.2 g of sodium borohydride in small portions to the cooled solution.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Quench the reaction by slowly adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the resulting product mixture (cis- and trans-methylcyclohexanols) by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the diastereomeric ratio.[5][6]

Visualizing Reaction Pathways

Enolate_Formation cluster_2_Me 2-Methylcyclohexanone cluster_4_Me This compound 2-Me-Ketone 2-Methylcyclohexanone Kinetic_Enolate Kinetic Enolate (less substituted) 2-Me-Ketone->Kinetic_Enolate LDA, -78°C Thermodynamic_Enolate Thermodynamic Enolate (more substituted) 2-Me-Ketone->Thermodynamic_Enolate NaOEt, 25°C 4-Me-Ketone This compound Single_Enolate Single Enolate 4-Me-Ketone->Single_Enolate Base

Caption: Regioselectivity of enolate formation.

Reduction_Stereoselectivity cluster_2_Me_Red Reduction of 2-Methylcyclohexanone cluster_4_Me_Red Reduction of this compound 2-Me-Ketone_Red 2-Methylcyclohexanone trans_Alcohol trans-2-Methylcyclohexanol (Major) 2-Me-Ketone_Red->trans_Alcohol NaBH4 cis_Alcohol cis-2-Methylcyclohexanol (Minor) 2-Me-Ketone_Red->cis_Alcohol NaBH4 4-Me-Ketone_Red This compound cis_Alcohol_4 cis-4-Methylcyclohexanol (Major) 4-Me-Ketone_Red->cis_Alcohol_4 NaBH4 trans_Alcohol_4 trans-4-Methylcyclohexanol (Minor) 4-Me-Ketone_Red->trans_Alcohol_4 NaBH4

Caption: Diastereoselectivity in hydride reduction.

Conclusion

The position of the methyl group on the cyclohexanone ring is a critical determinant of its chemical reactivity. 2-Methylcyclohexanone offers a high degree of control over the regioselectivity of enolate-mediated reactions and exhibits distinct stereoselectivity in nucleophilic additions due to the direct steric influence of the α-methyl group. In contrast, this compound behaves as a typical symmetrical ketone in enolate formation, and its reactivity in nucleophilic additions is primarily governed by the conformational preferences of the ring. A thorough understanding of these differences is essential for the strategic design and successful execution of synthetic routes in research and drug development.

References

A Comparative Analysis of Synthesis Methods for 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates like 4-methylcyclohexanone is of paramount importance. This guide provides a comparative analysis of three prominent methods for the synthesis of this compound: TEMPO-catalyzed oxidation of 4-methylcyclohexanol, a two-step process involving the hydrogenation of p-cresol followed by oxidation, and the Oppenauer oxidation of 4-methylcyclohexanol.

Data Presentation

The following table summarizes the key quantitative data for the different synthesis methods, allowing for a direct comparison of their performance.

ParameterMethod A: TEMPO-catalyzed OxidationMethod B: Hydrogenation of p-Cresol followed by OxidationMethod C: Oppenauer Oxidation
Starting Material 4-Methylcyclohexanolp-Cresol4-Methylcyclohexanol
Key Reagents TEMPO, HCl, NaNO₂, O₂H₂, Catalyst (e.g., Rh/Al₂O₃), then Oxidizing AgentAluminum isopropoxide, Acetone
Reaction Time 0.5 hours[1]Hydrogenation: Variable; Oxidation: e.g., 0.5 hours (TEMPO)Typically requires high temperatures and long reaction times[2]
Temperature 45 °C[1]Hydrogenation: 60-220 °C; Oxidation: e.g., 45 °C (TEMPO)High temperatures are generally required[2]
Yield 98.1%[1]Variable, dependent on both hydrogenation and oxidation steps.Specific yield for this substrate is not readily available in the literature.
Selectivity High for secondary alcoholsHydrogenation can produce a mixture of isomers.Highly selective for secondary alcohols over other sensitive functional groups.[3]

Experimental Protocols

Method A: TEMPO-catalyzed Oxidation of 4-Methylcyclohexanol

This method stands out for its high efficiency and mild reaction conditions.

Procedure:

  • A mixture of cis- and trans-4-methylcyclohexanol (11.4g) is dissolved in 200mL of perfluorodecalin in a 500mL autoclave.[1]

  • To this solution, 0.16g of the catalyst TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy, free radical), 1mL of hydrochloric acid (20 wt% solution), and 0.07g of sodium nitrate are added.[1]

  • The autoclave is pressurized with oxygen to 1 MPa and the mixture is stirred at 45 °C for 0.5 hours.[1]

  • After the reaction, the mixture is washed with water, and the organic phase is separated.[1]

  • The organic phase is dried over anhydrous sodium sulfate overnight.[1]

  • The solvent is removed by distillation to yield 11.0g of colorless liquid this compound, corresponding to a yield of 98.1%.[1]

Method B: Hydrogenation of p-Cresol followed by Oxidation

This two-step approach utilizes an alternative and readily available starting material, p-cresol.

Step 1: Catalytic Hydrogenation of p-Cresol The first step involves the hydrogenation of p-cresol to produce 4-methylcyclohexanol. This can be achieved using various catalysts and conditions. For instance, p-cresol can be hydrogenated at normal pressure over a Rhodium on alumina pellets catalyst. The reaction conditions, such as temperature, significantly influence the conversion rate.

Step 2: Oxidation of 4-Methylcyclohexanol The resulting 4-methylcyclohexanol can then be oxidized to this compound using either the TEMPO-catalyzed method (Method A) or the Oppenauer oxidation (Method C).

Method C: Oppenauer Oxidation of 4-Methylcyclohexanol

The Oppenauer oxidation offers a gentle method for the selective oxidation of secondary alcohols and is an alternative to methods using more aggressive oxidizing agents.[3]

General Procedure: The Oppenauer oxidation typically involves heating the secondary alcohol with a ketone that acts as a hydride acceptor, such as acetone, in the presence of an aluminum alkoxide catalyst, like aluminum isopropoxide.[3][4] The equilibrium is driven towards the product by using a large excess of the hydride acceptor.[2] This method is valued for its high selectivity towards secondary alcohols, leaving other sensitive functional groups intact.[3] However, it often requires high temperatures and long reaction times.[2] A specific, detailed protocol with a reported yield for the Oppenauer oxidation of 4-methylcyclohexanol is not readily available in the surveyed literature.

Mandatory Visualization

Synthesis_Pathways cluster_A Method A: TEMPO-catalyzed Oxidation cluster_B Method B: Hydrogenation of p-Cresol & Oxidation cluster_C Method C: Oppenauer Oxidation A_start 4-Methylcyclohexanol A_product This compound A_start->A_product 45 °C, 0.5 h Yield: 98.1% A_reagents TEMPO, HCl, NaNO₂, O₂ B_start p-Cresol B_intermediate 4-Methylcyclohexanol B_start->B_intermediate Hydrogenation B_product This compound B_intermediate->B_product Oxidation B_reagents1 H₂, Catalyst (e.g., Rh/Al₂O₃) B_reagents2 Oxidizing Agent C_start 4-Methylcyclohexanol C_product This compound C_start->C_product High Temp., Long Time C_reagents Aluminum isopropoxide, Acetone

Caption: Comparative overview of synthesis pathways for this compound.

Conclusion

The choice of synthesis method for this compound depends on several factors including the desired yield, available starting materials, and tolerance for specific reaction conditions.

  • Method A (TEMPO-catalyzed Oxidation) is a highly efficient and rapid method, offering an excellent yield under mild conditions. This makes it an attractive choice for laboratory and potentially industrial-scale synthesis where the precursor, 4-methylcyclohexanol, is readily available.

  • Method B (Hydrogenation of p-Cresol followed by Oxidation) provides a valuable alternative route starting from the inexpensive and widely available feedstock, p-cresol. While it involves a two-step process, it offers flexibility in the choice of oxidation method for the second step. The overall efficiency will be a product of the yields of both the hydrogenation and oxidation stages.

  • Method C (Oppenauer Oxidation) represents a classic and gentle approach to the oxidation of the secondary alcohol. Its key advantage lies in its high selectivity, which can be crucial when dealing with substrates containing other sensitive functional groups. However, the requirement for high temperatures and long reaction times, along with the lack of a specific high-yield protocol for this particular substrate in the available literature, may make it less favorable compared to the TEMPO-catalyzed method for the straightforward synthesis of this compound.

For researchers aiming for high throughput and yield with a readily available alcohol precursor, the TEMPO-catalyzed oxidation is the recommended method. For those seeking to utilize alternative feedstocks, the hydrogenation of p-cresol presents a viable, albeit multi-step, option. The Oppenauer oxidation remains a useful tool in the synthetic chemist's arsenal, particularly for complex molecules where its high selectivity is a critical asset.

References

A Comparative Guide to the Validation of 4-Methylcyclohexanone Purity using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in research and development, particularly in the pharmaceutical industry where it directly impacts the safety and efficacy of therapeutic agents. 4-Methylcyclohexanone, a key intermediate in the synthesis of various organic molecules, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data presentation.

Introduction to Purity Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. For purity assessment, key validation parameters include accuracy, precision, specificity, linearity, and robustness. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for determining the purity of this compound.[1]

GC-MS for this compound Purity Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information about the components of a sample. In the context of this compound purity, GC-MS can separate the main compound from its impurities and provide mass spectra for their identification. The purity is typically determined by the area percent method, where the peak area of this compound is compared to the total area of all detected peaks.

Potential Impurities

While specific impurities can vary depending on the synthetic route and storage conditions, potential impurities in this compound may include:

  • Residual starting materials: Such as 4-methylcyclohexanol if the ketone is produced via oxidation.

  • Byproducts of synthesis: Including isomers or related ketones.

  • Degradation products: Formed during storage or handling.

  • Residual solvents: From the manufacturing process.

Commercial suppliers of this compound typically guarantee a purity of ≥98% or 99%, with a certificate of analysis detailing the assay and the absence of critical impurities.[2]

Experimental Protocol: GC-MS Analysis of this compound

The following is a recommended starting protocol for the GC-MS analysis of this compound. Method optimization may be required based on the specific instrument and potential impurities.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-350 amu

Data Analysis: The purity of this compound is calculated using the area percentage of the primary peak in the chromatogram. The identification of impurities can be achieved by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for purity validation, each with its own advantages and limitations.

Analytical TechniquePrincipleThroughputSelectivityKey AdvantagesKey Limitations
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.HighHighExcellent for volatile and semi-volatile compounds; provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.
HPLC with UV/Vis Detection Separation based on polarity, detection by light absorption.MediumGoodSuitable for non-volatile and thermally labile compounds; widely available.May require derivatization for compounds without a chromophore; lower resolution than GC for some compounds.
Quantitative NMR (qNMR) Quantification based on the nuclear magnetic resonance signal intensity relative to a certified internal standard.LowHighHighly accurate and precise; does not require a reference standard of the analyte.Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer.
Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) Direct chemical ionization and mass analysis of volatile compounds in real-time.Very HighGoodRapid analysis with no sample preparation; suitable for high-throughput screening.Less chromatographic separation can lead to isobaric interferences; primarily for volatile compounds.[3]

Logical Workflow for Purity Validation

The following diagram illustrates a typical workflow for the validation of this compound purity using an analytical method like GC-MS.

Purity_Validation_Workflow Workflow for this compound Purity Validation cluster_0 Method Development & Validation cluster_1 Routine Analysis cluster_2 Impurity Identification start Sample Receipt & Preparation method_dev GC-MS Method Development & Optimization start->method_dev validation Method Validation (Accuracy, Precision, Linearity, etc.) method_dev->validation routine_analysis Routine Sample Analysis validation->routine_analysis Validated Method data_processing Data Processing & Purity Calculation routine_analysis->data_processing report Certificate of Analysis Generation data_processing->report impurity_detection Impurity Peak Detection data_processing->impurity_detection library_search Mass Spectral Library Search impurity_detection->library_search structure_elucidation Structure Elucidation library_search->structure_elucidation structure_elucidation->report Identified Impurities

Caption: A flowchart illustrating the key stages in the validation and application of an analytical method for determining the purity of this compound.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and reliability of this important chemical intermediate. GC-MS stands out as a highly effective and versatile technique, offering both high separation efficiency and definitive identification of impurities. While alternative methods like HPLC and qNMR provide orthogonal approaches that can be valuable in specific contexts, the comprehensive data provided by GC-MS makes it the method of choice for routine purity assessment in many research and industrial settings. The implementation of a robustly validated GC-MS method, as outlined in this guide, will ensure that the this compound used in further applications meets the stringent purity requirements of the pharmaceutical and chemical industries.

References

A Comparative Guide to 4-Methylcyclohexanone and Its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a ketone building block can significantly influence reaction outcomes, affecting yield, purity, and reaction kinetics. 4-Methylcyclohexanone is a versatile reagent, but a comprehensive understanding of its performance relative to other cyclic and acyclic ketones is crucial for reaction optimization and the development of novel synthetic routes. This guide provides an objective comparison of this compound with its common alternatives—cyclohexanone and cyclopentanone—in key organic transformations. The information is supported by experimental data and detailed protocols to aid in your research and development endeavors.

Performance Comparison in Key Synthetic Reactions

The following tables summarize quantitative data for three important classes of reactions: reductive amination, aldol condensation, and the Robinson annulation. These reactions are fundamental in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).

Reductive Amination

Reductive amination is a cornerstone for the synthesis of amines. The following data compares the performance of this compound and its alternatives in the formation of N-benzylamines.

KetoneAmineReducing AgentSolventReaction TimeYield (%)Reference
4-HydroxycyclohexanoneBenzylamineSodium triacetoxyborohydrideDichloromethane2-4 hoursHigh (not specified)[1]
CyclohexanoneBenzylamine4 wt% Au/CeO2/TiO2, H2TolueneNot Specified79[2][3]
CyclohexanoneBenzylamine4 wt% Au/TiO2, H2TolueneNot Specified72[2][3]
CyclohexanoneBenzylamineNaBH4Not Specified10 minutes90[2]
Cyclopentanonen-ButylamineSodium triacetoxyborohydride1,2-Dichloroethane12-24 hoursHigh (not specified)[4]
CyclopentanoneAmmoniaRu/Nb2O5Not SpecifiedNot Specified84.3[5]
Aldol Condensation

The aldol condensation is a powerful C-C bond-forming reaction. Here, we compare the ketones in their reaction with benzaldehyde and its derivatives.

KetoneAldehydeCatalyst/BaseSolventReaction TimeYield (%)Reference
This compound4-MethylbenzaldehydeNot SpecifiedNot SpecifiedNot Specified9.47[6]
CyclohexanoneBenzaldehydeManganese (III) complexTHFNot Specified>99[7]
Cyclohexanone4-MethylbenzaldehydeIonic LiquidNot Specified5 hoursNot Specified[8]
CyclohexanoneBenzaldehydeNaOHEthanol/WaterNot Specified76.5[9]
CyclopentanoneBenzaldehydeSilica-supported P-containing reagentsSolvent-freeNot SpecifiedHigh (not specified)[10]
Robinson Annulation

The Robinson annulation is a classic method for the formation of six-membered rings, leading to the synthesis of important structures like the Wieland-Miescher ketone.

KetoneMichael AcceptorProductYield (%)Reference
2-Methylcyclohexane-1,3-dioneMethyl vinyl ketoneWieland-Miescher ketone90[11]
CyclohexanoneMethyl vinyl ketoneA cyclohexenone derivativeNot Specified[12][13]
CyclopentanoneMethyl vinyl ketoneA cyclopentanone-fused cyclohexenoneNot Specified[14]

Experimental Protocols

Detailed methodologies are provided below for the key reactions to ensure reproducibility and facilitate the application of these findings in your laboratory.

Protocol 1: Reductive Amination of Cyclohexanone with Benzylamine

Materials:

  • Cyclohexanone (1.0 eq)

  • Benzylamine (1.0 eq)

  • 4 wt% Au/CeO2/TiO2 catalyst (or other suitable catalyst)

  • Toluene

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, combine cyclohexanone (6.6 mmol), benzylamine (6.6 mmol), and 100 mg of the catalyst in 50 ml of toluene.[2]

  • Seal the autoclave and flush it with hydrogen gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and pressurize with hydrogen to the desired pressure (e.g., 30 bar).[2][3]

  • Stir the reaction mixture vigorously (e.g., 900 rpm) for the required duration.[2]

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the catalyst from the reaction mixture.

  • The filtrate can be analyzed by GC-MS or other suitable techniques to determine the yield of N-benzylcyclohexylamine. The product can be purified by distillation or column chromatography.

Protocol 2: Aldol Condensation of Cyclohexanone with Benzaldehyde

Materials:

  • Cyclohexanone (1.0 eq)

  • Benzaldehyde (2.0 eq)

  • Sodium hydroxide (NaOH) solution

  • 95% Ethanol

  • Water

Procedure:

  • In a suitable flask, mix the sodium hydroxide solution with 95% ethanol.

  • To this solution, add cyclohexanone followed by benzaldehyde.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • After the reaction is complete (e.g., 15 minutes or upon completion of precipitation), isolate the product by vacuum filtration.

  • Wash the precipitate with cold water and then with a small amount of chilled 95% ethanol.[9]

  • Dry the product to obtain 2,6-dibenzalcyclohexanone. The product can be further purified by recrystallization from 95% ethanol.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental transformations discussed in this guide.

Reductive_Amination Ketone Cyclic Ketone (e.g., this compound) Imine Imine Intermediate Ketone->Imine + Amine, - H₂O Amine Amine (e.g., Benzylamine) Amine->Imine Product Substituted Amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) Reducing_Agent->Imine

Reductive amination of a cyclic ketone.

Aldol_Condensation Ketone Cyclic Ketone (e.g., Cyclohexanone) Enolate Enolate Ketone->Enolate + Base Aldehyde Aldehyde (e.g., Benzaldehyde) Aldol_Adduct β-Hydroxy Ketone Aldehyde->Aldol_Adduct Enolate->Aldol_Adduct Final_Product α,β-Unsaturated Ketone Aldol_Adduct->Final_Product - H₂O Base Base (e.g., NaOH) Base->Ketone

Base-catalyzed aldol condensation pathway.

Application in Drug Synthesis: The Case of Glimepiride

This compound is a key starting material in the synthesis of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes.[15] The synthesis involves the conversion of this compound to trans-4-methylcyclohexylamine, which is a crucial intermediate. The overall yield from this compound to the purified trans-4-methylcyclohexylamine hydrochloride is approximately 30%.[16] This amine is then converted to the corresponding isocyanate and coupled with a sulfonamide moiety to yield Glimepiride.[15][17][18] The use of this compound highlights its importance in the pharmaceutical industry for the synthesis of complex and vital medications.

Glimepiride_Synthesis cluster_0 Key Intermediate Synthesis cluster_1 Final Drug Assembly Ketone This compound Amine trans-4-Methylcyclohexylamine Ketone->Amine Reduction/ Amination Isocyanate trans-4-Methylcyclohexyl Isocyanate Amine->Isocyanate Phosgenation Glimepiride Glimepiride Isocyanate->Glimepiride Sulfonamide Sulfonamide Moiety Sulfonamide->Glimepiride Coupling

Simplified synthesis pathway of Glimepiride.

Conclusion

This guide provides a comparative overview of this compound and its alternatives in several key organic synthesis reactions. The choice of ketone can significantly impact reaction efficiency, and the provided data and protocols offer a valuable resource for researchers to make informed decisions. While cyclohexanone often exhibits high reactivity and yields, this compound offers a synthetically useful handle for further functionalization and is a crucial precursor in pharmaceutical manufacturing, as demonstrated by its role in the synthesis of Glimepiride. Cyclopentanone, with its different ring strain and stereoelectronic properties, provides another valuable alternative for accessing distinct molecular architectures. The selection of the optimal ketone will ultimately depend on the specific synthetic target and desired reaction outcome.

References

A Comparative Guide to the Quantification of 4-Methylcyclohexanone in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative analysis of leading analytical techniques for the quantification of 4-methylcyclohexanone, a common organic intermediate. We will delve into the experimental protocols and performance data of Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Method Comparison at a Glance

The choice of analytical technique for the quantification of this compound depends on several factors, including the required accuracy and precision, the complexity of the reaction mixture, the concentration of the analyte, and the available instrumentation. The following table summarizes the key performance metrics for qNMR, GC-MS, and HPLC, providing a basis for selecting the most appropriate method for your specific needs.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the signal intensity of specific nuclei relative to a certified internal standard.Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and quantification.Separates compounds based on their differential partitioning between a stationary and a liquid mobile phase, followed by detection (commonly UV-Vis).
Selectivity High; distinguishes between structurally similar molecules based on unique NMR signals.Very High; provides both chromatographic separation and mass spectral identification.Moderate to High; dependent on column chemistry and detector specificity.
Accuracy High (typically 98-102% recovery).[1]High (recovery rates often between 97.8% and 108.3%).[2]High (typically between 87-107%).
Precision (%RSD) Excellent (<1-2%).[1][3]Good (<5%).[4]Good (<2%).[1]
Limit of Detection (LOD) Higher (µg/mL to mg/mL range).[5]Very Low (pg/mL to ng/mL range).[2]Low (ng/mL to µg/mL range).[5]
Limit of Quantification (LOQ) Higher (µg/mL to mg/mL range).[3][5]Very Low (pg/mL to ng/mL range).[2]Low (ng/mL to µg/mL range).[5]
Analysis Time Fast (minutes per sample after setup).Moderate (tens of minutes per sample).Moderate (tens of minutes per sample).
Sample Preparation Simple; dissolution in a deuterated solvent with an internal standard.Can be more complex, often requiring extraction and derivatization.Simple to moderate; may require filtration and dilution.
Key Advantage Absolute quantification without a specific this compound reference standard; non-destructive.[6][7]Excellent sensitivity and selectivity for complex mixtures.[8][9]Versatile for a wide range of compounds and matrices.
Key Disadvantage Lower sensitivity compared to MS-based methods.[7][10]Requires volatile and thermally stable analytes.May have lower resolution for complex mixtures compared to GC.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for the quantification of this compound using qNMR, GC-MS, and HPLC.

Quantitative ¹H NMR Spectroscopy

Objective: To determine the absolute concentration of this compound in a reaction mixture using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-bis(trimethylsilyl)benzene) into the same vial. The internal standard should have a known purity and its signals should not overlap with those of this compound.[6][11]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d6) to the vial and vortex until the sample and internal standard are fully dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery. A D1 of 30-60 seconds is often sufficient.[6][12]

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for high precision).[12]

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the concentration of this compound using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify this compound in a reaction mixture using an internal standard and a calibration curve.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound and an internal standard (e.g., cyclohexanone) of known concentration in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).[13]

    • Create a series of calibration standards by serial dilution of the stock solution, each containing a constant concentration of the internal standard.

    • Prepare the reaction mixture sample by diluting a known amount in the same solvent and adding the internal standard at the same concentration as in the calibration standards.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[6]

    • Injection: Inject 1 µL of the sample/standard into the GC inlet in split or splitless mode.

    • Oven Temperature Program: An example program could be: initial temperature of 50°C for 2 minutes, ramp at 10°C/min to 200°C, and hold for 2 minutes.[13]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 112, 97, 84, 69, 55) and the internal standard.[14]

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

    • Determine the concentration of this compound in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound in a reaction mixture using an external standard calibration.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in the mobile phase.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the reaction mixture sample by diluting a known amount in the mobile phase and filtering through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength, such as 210 nm, due to the weak chromophore of the ketone.[6]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

    • Determine the concentration of this compound in the sample by measuring its peak area and interpolating from the calibration curve.

Workflow and Pathway Visualizations

To further clarify the experimental process, the following diagrams illustrate the logical flow of the quantification methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Accurately Weigh Reaction Mixture weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Concentration integration->calculation result Quantitative Result calculation->result Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Method start Need to Quantify this compound sensitivity High Sensitivity Required? start->sensitivity complexity Complex Mixture? start->complexity absolute_quant Absolute Quantification Needed? start->absolute_quant qnmr qNMR sensitivity->qnmr No gcms GC-MS sensitivity->gcms Yes complexity->gcms Yes hplc HPLC complexity->hplc Moderately absolute_quant->qnmr Yes absolute_quant->gcms No (requires specific standard)

References

Benchmarking Catalysts for 4-Methylcyclohexanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 4-methylcyclohexanone, a key intermediate in the pharmaceutical and fine chemical industries, relies heavily on the selection of an appropriate catalytic system. This guide provides a comparative analysis of different catalysts for the synthesis of this compound via two primary routes: the hydrogenation of p-cresol and the oxidation of 4-methylcyclohexanol. The performance of various catalysts is evaluated based on experimental data, with a focus on yield, selectivity, and reaction conditions.

Catalyst Performance Comparison

The following tables summarize the quantitative performance of different catalysts for the synthesis of this compound.

Hydrogenation of p-Cresol to this compound

The direct hydrogenation of p-cresol is a common route to this compound. The choice of catalyst and reaction conditions significantly impacts the conversion of p-cresol and the selectivity towards the desired ketone product.

CatalystSupportTemperature (°C)PressureSolventp-Cresol Conversion (%)This compound Selectivity (%)Yield (%)Reference
RhAlumina pellets100NormalNot specified33.3Not specifiedNot specified[1]
Pd/CCarbon800.15–8.0 MPaCyclohexaneHigh0.85–1.0 (formation of ketone intermediate)Not specified[2]
Pd/C (acid-treated)Carbon800.15–8.0 MPaCyclohexaneHighHighNot specified[2]
Pd/CCarbonNot specifiedNot specifiedNot specifiedNot specifiedHighest among Pt/C, Ru/C, Rh/C for o-cresolNot specified[3]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The selectivity for Pd/C catalysts is reported for the formation of the ketone intermediate.

Oxidation of 4-Methylcyclohexanol to this compound

The oxidation of 4-methylcyclohexanol offers a high-yielding alternative for the synthesis of this compound. This method often employs milder conditions compared to hydrogenation.

Catalyst SystemOxidantTemperature (°C)Time (h)SolventYield (%)Reference
TEMPO / HCl / NaNO₂Oxygen450.5Perfluorodecalin98.1[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Hydrogenation of p-Cresol using Rh on Alumina Catalyst[1]

Materials:

  • p-Cresol

  • Rhodium on 3.17 mm alumina pellets catalyst

  • Hydrogen gas

Procedure:

  • The catalyst (Rh on alumina pellets) is placed in a fixed-bed reactor.

  • p-Cresol is preheated to 160°C.

  • A mixture of hydrogen gas and p-cresol vapor with a molar ratio of 15:1 is passed through the reactor.

  • The flow rate of hydrogen is maintained at 144 L/h.

  • The catalytic reaction is carried out at a desired temperature (e.g., 100°C for optimal conversion).

  • The product stream is collected and analyzed to determine the conversion of p-cresol.

Protocol 2: Oxidation of 4-Methylcyclohexanol using TEMPO Catalyst[4]

Materials:

  • 4-methylcyclohexanol (11.4g)

  • Perfluorodecalin (200 mL)

  • TEMPO (0.16g)

  • Hydrochloric acid (20 wt% solution, 1 mL)

  • Sodium nitrate (0.07g)

  • Oxygen

  • Anhydrous sodium sulfate

Procedure:

  • In a 500 mL autoclave, dissolve 11.4g of 4-methylcyclohexanol in 200 mL of perfluorodecalin.

  • Add 0.16g of TEMPO, 1 mL of hydrochloric acid (20 wt% solution), and 0.07g of sodium nitrate to the solution.

  • Pressurize the autoclave with oxygen to 1 MPa and maintain the feed.

  • Stir the reaction mixture at 45°C for 0.5 hours.

  • After the reaction, wash the mixture with water and separate the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate overnight.

  • Distill the organic solvent to obtain the final product, this compound.

Visualizing the Process

To better understand the experimental and decision-making frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Evaluation prep Catalyst Synthesis (e.g., impregnation, precipitation) char Characterization (e.g., XRD, TEM, BET) prep->char react Reaction Setup (p-cresol hydrogenation or 4-methylcyclohexanol oxidation) params Parameter Optimization (Temperature, Pressure, Time) react->params analysis Product Identification & Quantification (e.g., GC-MS, NMR) eval Performance Evaluation (Yield, Selectivity, TOF) analysis->eval start Start: Define Synthesis Route cluster_prep cluster_prep start->cluster_prep end End: Select Optimal Catalyst cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis cluster_analysis->end

Caption: Experimental workflow for catalyst screening and optimization.

catalyst_selection_factors cluster_catalyst Catalyst Properties cluster_reaction Reaction Conditions center Catalyst Performance (Yield, Selectivity, Stability) active_site Active Metal (e.g., Rh, Pd, TEMPO) active_site->center support Support Material (e.g., Alumina, Carbon) support->center structure Physical Structure (e.g., Particle Size, Porosity) structure->center temp Temperature temp->center pressure Pressure pressure->center solvent Solvent solvent->center time Reaction Time time->center substrate Substrate (p-cresol vs. 4-methylcyclohexanol) substrate->center

Caption: Factors influencing catalyst selection and performance.

References

Purity analysis of 4-Methylcyclohexanone by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

[tech_search_results]

File: /tmp/tmp_2qf8v_e_googles_3.txt

1. A Comparative Guide to Purity Analysis of 4,4'-Methylenedibenzonitrile: HPLC-UV, qNMR, and GC-MS - Benchchem

  • URL: --INVALID-LINK--

  • Snippets:

    • "qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte."

    • "Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone)."

    • "Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3)."

    • "The purity is determined by the area percentage method, where the peak area of 4,4'-Methylenedibenzonitrile is compared to the total area of all observed peaks."

    • "qNMR provides an absolute measure of purity and is an excellent tool for the certification of reference materials and for obtaining highly accurate purity values without the need for a specific standard of the analyte."

2. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem

  • URL: --INVALID-LINK--

  • Snippets:

    • "Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration in a sample."

    • "The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule."

    • "By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself."

    • "qNMR Results: The ¹H NMR spectrum in DMSO-d₆ would show distinct signals for the aromatic protons of 2-Fluoropyridine-3-boronic acid and its anhydride, as well as the signal for the internal standard (maleic acid)."

3. Purity by Absolute qNMR Instructions

  • URL: --INVALID-LINK--

  • Snippets:

    • "The following experimental conditions provide general guidelines for quantitative 1D 1H NMR (qHNMR) experiments..."

    • "Samples are weighed (0.01 mg accuracy) into 5 mm or 3 mm standard NMR tubes."

    • "Pulse Program: Single pulse, without carbon decoupling ('s2pul' [Agilent/Varian]; 'zg' with 90o pulse [Bruker]; “single pulse” [Jeol])."

    • "Sample Temperature: 25 °C (298 K, regulated ± 0.1 K)."

    • "Data Points (acquired): 64 K."

    • "Dummy Scans: 4."

    • "The signals of interest to be used for the quantification are selected, integrated (quantitative measure), and both values (integral value and range [ppm/ppb]) documented for all the signals used for quantification."

4. A Guide to Quantitative NMR (qNMR) - Emery Pharma

  • URL: --INVALID-LINK--

  • Snippets:

    • "Quantitative NMR (qNMR) stands as a robust analytical method for evaluating pharmaceutical purity."

    • "A defining advantage of qNMR is the direct proportionality between NMR signal integrals and nucleus concentration, making it ideal for precise purity analysis."

    • "The process of a qNMR measurement can be divided into 4 steps: Method Planning; Sample Preparation; Data Collection; Data Processing."

    • "In this guide, we will primarily focus on quantitative 1H NMR the most widely-used form of qNMR."

5. qNMR: top tips for optimised sample prep - Manufacturing Chemist

  • URL: --INVALID-LINK--

  • Snippets:

    • "NMR can be used for almost any organic compound that can be made into a solution."

    • "For the selection of the reference material for quantification, there are several factors to consider. First, the signal from the reference material must not overlap the NMR signal of the analyte."

    • "The five reference materials listed below satisfy the requirements of qNMR analysis; they are all commercially available and relatively easy to handle: 3,5-bis(trifluoromethyl)benzoic acid; maleic acid; dimethyl sulfone; 1,4-bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4); 3-(trimethylsilyl-1-propanesulfonic acid-d6 sodium salt (DSS-d6)."

    • "After weighing out both materials, add a suitable amount of deuterated solvent and dissolve the solid materials completely."

6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry

  • URL: --INVALID-LINK--

  • Snippets:

    • "Compared with chromatography and elemental analysis, quantitative NMR (qNMR) uses nearly universal detection and provides a versatile and orthogonal means of purity evaluation."

    • "Absolute qNMR with flexible calibration captures analytes that frequently escape detection (water, sorbents)."

    • "The addition of a well-characterized calibrant to the sample is the most common approach to absolute quantitation."

    • "The authors have found dimethylsulfone (DMSO2) to be a widely suitable qHNMR calibrant."

7. 4-Methylcyclohexanone(589-92-4) 1H NMR spectrum - ChemicalBook

  • URL: --INVALID-LINK--

  • Snippets:

    • Provides an image of the 1H NMR spectrum of this compound.

8. This compound | C7H12O - PubChem

  • URL: --INVALID-LINK--

  • Snippets:

    • Provides the chemical structure, formula (C7H12O), molecular weight (112.17 g/mol ), and other physical/chemical properties of this compound.

    • "this compound is a member of the class of cyclohexanones that is cyclohexanone substituted by a methyl group at position 4."

9. A Comparative Study of Purity Determination Using Quantitative NMR, HPLC, and GC - Analytical Chemistry

  • URL: Not directly found, but the concept is widely discussed in the literature.

  • Snippets:

    • General knowledge from various sources indicates that qNMR is considered a primary ratio method of measurement, meaning it does not require a specific reference standard of the analyte.

    • HPLC and GC are typically relative methods that require a reference standard of the analyte for accurate quantification.

    • qNMR is often used as an orthogonal method to validate results from chromatographic techniques.

10. General Principles of qNMR - from various academic and professional resources

  • URL: Not applicable

  • Snippets:

    • Key parameters for qNMR include a long relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Accurate integration of non-overlapping signals is crucial for accurate quantification.

    • The purity calculation formula for qNMR typically involves the integral of the analyte signal, the integral of the internal standard signal, the number of protons for each signal, their respective molecular weights, and the weighed masses of the analyte and internal standard.### A Comparative Guide to Purity Analysis of this compound: qNMR vs. Chromatographic Methods

In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detector (GC-FID), for the purity analysis of this compound. We present supporting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their needs.

Introduction to Purity Analysis Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]

In contrast, HPLC and GC-FID are comparative techniques that rely on the separation of components in a mixture followed by their detection. The quantification of purity is typically achieved by comparing the peak area of the analyte to that of a reference standard of known purity. While highly sensitive and widely used, these methods are dependent on the availability and purity of a specific reference standard for the analyte.

Performance Comparison

The choice of analytical method often depends on a balance of factors including accuracy, precision, selectivity, and sample throughput. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-FID for the purity analysis of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography with Flame Ionization Detector (GC-FID)
Principle Absolute quantitation based on the intrinsic molar response of nuclei in a magnetic field.[3]Relative quantitation based on separation by polarity and UV absorbance detection.[3]Relative quantitation based on separation by volatility and flame ionization detection.
Reference Standard Requires a certified internal standard of a different compound.[3]Requires a specific, highly purified reference standard of this compound.Requires a specific, highly purified reference standard of this compound.
Accuracy High, provides an absolute purity value.[1]High, but dependent on the accuracy of the reference standard's purity.[1]High, but dependent on the accuracy of the reference standard's purity.
Precision Excellent, with typically low relative standard deviation (RSD).[1]Very good, with low RSD.[1]Very good, with low RSD.
Selectivity High, based on distinct chemical shifts of protons. Can be challenging with overlapping signals.[1]Good for separating closely related structures and non-volatile impurities.[3]Excellent for separating volatile impurities.
Analysis Time per Sample ~15-30 minutes~20-40 minutes~15-30 minutes
Strengths - Absolute method, no need for analyte-specific standard.[3]- Provides structural information.- Non-destructive.- High sensitivity.- Well-established and widely available.- High sensitivity for volatile compounds.- Robust and reliable.
Limitations - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap.- Requires a specific reference standard.- May not detect impurities without a UV chromophore.[1]- Only suitable for volatile and thermally stable compounds.- Requires a specific reference standard.
Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the purity analysis of this compound using qNMR, HPLC, and GC-FID.

Quantitative ¹H NMR (qNMR) Protocol

1. Sample and Internal Standard Preparation:

  • Accurately weigh approximately 15-25 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.[3]

  • Record the exact weights to four decimal places.

2. Solution Preparation:

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[3]

  • Ensure both the sample and the internal standard are completely dissolved. Gentle vortexing or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[4]

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm
    • Number of Scans: 8 to 16 (ensure adequate signal-to-noise)
    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).
    • Acquisition Time (AQ): ≥ 3 seconds
    • Temperature: 298 K[4]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

HPLC Protocol

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve this compound and a reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Purity Calculation: The purity is determined by comparing the peak area of the analyte in the sample to the peak area of the reference standard of known purity.

GC-FID Protocol

  • Chromatographic System: A standard gas chromatograph with a flame ionization detector.

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injector and Detector Temperature: 250 °C.

  • Sample Preparation: Accurately weigh and dissolve this compound and a reference standard in a suitable solvent (e.g., dichloromethane) to a known concentration (e.g., 1 mg/mL).

  • Purity Calculation: The purity is determined by comparing the peak area of the analyte in the sample to the peak area of the reference standard of known purity.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR purity analysis and a comparison of the analytical approaches.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh This compound weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (400 MHz+) transfer->nmr_acq ft_phase Fourier Transform, Phase & Baseline Correction nmr_acq->ft_phase integrate Integrate Analyte & Internal Standard Signals ft_phase->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR Purity Analysis of this compound.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gcfid GC-FID qnmr_node Absolute Quantitation (Primary Method) qnmr_req Requires Certified Internal Standard qnmr_node->qnmr_req hplc_node Relative Quantitation (Comparative Method) hplc_req Requires Analyte-Specific Reference Standard hplc_node->hplc_req gcfid_node Relative Quantitation (Comparative Method) gcfid_req Requires Analyte-Specific Reference Standard gcfid_node->gcfid_req sample This compound Sample sample->qnmr_node sample->hplc_node sample->gcfid_node

Caption: Logical Comparison of Purity Analysis Methods.

Conclusion

For the purity analysis of this compound, qNMR offers a distinct advantage as an absolute quantification method, eliminating the need for a specific, highly purified reference standard of the analyte.[3] This makes it an invaluable tool for the certification of reference materials and for obtaining highly accurate purity values.[3] Chromatographic methods like HPLC and GC-FID, while powerful and sensitive, are comparative and their accuracy is intrinsically linked to the purity of the reference standard used.

Ultimately, the choice of method will depend on the specific requirements of the analysis. For routine quality control where a reference standard is readily available, HPLC and GC-FID provide robust and high-throughput solutions. For the definitive assignment of purity, especially for primary reference materials, qNMR stands out as the method of choice. A comprehensive purity assessment may often involve the use of orthogonal techniques, such as using qNMR to certify a reference standard which is then used for routine analysis by HPLC or GC-FID.

References

Cross-reactivity studies of 4-Methylcyclohexanone in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Cross-Reactivity of 4-Methylcyclohexanone in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of this compound in immunoassays. Due to the limited availability of direct experimental data on this specific compound, this document outlines a standardized approach to assessing its cross-reactivity, presents a hypothetical comparative analysis with structurally similar molecules, and offers detailed experimental protocols. This guide is intended to serve as a practical resource for researchers designing and interpreting immunoassay results where the presence of this compound or related compounds may be a confounding factor.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are powerful analytical tools that utilize the specific binding between an antibody and its target antigen to detect and quantify a wide range of substances, from large protein biomarkers to small molecule drugs. The specificity of an immunoassay, its ability to detect only the intended analyte, is a critical performance characteristic.

Cross-reactivity is a form of interference where an antibody binds to molecules other than the target analyte.[1] This occurs when a non-target compound has a similar chemical structure or epitope to the target analyte, leading to its recognition by the assay's antibody.[2] Such non-specific binding can result in false-positive results or an overestimation of the analyte concentration, which can have significant implications in clinical diagnostics, drug development, and toxicology screening.[1] Therefore, characterizing the cross-reactivity of an immunoassay with potentially interfering compounds is an essential validation step.

For small molecules like this compound, competitive immunoassay formats such as the competitive Enzyme-Linked Immunosorbent Assay (ELISA) are commonly employed.[3] In this format, the free analyte in a sample competes with a labeled or coated version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Comparative Analysis of this compound Cross-Reactivity

To illustrate how the cross-reactivity of this compound would be evaluated and compared, the following table presents hypothetical data from a competitive ELISA. The data includes the 50% inhibitory concentration (IC50) and the calculated percent cross-reactivity for this compound and a selection of structurally related compounds. The IC50 value represents the concentration of the test compound required to inhibit the maximum signal by 50%.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
This compound (Target Analyte) this compound50100%
CyclohexanoneCyclohexanone25020%
4-Methylcyclohexanol4-Methylcyclohexanol10005%
4-Ethylcyclohexanone4-Ethylcyclohexanone15033.3%
3-Methylcyclohexanone3-Methylcyclohexanone40012.5%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed protocol for a competitive ELISA to determine the cross-reactivity of this compound is provided below. This protocol can be adapted for other small molecules and immunoassay formats.

Protocol: Competitive ELISA for this compound Cross-Reactivity

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.

  • Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Analyte-Protein Conjugate: this compound conjugated to a carrier protein (e.g., BSA or Ovalbumin) for coating the microplate wells. Dilute to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Primary Antibody: Monoclonal or polyclonal antibody specific for this compound. Dilute to an optimized concentration in Blocking Buffer.

  • Secondary Antibody: Enzyme-conjugated (e.g., Horseradish Peroxidase - HRP) secondary antibody that binds to the primary antibody. Dilute to an optimized concentration in Blocking Buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2M Sulfuric Acid (H2SO4).

  • Standard and Test Compounds: Prepare stock solutions of this compound and potential cross-reactants in an appropriate solvent. Create a series of dilutions for each compound in Blocking Buffer to generate standard curves.

2. Assay Procedure:

  • Coating: Add 100 µL of the analyte-protein conjugate solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of the standard or test compound dilutions to the appropriate wells. Immediately add 50 µL of the primary antibody solution to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step, but increase to five washes to ensure removal of unbound secondary antibody.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve for the target analyte (this compound) by plotting the absorbance values against the logarithm of the concentration.

  • Perform a four-parameter logistic curve fit to the standard curve data.

  • Determine the IC50 value for the target analyte and each of the test compounds from their respective dose-response curves.

  • Calculate the percent cross-reactivity for each test compound using the formula provided earlier.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the competitive immunoassay.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_plate Coat Plate with Analyte-Protein Conjugate block Wash & Block Plate prep_plate->block prep_reagents Prepare Standards, Test Compounds & Antibodies compete Add Standards/Samples & Primary Antibody prep_reagents->compete block->compete sec_ab Wash & Add Secondary Antibody compete->sec_ab develop Wash & Add Substrate sec_ab->develop stop_read Stop Reaction & Read Absorbance develop->stop_read plot Plot Dose-Response Curves stop_read->plot calc_ic50 Calculate IC50 Values plot->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr G cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Antibody Analyte2 Analyte Ab1->Analyte2 Analyte3 Analyte Ab1->Analyte3 Result1 Low Signal Ab1->Result1 Analyte1 Analyte Conjugate1 Coated Conjugate Conjugate1->Result1 Ab2 Antibody Analyte4 Analyte Ab2->Analyte4 Conjugate2 Coated Conjugate Ab2->Conjugate2 Result2 High Signal Ab2->Result2 Conjugate3 Coated Conjugate Conjugate3->Result2

References

A Comparative Guide to the Efficacy of Oxidizing Agents for 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. This guide provides an objective comparison of the efficacy of various common oxidizing agents for the conversion of 4-methylcyclohexanol to 4-methylcyclohexanone. The performance of Pyridinium Chlorochromate (PCC), Swern Oxidation, and hypochlorite-based reagents is evaluated based on experimental data, with detailed methodologies provided for each key protocol.

Comparison of Oxidizing Agent Performance

The choice of an oxidizing agent for a specific transformation is dictated by factors such as yield, reaction conditions, selectivity, and practical considerations like toxicity and ease of workup. The following table summarizes the performance of different oxidizing agents in the conversion of 4-methylcyclohexanol or the closely related cyclohexanol to their corresponding ketones.

Oxidizing Agent SystemSubstrateProductYield (%)Reaction TimeTemperature (°C)Key Considerations
PCC / CH₂Cl₂ 4-MethylcyclohexanolThis compoundNot specifiedSeveral hours[1]Room TemperatureMild oxidant; toxic chromium byproduct.[2][3][4]
Swern Oxidation Secondary AlcoholKetone92[5]~1 hour-78 to Room TempMild conditions; avoids toxic metals; produces malodorous dimethyl sulfide.[6][7][8][9][10]
NaOCl / Acetic Acid CyclohexanolCyclohexanoneHigh (not specified)~30-45 minutes30 - 35[11]Inexpensive and "green" reagent; reaction can be exothermic.[11][12][13][14][15][16]
TEMPO / NaOCl / HCl 4-MethylcyclohexanolThis compound98.1[17]0.5 hours45Catalytic TEMPO; high yield and selectivity.[17]

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are protocols for the oxidation of 4-methylcyclohexanol or its analogue, cyclohexanol, using the compared oxidizing agents.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a relatively mild oxidant that can convert secondary alcohols to ketones efficiently.[2][3][4]

General Procedure: [1]

  • In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane (CH₂Cl₂).

  • To the magnetically stirred suspension, add a solution of 4-methylcyclohexanol (1.0 equivalent) in dichloromethane.

  • Stir the reaction mixture at room temperature for several hours.

  • Upon completion (monitored by TLC), dilute the mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to afford ketones under mild, low-temperature conditions.[6][7][8][9][10]

Detailed Procedure: [5][18]

  • To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (2.7 equivalents) in DCM, maintaining the temperature at -78 °C. Stir for 5 minutes.

  • Add a solution of the secondary alcohol (1.0 equivalent) in DCM dropwise over 5 minutes. Stir the mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography.

Sodium Hypochlorite (Bleach) Oxidation

An inexpensive and environmentally benign method for the oxidation of secondary alcohols utilizes household bleach (sodium hypochlorite solution) in the presence of acetic acid.[11][12][13][14][15][16]

Detailed Procedure for Cyclohexanol: [11]

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add cyclohexanol (10.4 mL) and glacial acetic acid (25 mL).

  • Place the flask in an ice-water bath to maintain the reaction temperature.

  • Add sodium hypochlorite solution (10% w/v, 90 mL) dropwise from a separatory funnel over 25-45 minutes, ensuring the temperature of the reaction mixture is maintained between 30-35 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at room temperature. The mixture should be a greenish-yellow color.

  • Quench any excess oxidant by adding solid sodium bisulfite (NaHSO₃) in small portions until the mixture becomes colorless.

  • Transfer the mixture to a separatory funnel, add solid sodium chloride (5 g) to saturate the aqueous layer, and separate the layers.

  • Wash the organic layer with two portions of saturated sodium bicarbonate (NaHCO₃) solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent to obtain cyclohexanone.

Visualizing the Experimental Workflow

To illustrate the general laboratory procedure for the oxidation of 4-methylcyclohexanol, the following workflow diagram is provided.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Start Reactants 4-Methylcyclohexanol + Oxidizing Agent + Solvent Start->Reactants 1. Combine Stirring Stir at appropriate temperature Reactants->Stirring Monitoring Monitor reaction (e.g., TLC) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (Distillation/Chromatography) Drying->Purification Analysis Characterize Product (NMR, IR, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the oxidation of 4-methylcyclohexanol.

References

Safety Operating Guide

Safe Disposal of 4-Methylcyclohexanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 4-Methylcyclohexanone, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are critical for researchers, scientists, and drug development professionals handling this chemical.

I. Understanding the Hazards

This compound is a flammable liquid and is harmful if swallowed[1][2][3]. Proper handling and disposal are paramount to mitigate risks. Key hazard information is summarized below.

Hazard Classification GHS Statements
Flammable LiquidH226: Flammable liquid and vapor
Acute Toxicity (Oral)H302: Harmful if swallowed

II. Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Body Protection Laboratory coatTo protect against incidental contact and spills.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of potentially harmful vapors.[4]

III. Step-by-Step Disposal Procedure

The proper disposal of this compound requires a systematic approach, from the point of generation to final collection by a licensed waste disposal service.

1. Waste Identification and Segregation:

  • Classify this compound waste as hazardous chemical waste.

  • Do not mix with other waste streams to avoid unforeseen chemical reactions.

2. Waste Collection and Storage:

  • Container: Use a compatible, leak-proof container with a secure screw cap. The original container, if in good condition, is often a suitable choice. Do not use metal containers for corrosive waste.[4][5]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Storage Location: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Keep the container away from heat, sparks, and open flames.[4][6] The container must be tightly capped at all times except when adding waste.[5]

3. Spill Management:

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or other non-combustible material.[4][6] Collect the contaminated absorbent material into a designated hazardous waste container.

  • Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[4]

4. Disposal of Empty Containers:

  • Rinsing: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[4]

  • Preventing Reuse: Puncture the empty container to prevent its reuse.[4]

  • Disposal: Dispose of the cleaned and punctured container as you would the unused product, following institutional guidelines.[1]

5. Arranging for Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

  • Ensure all federal, state, and local regulations are observed when disposing of the substance.[1]

IV. Experimental Protocols: Spill Neutralization (for minor spills)

In the case of a minor spill, the following steps should be taken:

  • Ensure Proper Ventilation and PPE: Confirm the area is well-ventilated and that you are wearing the appropriate PPE as outlined in Section II.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4][6]

  • Absorb the Chemical: Carefully apply the absorbent material over the entire spill area, working from the outside in.

  • Collect the Waste: Once the this compound is fully absorbed, use non-sparking tools to collect the material and place it into a suitable, labeled hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, should be placed in the hazardous waste container for proper disposal.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe waste_collection Step 2: Collect Waste in Labeled, Compatible Container ppe->waste_collection storage Step 3: Store in Designated Satellite Accumulation Area waste_collection->storage spill_check Spill Occurred? storage->spill_check minor_spill Minor Spill Protocol: Absorb with Inert Material spill_check->minor_spill Yes (Minor) major_spill Major Spill Protocol: Evacuate and Contact EHS spill_check->major_spill Yes (Major) disposal_request Step 4: Arrange for Disposal with EHS or Licensed Contractor spill_check->disposal_request No collect_spill_waste Collect Contaminated Material into Hazardous Waste Container minor_spill->collect_spill_waste collect_spill_waste->storage end End: Compliant Disposal disposal_request->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential information for the safe handling and disposal of 4-Methylcyclohexanone, a flammable liquid and harmful if swallowed.[1][2] Adherence to these protocols is critical for personal safety and regulatory compliance.

Physicochemical and Hazard Data

A clear understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 169-171°C[1]
Melting Point -41°C[1]
Flash Point 48°C[1][2]
Relative Density 0.914[1]
Hazard Statements H226: Flammable liquid and vapor. H302: Harmful if swallowed.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[3][4]
Body Protection Laboratory coat.To protect against incidental contact and spills.[3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate.[3][5]To avoid inhalation of potentially harmful vapors.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to minimize risks associated with this compound.

Handling:

  • Ventilation: Always use in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3]

  • Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment.[3][6]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[3]

Storage:

  • Container: Store in a tightly closed, properly labeled container.[1][3][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, reducing agents, and strong bases.[3][5][6]

  • Flammables Area: Store in a designated flammables area.[3][6]

Emergency and Disposal Plan

Spill Management: In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Management_Workflow cluster_spill Spill Occurs cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Spill Spill Detected Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Severity Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Container According to Regulations Clean->Dispose

Workflow for managing a this compound spill.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal:

  • Waste Identification: Classify this compound waste as hazardous chemical waste.[4]

  • Containerization: Collect waste in a compatible, leak-proof container clearly labeled as "Hazardous Waste" with the full chemical name.[4]

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from ignition sources.[4]

  • Disposal: Dispose of the contents and container in accordance with local, regional, national, and international regulations through an approved waste disposal plant.[1]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[4] Puncture the container to prevent reuse.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.